cis-1,2-Cyclohexanediol
Beschreibung
Eigenschaften
IUPAC Name |
(1R,2S)-cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016514 | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1792-81-0 | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Historical Synthesis of cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal methodologies for the synthesis of cis-1,2-cyclohexanediol, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections provide a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate a comprehensive understanding of these foundational synthetic routes.
Introduction
This compound, with its vicinal diol functional groups in a cis-configuration, has been a target of synthetic chemists for decades. Its stereochemistry makes it a valuable chiral building block and a precursor to complex molecular architectures. This guide focuses on four historically significant approaches to its synthesis: osmium tetroxide-catalyzed dihydroxylation, potassium permanganate (B83412) oxidation, the Woodward dihydroxylation, and the catalytic hydrogenation of catechol. Each method offers a unique perspective on the evolution of stereoselective synthesis.
Summary of Synthetic Methodologies
The following table summarizes the quantitative data associated with the key historical methods for the synthesis of this compound.
| Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Osmium Tetroxide Dihydroxylation | Cyclohexene (B86901), OsO₄ (catalytic), N-Methylmorpholine-N-oxide (NMO) | Overnight | Room Temperature | 91-96.6 | Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. (1976) |
| Potassium Permanganate Oxidation | Cyclohexene, KMnO₄, NaOH (catalytic) | ~30 minutes | < 15°C | 83-87 | Taylor, J. E., et al. (1984) |
| Woodward Dihydroxylation | Cyclohexene, I₂, Silver Acetate (B1210297), Acetic Acid, H₂O | Several hours | Room Temperature | Moderate | Woodward, R. B.; Brutcher, F. V. (1958) |
| Catalytic Hydrogenation of Catechol | Catechol, H₂, Raney Nickel | 15 hours | 100°C | Mixture | S. De Cauwer, et al. (2003) |
Osmium Tetroxide-Catalyzed Dihydroxylation
The catalytic osmylation of alkenes is a cornerstone of stereoselective synthesis, reliably producing cis-diols. The use of a co-oxidant, such as N-methylmorpholine-N-oxide (NMO), allows for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide. This method, refined by Van Rheenen, Kelly, and Cha, provides high yields of this compound.
Experimental Protocol
Reagents:
-
Cyclohexene (10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide monohydrate (18.2 g, 155 mmol)
-
Osmium tetroxide (80 mg) in tert-butanol (B103910) (8 mL)
-
Water (50 mL)
-
Acetone (B3395972) (20 mL)
-
Sodium hydrosulfite (1 g)
-
Magnesium silicate (B1173343) (12 g)
-
1 N Sulfuric acid
-
Sodium chloride
-
Ethyl acetate
-
n-Butanol
-
Diisopropyl ether
Procedure:
-
To a 250-mL round-bottom flask, add N-methylmorpholine-N-oxide monohydrate (18.2 g), water (50 mL), and acetone (20 mL).
-
To this stirred solution, add the solution of osmium tetroxide (80 mg) in tert-butanol (8 mL), followed by distilled cyclohexene (10.1 mL).
-
The reaction is slightly exothermic and should be maintained at room temperature with a water bath. Stir the mixture vigorously overnight under a nitrogen atmosphere.
-
Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.
-
Filter the mixture and neutralize the filtrate to pH 7 with 1 N sulfuric acid.
-
Remove the acetone by rotary evaporation and further adjust the pH to 2 with 1 N sulfuric acid.
-
Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.
-
Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from diisopropyl ether to obtain pure this compound.[1]
Yield: 10.6 g (91%) of white crystalline plates, mp 95–97°C.[1]
Signaling Pathway and Workflow
Caption: Osmium Tetroxide-Catalyzed Dihydroxylation Workflow.
Potassium Permanganate Oxidation (Baeyer's Test)
The oxidation of alkenes with cold, dilute, alkaline potassium permanganate, known as the Baeyer's test for unsaturation, is a classic method for the synthesis of cis-diols. While it can be prone to over-oxidation, careful control of reaction conditions can lead to good yields of this compound.
Experimental Protocol
Reagents:
-
Cyclohexene (0.83 g, 10 mmol)
-
Potassium permanganate (1.08 g)
-
Sodium hydroxide (B78521) (0.16 g)
-
tert-Butyl alcohol (33 mL)
-
Water (34 mL)
-
Celite (filter aid)
Procedure:
-
In a 100-mL flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to approximately 15°C in an ice bath.
-
In a separate 100-mL flask, combine cyclohexene (0.83 g) and tert-butyl alcohol (33 mL).
-
Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool this flask to between -5°C and 0°C and add approximately 16 g of ice.
-
While stirring vigorously, add the potassium permanganate solution dropwise to the cyclohexene mixture, maintaining the temperature below 15°C. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, add approximately 0.7 g of Celite and heat the mixture almost to boiling with frequent stirring.
-
Filter the hot solution quickly. Wash the filter cake with a warm mixture of water (7 mL) and tert-butyl alcohol (7 mL).
-
Combine the filtrate and washings. The this compound can be isolated from the filtrate by evaporation of the solvents and subsequent purification.
Yield: Preparative scale syntheses under optimized conditions have reported yields of 83–87%.
Signaling Pathway and Workflow
Caption: Potassium Permanganate Oxidation Workflow.
Woodward Dihydroxylation
The Woodward dihydroxylation provides a method for the cis-dihydroxylation of alkenes using iodine and silver acetate in wet acetic acid. This reaction proceeds through a cyclic acetoxonium ion intermediate, which is then attacked by water to give the cis-product.
Experimental Protocol
Reagents:
-
Cyclohexene
-
Iodine
-
Silver acetate
-
Glacial acetic acid
-
Water
-
Potassium hydroxide (for hydrolysis)
Procedure:
-
Dissolve cyclohexene in glacial acetic acid containing a stoichiometric amount of water.
-
Add one equivalent of iodine and one equivalent of silver acetate to the solution.
-
Stir the mixture at room temperature for several hours. The reaction progress can be monitored by the disappearance of the iodine color.
-
Upon completion, the reaction mixture contains the monoacetylated cis-diol.
-
The crude product is isolated by extraction.
-
The monoester is then hydrolyzed by treatment with a solution of potassium hydroxide to afford the final this compound.
-
The diol is purified by recrystallization or distillation.
Yield: This method typically provides moderate yields of the cis-diol.
Signaling Pathway and Workflow
Caption: Woodward Dihydroxylation Logical Flow.
Catalytic Hydrogenation of Catechol
The catalytic hydrogenation of catechol (1,2-dihydroxybenzene) over transition metal catalysts such as Raney nickel is another historical route to 1,2-cyclohexanediol. However, this method often leads to a mixture of cis and trans isomers, and achieving high selectivity for the cis isomer can be challenging. Over-reduction to cyclohexanol (B46403) or cyclohexane (B81311) is also a common side reaction.
Experimental Protocol
Reagents:
-
Catechol (1,2-dihydroxybenzene)
-
Raney Nickel (W4 type)
-
Absolute ethanol (B145695)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave (Parr apparatus), dissolve catechol (10 g, 90.8 mmol) in absolute ethanol (50 mL).
-
Carefully add Raney nickel (15 g, as a slurry in ethanol) to the solution.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100 atmospheres.
-
Heat the mixture to 100°C and stir for 15 hours.
-
After cooling and carefully venting the reactor, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain a viscous mixture of cyclohexanediol isomers.
-
Separation of the cis and trans isomers typically requires fractional crystallization or chromatography.
Yield: This method generally produces a mixture of cis and trans isomers, with the ratio depending on the specific catalyst and reaction conditions. High selectivity for the cis isomer is not typically observed with historical Raney nickel systems.
Signaling Pathway and Workflow
Caption: Catalytic Hydrogenation of Catechol Workflow.
Conclusion
The historical synthesis of this compound showcases a range of stereoselective oxidation and reduction techniques. While modern methods may offer improvements in efficiency, safety, and selectivity, these foundational reactions remain integral to the education of organic chemists and continue to inform the development of new synthetic strategies. The osmium tetroxide-catalyzed dihydroxylation stands out for its high yield and stereospecificity, whereas the potassium permanganate and Woodward methods offer valuable alternatives. The catalytic hydrogenation of catechol, while less selective, highlights an early approach from an aromatic precursor. This guide provides the necessary technical details for the replication and understanding of these important historical syntheses.
References
Early Synthetic Routes to cis-1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for producing cis-1,2-cyclohexanediol, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The focus of this document is on the early, historically significant routes that paved the way for more modern, catalytic approaches. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of their yields and conditions.
Introduction
This compound is a vicinal diol with a stereospecific arrangement that makes it a valuable chiral building block. Its synthesis has been a subject of interest for chemists for many years, leading to the development of several diastereoselective methods. The early routes, while sometimes cumbersome by modern standards, demonstrate fundamental principles of stereocontrol in organic synthesis. This guide will delve into the core early methods, including oxidation of cyclohexene (B86901) using osmium tetroxide and potassium permanganate (B83412), the Woodward dihydroxylation, and reductive approaches from catechol and adipoin.
Key Synthetic Pathways
The primary early routes to this compound predominantly involve the syn-dihydroxylation of cyclohexene. The choice of oxidant is crucial in achieving the desired cis-stereochemistry.
Caption: Overview of early synthetic pathways to this compound.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the key early synthetic routes to this compound, allowing for a direct comparison of their efficacy.
| Method | Starting Material | Key Reagents | Yield (%) | Notes |
| Osmium Tetroxide Dihydroxylation | Cyclohexene | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) | 91-97% | High yield and selectivity for the cis-diol.[1] |
| Baeyer's Test | Cyclohexene | Cold, dilute, alkaline KMnO₄ | Good | A classic qualitative test and preparative method.[2] |
| Woodward Dihydroxylation | Cyclohexene | I₂, Silver Acetate (B1210297), Acetic Acid, then KOH | Moderate | Proceeds via an intermediate cyclic acetoxonium ion.[2] |
| Hydrogenation of Catechol | Catechol | Raney Nickel | - | Produces a mixture of cis and trans isomers.[3] |
| Reduction of Adipoin | Adipoin | Sodium-Alcohol or Catalytic Reduction | - | Results in a mixture of cis and trans isomers.[3] |
Detailed Experimental Protocols
Osmium Tetroxide Catalyzed Dihydroxylation of Cyclohexene
This method, a variation of the Upjohn dihydroxylation, is highly efficient and stereoselective for the synthesis of this compound.[1][4]
Reaction Scheme:
Caption: Reaction mechanism of OsO4-catalyzed dihydroxylation.
Procedure:
-
To a stirred mixture of N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 0.1097 mole) in a solution of water (40 ml) and acetone (B3395972) (20 ml), add osmium tetroxide (approximately 70 mg, 0.27 mmole).[4]
-
To this solution, add cyclohexene (8.19 g, 10.1 ml, 0.100 mole).[4]
-
The reaction is slightly exothermic and should be maintained at room temperature with a water bath. Stir the two-phase solution vigorously under a nitrogen atmosphere.[4]
-
Continue stirring overnight (approximately 18 hours), during which the mixture will become homogeneous and light brown.[4]
-
To the reaction mixture, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in water (20 ml). Stir for 10 minutes.[4]
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.[4]
-
Neutralize the filtrate to pH 7 with 12 N sulfuric acid and remove the acetone via rotary evaporation.[4]
-
Adjust the pH of the remaining aqueous solution to 2 with 12 N sulfuric acid.[4]
-
Extract the cis-diol with five portions of n-butanol.[4]
-
Combine the butanol extracts and wash with a 25% sodium chloride solution.[4]
-
Dry the organic layer and evaporate the solvent to yield the crystalline this compound. A typical yield is in the range of 91-97%.[1]
Dihydroxylation with Potassium Permanganate (Baeyer's Reagent)
This is a classic method for the syn-dihydroxylation of alkenes. The reaction is typically carried out in a cold, dilute, and alkaline solution of potassium permanganate.[2]
Reaction Scheme:
Caption: Reaction mechanism of Baeyer's reagent dihydroxylation.
General Procedure:
-
Dissolve cyclohexene in a suitable solvent that is inert to oxidation, such as acetone or t-butanol.
-
Cool the solution in an ice bath.
-
Slowly add a cold, dilute, and alkaline solution of potassium permanganate with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.
-
Once the reaction is complete (indicated by the persistence of the purple color), the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then worked up to isolate the this compound.
Woodward Dihydroxylation
The Woodward modification of the Prévost reaction allows for the synthesis of cis-diols from alkenes. This method involves the reaction of the alkene with iodine and silver acetate in wet acetic acid.
General Procedure:
-
Treat cyclohexene with a solution of silver acetate and iodine in acetic acid containing a stoichiometric amount of water.[2]
-
After the iodine color has discharged, add potassium hydroxide (B78521) to hydrolyze the intermediate ester.[2]
-
The resulting mixture is then worked up to isolate the this compound.
Conclusion
The early synthetic routes to this compound laid the groundwork for the development of more advanced and efficient methodologies. While methods involving stoichiometric heavy metal oxidants are less common today due to environmental and safety concerns, the principles of stereocontrol they established remain fundamental to modern organic synthesis. The osmium tetroxide catalyzed dihydroxylation, in particular, stands out as a high-yielding and highly stereoselective method that is still relevant in many synthetic applications. Understanding these foundational techniques provides valuable context for researchers and professionals in the field of drug development and chemical synthesis.
References
An In-depth Technical Guide to the Conformational Analysis of cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of cis-1,2-cyclohexanediol, a molecule of significant interest in stereochemistry and as a structural motif in various biologically active compounds. The conformational landscape of this diol is governed by a delicate interplay of steric interactions, torsional strain, and, most notably, intramolecular hydrogen bonding. This document details the stable chair conformations, their relative energies, and population distributions. It further presents established experimental and computational methodologies for the elucidation of these conformational preferences, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Density Functional Theory (DFT) calculations. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound serves as a fundamental model system for understanding the conformational behavior of substituted cyclohexanes, particularly those bearing vicinal, hydrogen-bonding capable functional groups. The orientation of the two hydroxyl groups in a cis relationship imposes significant conformational constraints, leading to a dynamic equilibrium between two primary chair conformations. The relative stability of these conformers is not governed solely by steric bulk, as is common in many substituted cyclohexanes, but is profoundly influenced by the formation of an intramolecular hydrogen bond. This non-covalent interaction plays a crucial role in dictating the three-dimensional structure and, consequently, the chemical reactivity and biological activity of molecules containing this diol moiety. A thorough understanding of its conformational preferences is therefore essential for rational molecular design and the prediction of chemical behavior.
The Conformational Landscape of this compound
The conformational analysis of this compound primarily involves the two chair conformers that are in rapid equilibrium at room temperature. In the cis configuration, one hydroxyl group must occupy an axial (ax) position while the other is in an equatorial (eq) position. A ring flip interconverts these positions. The two resulting chair conformations are diastereomeric, possessing different energies and stabilities.
The key determinant of the conformational equilibrium is the presence of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups. This interaction is only possible in the conformation where the hydroxyl groups are in close proximity, which occurs in the axial-equatorial arrangement.
Computational studies, specifically Density Functional Theory (DFT) calculations, have identified four low-energy conformers of this compound. These conformers differ in the orientation of the hydroxyl groups and the puckering of the cyclohexane (B81311) ring. Rotational spectroscopy has experimentally confirmed the existence of two of these conformers.
Quantitative Conformational Data
The following table summarizes the calculated relative energies and estimated population abundances of the four most stable conformers of this compound in the gas phase.
| Conformer | Description | Relative Energy (kJ/mol) | Estimated Abundance (%) | Intramolecular H-bond |
| I | axial-equatorial OH, H-bond | 0.00 | ~ 60 | Yes |
| II | axial-equatorial OH, H-bond | 1.25 | ~ 30 | Yes |
| III | axial-equatorial OH, no H-bond | 4.15 | ~ 5 | No |
| IV | axial-equatorial OH, no H-bond | 4.85 | ~ 5 | No |
Data obtained from rotational spectroscopy and density functional theory calculations.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformational equilibrium of this compound in solution. The analysis of proton-proton (¹H-¹H) coupling constants and chemical shifts provides detailed insights into the dihedral angles and the time-averaged conformation of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium by competing for hydrogen bonding.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to aid in the unambiguous assignment of all proton signals.
-
-
Data Analysis:
-
Measure the vicinal coupling constants (³JHH) between adjacent protons, particularly those on the cyclohexane ring.
-
Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. By comparing the experimentally observed coupling constants with the theoretical values for idealized axial-axial, axial-equatorial, and equatorial-equatorial interactions, the relative populations of the chair conformers can be determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a sensitive method for detecting and characterizing intramolecular hydrogen bonding, which is a key feature in the conformational analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations. The use of a non-polar solvent minimizes intermolecular hydrogen bonding.
-
Data Acquisition: Record the FTIR spectra of the solutions in the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Data Analysis:
-
Observe the absorption bands corresponding to "free" (non-hydrogen-bonded) and intramolecularly hydrogen-bonded hydroxyl groups.
-
A sharp band around 3600 cm⁻¹ is characteristic of a free O-H stretch, while a broader band at a lower frequency (around 3400-3500 cm⁻¹) indicates the presence of an intramolecularly hydrogen-bonded O-H group.[1]
-
The relative intensities of these bands can be used to estimate the proportion of molecules engaged in intramolecular hydrogen bonding, thus providing information about the conformational equilibrium.
-
Computational Protocols for Conformational Analysis
Computational chemistry provides a powerful tool to complement experimental studies by predicting the geometries, energies, and vibrational frequencies of the different conformers of this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method for accurate conformational analysis.
Methodology:
-
Structure Input: Build the initial structures of the possible chair conformers of this compound using a molecular modeling software.
-
Calculation Setup:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry packages.
-
Method: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D is commonly used.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ is appropriate for geometry optimizations and energy calculations.
-
Solvation Model: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent used in experimental studies.
-
-
Execution and Analysis:
-
Perform geometry optimizations for each conformer to find the minimum energy structures.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.
-
Calculate the relative electronic energies and Gibbs free energies of the conformers to determine their relative stabilities and predict their equilibrium populations.
-
Visualization of Conformational Equilibrium
The following diagrams, generated using the DOT language, illustrate the key conformational aspects of this compound.
Caption: Conformational equilibrium between the two major chair conformers of this compound.
Caption: Detail of the intramolecular hydrogen bond in the most stable conformer of this compound.
Conclusion
The conformational analysis of this compound reveals a fascinating interplay of structural and electronic effects. The presence of a stabilizing intramolecular hydrogen bond significantly favors the chair conformation where the hydroxyl groups are in an axial-equatorial arrangement that allows for this interaction. This preference has been quantified by both experimental techniques, such as NMR and FTIR spectroscopy, and computational methods like DFT. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of this and related molecules, which is crucial for applications in stereoselective synthesis, catalysis, and drug design. The principles and protocols detailed herein are broadly applicable to the conformational analysis of a wide range of substituted cyclohexanes.
References
Spectroscopic Analysis of cis-1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for cis-1,2-cyclohexanediol, a key organic compound with applications in chemical synthesis and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.35 | m | H-1, H-2 (methine) |
| 1.98 - 1.26 | m | H-3, H-6 (axial & equatorial methylene) |
| 1.71 - 1.27 | m | H-4, H-5 (axial & equatorial methylene) |
Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 75.84 | C-1, C-2 |
| 32.86 | C-3, C-6 |
| 24.33 | C-4, C-5 |
Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3628 | O-H stretch | Free hydroxyl group |
| 3590 | O-H stretch | Intramolecular hydrogen-bonded hydroxyl group |
| 2950 - 2870 | C-H stretch | Methylene and methine groups |
| 1260 - 1050 | C-O stretch | Carbon-oxygen single bond |
Data sourced from a study on the phase transitions of cyclohexanediol isomers.[2] The presence of a broad band in the O-H stretching region is characteristic of alcohols.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are presented below.
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 70 | 99.99 | [C₄H₆O]⁺ |
| 55 | 63.00 | [C₄H₇]⁺ |
| 41 | 62.10 | [C₃H₅]⁺ |
| 42 | 59.80 | [C₃H₆]⁺ |
| 69 | 44.30 | [C₄H₅O]⁺ |
Ionization method: Electron Ionization (EI). Data sourced from PubChem CID 92903.[5] The molecular ion peak [M]⁺ at m/z 116 is often weak or absent in the electron ionization mass spectra of cyclohexanediols.[6]
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7]
-
Dissolve the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[7]
¹H NMR Spectroscopy:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[7]
-
Acquire the spectrum using a standard single-pulse experiment.[7]
-
Set the spectral width to approximately 12-16 ppm and the acquisition time to 2-4 seconds.[7]
-
Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.[7]
¹³C NMR Spectroscopy:
-
Tune the carbon channel and shim the spectrometer.[7]
-
Use a standard proton-decoupled ¹³C experiment.[7]
-
Set the spectral width to around 200-240 ppm and the acquisition time to 1-2 seconds.[7]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
-
For a liquid sample, place a small drop directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.[8]
-
For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied.[8]
-
Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.[5]
-
The infrared spectrum is collected by passing a beam of infrared light through the sample and recording the transmitted light.[9]
Mass Spectrometry (GC-MS)
-
Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane (B109758) or methanol.[10]
-
Inject the sample into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.[10]
-
The separated components then enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing fragmentation.[11]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. bmse000837 this compound at BMRB [bmrb.io]
- 2. akjournals.com [akjournals.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. webassign.net [webassign.net]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of cis-1,2-Cyclohexanediol
This guide provides an in-depth overview of the core physical properties of cis-1,2-Cyclohexanediol, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for its characterization.
Core Physical and Chemical Properties
This compound is a cyclic organic compound notable for its two hydroxyl groups on adjacent carbons in a cis configuration. This structure significantly influences its physical and chemical behavior, particularly its polarity and hydrogen bonding capabilities.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Appearance | White to almost white crystalline powder or flakes.[1][2][3] | |
| Melting Point | 97-101 °C | A range of 98-101 °C is also reported.[2] |
| Boiling Point | 116 °C at 13 mmHg[1][4] | Another source reports 120 °C at 15 torr.[2] |
| Density | 1.183 g/cm³[2] | An estimated value of 1.0297 is also available.[4][5] |
| Water Solubility | Soluble.[2][6] | Moderately soluble due to hydrogen bonding from hydroxyl groups.[6] |
| Solubility in Organic Solvents | Soluble in methanol (B129727) and ethanol.[1][4][5][6] | |
| pKa | 14.49 ± 0.40 (Predicted) | [4][5] |
| Vapor Pressure | 0.01 mmHg | [3] |
Spectral Data
| Spectrum Type | Key Peaks/Shifts (Solvent) |
| ¹H NMR | Chemical shifts are available in databases for solvents like CDCl₃ and D₂O.[7][8] |
| ¹³C NMR | Chemical shifts have been recorded in CDCl₃ and D₂O.[7][8] |
| Infrared (IR) | In CCl₄, a peak at 3628 cm⁻¹ is attributed to the free OH group, and a peak around 3590 cm⁻¹ corresponds to the intramolecularly bonded OH group.[9] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block or oil bath of the melting point apparatus.
-
Heat the sample at a steady rate of approximately 10-20 °C per minute initially.
-
As the temperature approaches the expected melting point (around 90 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point (Reduced Pressure)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. Since this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure to prevent decomposition.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer and adapter
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
Place a small amount of this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb just below the side arm leading to the condenser.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 13 mmHg).
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a qualitative assessment.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, methanol, ethanol, diethyl ether)
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe the mixture. If the solid completely disappears, the compound is considered soluble. If a solid remains, it is insoluble. If some dissolves, it is partially soluble.[10][11][12][13][14]
-
Repeat this process for each solvent to be tested.
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to determine chemical shifts, integration (for ¹H), and coupling constants.
b) Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Mortar and pestle (for KBr pellet)
Procedure (KBr Pellet Method):
-
Thoroughly mix a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in a mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly for the O-H and C-O functional groups.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of this compound.
References
- 1. This compound | 1792-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1792-81-0 [chemicalbook.com]
- 5. 1792-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. bmse000837 this compound at BMRB [bmrb.io]
- 8. bmse000469 this compound at BMRB [bmrb.io]
- 9. akjournals.com [akjournals.com]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
Solubility of cis-1,2-Cyclohexanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cis-1,2-cyclohexanediol in organic solvents. Due to a notable scarcity of specific quantitative experimental data for the cis-isomer in publicly accessible literature, this document focuses on its qualitative solubility profile, provides quantitative data for its stereoisomer, trans-1,2-cyclohexanediol (B13532), as a valuable surrogate, and details the experimental protocols for solubility determination.
Introduction to the Solubility of this compound
This compound is a diol featuring a cyclohexane (B81311) ring with two hydroxyl (-OH) groups oriented on the same side of the ring. This stereochemistry, particularly the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups, influences its physical properties, including its solubility. The presence of these polar hydroxyl groups suggests an affinity for polar solvents, while the nonpolar hydrocarbon ring contributes to its solubility in less polar environments. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and as a pharmaceutical intermediate.
Qualitative Solubility Profile of this compound
Qualitative assessments from various chemical suppliers and databases indicate the following solubility characteristics for this compound:
-
Methanol : Soluble.
-
Water : Moderately to slightly soluble. The two hydroxyl groups can form hydrogen bonds with water, but the nonpolar cyclohexane backbone limits its aqueous solubility compared to smaller diols.
-
Ethanol : Expected to be soluble, similar to methanol.
-
Other Organic Solvents : Generally, it is expected to be more soluble in polar organic solvents that can act as hydrogen bond acceptors or donors.
Quantitative Solubility Data for trans-1,2-Cyclohexanediol (as a Surrogate)
The solubility of trans-1,2-cyclohexanediol was measured using a laser monitoring observation system.[1]
Table 1: Molar Fraction Solubility (x) of trans-1,2-Cyclohexanediol in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Butyl Acetate | Methyl Acrylate | Ethyl Acrylate | 2-Pentanone | Acetoacetic Ester |
| ~300 | 0.0458 | 0.0385 | 0.0331 | 0.0285 | 0.0421 | 0.0352 | 0.0512 | 0.0631 |
| ~305 | 0.0543 | 0.0459 | 0.0398 | 0.0345 | 0.0503 | 0.0423 | 0.0611 | 0.0754 |
| ~310 | 0.0642 | 0.0546 | 0.0475 | 0.0414 | 0.0598 | 0.0505 | 0.0728 | 0.0898 |
| ~315 | 0.0758 | 0.0648 | 0.0565 | 0.0493 | 0.0709 | 0.0601 | 0.0865 | 0.1068 |
| ~320 | 0.0893 | 0.0768 | 0.0671 | 0.0585 | 0.0838 | 0.0712 | 0.1026 | 0.1269 |
| ~325 | 0.1051 | 0.0909 | 0.0795 | 0.0693 | 0.0989 | 0.0842 | 0.1215 | 0.1507 |
| ~330 | 0.1237 | 0.1075 | 0.0941 | 0.0821 | 0.1165 | 0.0993 | 0.1438 | 0.1789 |
Data extracted from the graphical representations in "Solubility of trans-1,2-cyclohexanediol in some solvents" by Zhou et al.[1]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following are methodologies commonly employed for such measurements.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2] The procedure is based on achieving a saturated solution in equilibrium with the solid compound.
Protocol:
-
Preparation : An excess amount of the solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent.[3] Using at least a five-fold excess of the solid is recommended to ensure saturation.[3]
-
Equilibration : The vials are sealed and placed in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). The mixtures are agitated for a sufficient period to reach equilibrium.[4] This typically ranges from 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[3]
-
Phase Separation : After equilibration, the agitation is stopped, and the vials are left undisturbed at the set temperature to allow the undissolved solid to settle. The supernatant (the clear liquid phase) is then carefully separated from the solid. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., a 0.45 µm filter) that is compatible with the organic solvent.[5]
-
Quantification : An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or mass spectrometry (MS).[5][6]
-
Data Reporting : The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of mg/mL, g/L, or mol/L.
Laser Monitoring Observation Technique
This is a synthetic method for solubility determination where the temperature at which a solid-liquid mixture of known composition becomes a single liquid phase is measured.[1][7] This "clear point" corresponds to the solubility at that specific temperature and composition.
Protocol:
-
Sample Preparation : A precise amount of this compound and the chosen organic solvent are weighed and added to a sealed sample cell equipped with a magnetic stirrer.
-
Heating and Observation : The sample cell is placed in a temperature-controlled apparatus. A laser beam is passed through the sample, and the light transmission is monitored by a detector.[7]
-
Clear Point Determination : The mixture is slowly heated while being stirred. As the temperature increases, the solid solute dissolves, and the light transmission through the solution increases. The temperature at which all solid particles completely dissolve, resulting in a clear solution and maximum light transmission, is recorded as the equilibrium solubility temperature for that specific composition.[7]
-
Data Collection : The process is repeated for various compositions of solute and solvent to generate a solubility curve over a range of temperatures.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
References
Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of cis-1,2-cyclohexanediol, a fundamental building block in organic synthesis and a molecule of interest in stereochemical studies. By leveraging crystallographic data from the Cambridge Structural Database (CSD), this document offers a detailed exploration of its three-dimensional arrangement, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties and reactivity, which can inform its application in medicinal chemistry and materials science.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 650638.[1]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Deposition Number | 650638 |
| Empirical Formula | C₆H₁₂O₂ |
| Formula Weight | 116.16 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.1333(2) Å |
| b | 8.8789(4) Å |
| c | 11.2913(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 614.89(4) ų |
| Z | 4 |
| Calculated Density | 1.254 Mg/m³ |
| Absorption Coefficient | 0.091 mm⁻¹ |
| F(000) | 256 |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur, Eos CCD |
| Theta range for data collection | 3.77 to 27.50° |
| Index ranges | -7<=h<=7, -11<=k<=11, -14<=l<=14 |
| Reflections collected | 5732 |
| Independent reflections | 1410 [R(int) = 0.0292] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1410 / 0 / 74 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.0335, wR2 = 0.0847 |
| R indices (all data) | R1 = 0.0349, wR2 = 0.0861 |
| Absolute structure parameter | 0.1(6) |
| Largest diff. peak and hole | 0.225 and -0.154 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(1) | 1.433(1) |
| O(2)-C(2) | 1.432(1) |
| C(1)-C(2) | 1.531(2) |
| C(1)-C(6) | 1.532(2) |
| C(2)-C(3) | 1.529(2) |
| C(3)-C(4) | 1.530(2) |
| C(4)-C(5) | 1.530(2) |
| C(5)-C(6) | 1.531(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| O(1)-C(1)-C(2) | 110.1(1) |
| O(1)-C(1)-C(6) | 109.8(1) |
| C(2)-C(1)-C(6) | 111.4(1) |
| O(2)-C(2)-C(1) | 110.5(1) |
| O(2)-C(2)-C(3) | 110.1(1) |
| C(1)-C(2)-C(3) | 111.3(1) |
| C(2)-C(3)-C(4) | 111.5(1) |
| C(3)-C(4)-C(5) | 111.2(1) |
| C(4)-C(5)-C(6) | 111.4(1) |
| C(1)-C(6)-C(5) | 111.3(1) |
Table 4: Selected Torsion Angles (°)
| Torsion Angle | Degrees (°) |
| O(1)-C(1)-C(2)-O(2) | -57.1(1) |
| C(6)-C(1)-C(2)-C(3) | 54.9(1) |
| C(1)-C(2)-C(3)-C(4) | -55.2(1) |
| C(2)-C(3)-C(4)-C(5) | 55.5(1) |
| C(3)-C(4)-C(5)-C(6) | -55.8(1) |
| C(4)-C(5)-C(6)-C(1) | 56.0(1) |
| C(2)-C(1)-C(6)-C(5) | -55.4(1) |
Molecular and Crystal Structure
This compound crystallizes in the orthorhombic space group P2₁2₁2₁. The cyclohexane (B81311) ring adopts a chair conformation. The two hydroxyl groups are in a cis configuration, with one in an axial position and the other in an equatorial position. This arrangement facilitates the formation of an intramolecular hydrogen bond between the two hydroxyl groups.
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules interact, forming chains that propagate throughout the crystal lattice. This extensive hydrogen-bonding network is a key factor in the stability of the crystal structure.
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis and Crystallization
This compound can be synthesized via the dihydroxylation of cyclohexene. A common method involves the use of osmium tetroxide as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. A variety of solvents can be screened, with diethyl ether being a common choice for this compound.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves a series of steps from data collection to structure solution and refinement.
Crystal Structure Determination Workflow
References
understanding the stereochemistry of cis-1,2-Cyclohexanediol
An In-depth Technical Guide to the Stereochemistry of cis-1,2-Cyclohexanediol
Abstract
This compound is a key alicyclic diol whose stereochemical properties are of significant interest in organic synthesis and drug development. This technical guide provides a comprehensive analysis of its structure, including its classification as a meso compound, conformational equilibrium, and the critical role of intramolecular hydrogen bonding. Detailed experimental protocols for its synthesis and spectroscopic data for its characterization are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Stereochemical Analysis: A Meso Compound
This compound possesses two stereocenters at carbons C1 and C2. However, the molecule is achiral overall. This is because it is a meso compound ; it contains stereocenters but is superimposable on its mirror image due to an internal plane of symmetry. When viewing the molecule in its planar representation, a plane of symmetry bisects the C1-C2 and C4-C5 bonds, rendering the molecule achiral and therefore optically inactive.
The stereochemical descriptors for the two chiral centers are (1R, 2S) or (1S, 2R), which are equivalent due to the plane of symmetry.[1] Despite the presence of these chiral centers, the molecule as a whole does not exhibit optical activity.
Conformational Equilibrium
The stereochemistry of this compound is intrinsically linked to the conformational dynamics of its cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The cis isomer exists as a pair of rapidly interconverting, enantiomeric chair conformers.[2][3]
In one chair conformation, the hydroxyl group at C1 is in an axial (a) position, while the hydroxyl group at C2 is in an equatorial (e) position. Upon ring flipping, the C1-hydroxyl group becomes equatorial, and the C2-hydroxyl group becomes axial. These two chair forms (axial-equatorial and equatorial-axial) are non-superimposable mirror images of each other (enantiomers) and are of equal energy. The rapid interconversion between these two chiral conformers at room temperature results in a racemic mixture that is not resolvable, leading to the observation of an optically inactive compound.[2][3]
The conformational equilibrium is also influenced by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which can affect the relative stability of the conformers, particularly in non-polar solvents.[4]
Caption: Conformational equilibrium of this compound.
Spectroscopic and Physical Properties
Spectroscopic analysis provides key data to confirm the structure and stereochemistry of this compound. Infrared (IR) spectroscopy is particularly useful for studying the hydroxyl groups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][5] |
| Molecular Weight | 116.16 g/mol | [1][5] |
| Melting Point | 98-102 °C | [6] |
| IR Spectrum (CCl₄) | ν(OH, free) = 3628 cm⁻¹; ν(OH, H-bonded) = 3590 cm⁻¹ | [7] |
| ¹H NMR (CDCl₃) | Chemical shifts observable for protons on C1-C6 and the hydroxyl groups | [8][9] |
| CAS Number | 1792-81-0 | [5][6] |
The IR spectrum in a non-polar solvent like CCl₄ shows two distinct bands in the O-H stretching region. The band at a higher frequency (3628 cm⁻¹) is attributed to the free hydroxyl group, while the lower frequency band (3590 cm⁻¹) corresponds to the intramolecularly hydrogen-bonded hydroxyl group.[7] This provides strong evidence for the cis configuration, which allows the two hydroxyl groups to be in close enough proximity for such an interaction.
Synthesis of this compound
The most common and stereospecific method for synthesizing this compound is the syn-dihydroxylation of cyclohexene (B86901). This can be achieved using reagents like osmium tetroxide (OsO₄) as a catalyst with a co-oxidant or cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄, Baeyer's reagent).[10]
Experimental Protocol: Dihydroxylation using Osmium Tetroxide
This protocol is adapted from the procedure described by Van Rheenen, et al. (1976), which utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric co-oxidant.[11]
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO), monohydrate
-
Osmium tetroxide (solution in t-butanol)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
-
Sodium chloride (NaCl)
-
1 N Sulfuric acid (H₂SO₄)
Procedure:
-
To a round-bottom flask, add N-methylmorpholine-N-oxide monohydrate (1.55 eq), water, and acetone.
-
Add a catalytic amount of osmium tetroxide solution (e.g., 80 mg in t-butanol for 100 mmol scale).[11]
-
Add distilled cyclohexene (1.0 eq) to the mixture. The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary.[11][12]
-
Stir the mixture vigorously under a nitrogen atmosphere overnight. The reaction mixture will become homogeneous.[12]
-
To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water. Stir for 10 minutes.
-
Filter the mixture to remove the solids. Neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone via rotary evaporation. Further, adjust the pH to 2.
-
Saturate the aqueous solution with NaCl and perform multiple extractions with ethyl acetate. The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from a suitable solvent like ether to obtain pure this compound.[11]
Caption: Workflow for the synthesis of this compound.
Relevance in Drug Development and Metabolism
Understanding the stereochemistry of molecules like this compound is crucial for drug development professionals. The specific three-dimensional arrangement of functional groups dictates molecular recognition and biological activity. Cis-cyclohexane-1,2-diol has been identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[1] Its formation can result from the metabolic processing of cyclohexene or other cyclohexane-containing compounds. The stereochemical outcome of such metabolic reactions is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of its structure and formation is essential for toxicology studies and the design of safer drug candidates.
References
- 1. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 5. This compound [webbook.nist.gov]
- 6. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 7. akjournals.com [akjournals.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. quora.com [quora.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
The Stereoisomers of 1,2-Cyclohexanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of cis-1,2-Cyclohexanediol and its isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.
Introduction and Historical Context
Cyclohexane-1,2-diol, a vicinal diol, exists as two primary stereoisomers: this compound and trans-1,2-cyclohexanediol (B13532). The cis isomer is a meso compound, possessing a plane of symmetry, while the trans isomer exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol. The distinct spatial arrangement of the hydroxyl groups in these isomers leads to different physical and chemical properties, making their selective synthesis a topic of significant interest in organic chemistry.
While the precise historical "discovery" of each isomer is not definitively documented in a single seminal publication, their synthesis and characterization are products of the developing field of stereochemistry in the early to mid-20th century. The preparation of trans-1,2-cyclohexanediol through methods like the hydrolysis of cyclohexene (B86901) oxide and the use of peroxy acids was established in the early 1900s. The stereoselective synthesis of the cis isomer gained significant attention later, with the advent of reagents like osmium tetroxide and potassium permanganate (B83412) for syn-dihydroxylation.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of the isomers of 1,2-cyclohexanediol (B165007) gives rise to measurable differences in their physical and spectroscopic properties.
| Property | This compound | trans-1,2-Cyclohexanediol |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol |
| Appearance | White crystalline powder[1] | White to off-white crystals or crystalline powder |
| Melting Point | 97-101 °C[2] | 101-104 °C[3] |
| Boiling Point | 120 °C at 15 torr[4] | 120-125 °C at 4 mm Hg[5] |
| Density | 1.183 g/cm³[4] | ~1.1 g/cm³ |
| Solubility | Soluble in water[4] | Soluble in water, chloroform, and methanol |
Spectroscopic Data:
| Spectrum | This compound | trans-1,2-Cyclohexanediol |
| ¹H NMR (CDCl₃) | δ (ppm): 3.84 (m, 2H, CH-OH), 1.85-1.75 (m, 4H), 1.60-1.40 (m, 4H) | δ (ppm): 3.40 (m, 2H, CH-OH), 2.05-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.35-1.20 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 73.5, 30.5, 21.8 | δ (ppm): 76.2, 33.1, 24.2 |
| IR (KBr, cm⁻¹) | 3350 (br, O-H), 2930, 2860 (C-H), 1450, 1060 (C-O) | 3450 (br, O-H), 2935, 2860 (C-H), 1450, 1070 (C-O) |
Synthesis of Isomers: Experimental Protocols
The stereoselective synthesis of cis- and trans-1,2-cyclohexanediol is a cornerstone of introductory organic chemistry and a vital process in fine chemical manufacturing. Below are detailed protocols for key synthetic methodologies.
Synthesis of this compound via Syn-dihydroxylation
The syn-dihydroxylation of cyclohexene is the most common route to this compound. This can be achieved using reagents such as potassium permanganate (Baeyer's test) or, more controllably, with osmium tetroxide.
Experimental Protocol: Osmium Tetroxide Catalyzed Dihydroxylation
This procedure is adapted from the method described by V. Van Rheenen, R. C. Kelly, and D. Y. Cha.[2]
-
Materials: Cyclohexene, N-methylmorpholine-N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 4% in water), acetone (B3395972), water, sodium bisulfite, celite, ethyl acetate (B1210297), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine-N-oxide (NMO) (1.1 eq) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stirring for 30 minutes.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.
-
Extract the aqueous filtrate with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ether.
-
Synthesis of trans-1,2-Cyclohexanediol via Anti-dihydroxylation
The synthesis of trans-1,2-cyclohexanediol is typically achieved through a two-step process involving the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the epoxide.
Experimental Protocol: Epoxidation and Hydrolysis
-
Materials: Cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, dilute aqueous sulfuric acid, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Epoxidation: a. Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. b. Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred cyclohexene solution. c. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. d. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. e. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain cyclohexene oxide. Caution: Cyclohexene oxide is volatile and a potential carcinogen.
-
Hydrolysis: a. To the crude cyclohexene oxide, add a dilute aqueous solution of sulfuric acid (e.g., 1 M). b. Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate. c. Monitor the reaction by TLC until the epoxide is consumed. d. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with diethyl ether (3 x volume). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1,2-cyclohexanediol. g. Purify the product by recrystallization from a suitable solvent like ethyl acetate.[5][6]
-
Chiral Resolution of trans-1,2-Cyclohexanediol
As the trans isomer is chiral, obtaining enantiomerically pure forms is crucial for its application in asymmetric synthesis. One effective method for this is through diastereomeric salt formation with a chiral resolving agent, such as tartaric acid.
Experimental Protocol: Resolution with Tartaric Acid
This protocol is a conceptual summary of methods described in the literature.[7][8]
-
Materials: Racemic trans-1,2-cyclohexanediol, (+)-tartaric acid (or (-)-tartaric acid), ethanol, suitable solvent for recrystallization.
-
Procedure:
-
Dissolve the racemic trans-1,2-cyclohexanediol in a minimal amount of hot ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot ethanol.
-
Mix the two hot solutions and allow the mixture to cool slowly to room temperature.
-
The diastereomeric salt of one enantiomer of the diol with tartaric acid will preferentially crystallize out of the solution.
-
Collect the crystals by filtration. The other enantiomer will remain in the mother liquor.
-
The enantiomerically enriched diol can be recovered from the diastereomeric salt by treatment with a base (e.g., NaOH solution) to neutralize the tartaric acid, followed by extraction with an organic solvent.
-
The enantiomeric excess (ee) of the resolved diol can be determined by chiral chromatography or by measuring its optical rotation.
-
Applications in Drug Development and Research
The stereoisomers of 1,2-cyclohexanediol serve as versatile building blocks in organic synthesis. The chiral trans-diols, in particular, are valuable as chiral auxiliaries and as starting materials for the synthesis of chiral ligands for asymmetric catalysis. Their rigid cyclohexane (B81311) backbone and the defined stereochemistry of the hydroxyl groups allow for a high degree of stereocontrol in subsequent reactions.
In drug development, the 1,2-cyclohexanediol motif can be found in the core structure of various biologically active molecules. The ability to synthesize specific stereoisomers is critical, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Conclusion
The stereoselective synthesis and separation of the isomers of 1,2-cyclohexanediol are well-established and fundamental processes in organic chemistry. This guide has provided a detailed overview of the key synthetic methodologies, complete with experimental protocols and logical workflows. The provided quantitative data serves as a ready reference for the characterization of these important building blocks. A thorough understanding of the synthesis and properties of these isomers is essential for their effective application in research and development, particularly in the fields of asymmetric synthesis and medicinal chemistry.
References
- 1. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1792-81-0 [chemicalbook.com]
- 3. TRANS-1,2-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-1,2-Cyclohexanediol from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901), a key transformation in organic synthesis relevant to pharmaceutical development and materials science. The described methods, primarily focusing on syn-dihydroxylation, are well-established and provide reliable routes to the target compound.
Introduction
The synthesis of this compound from cyclohexene is a classic example of a stereospecific syn-dihydroxylation reaction. In this process, two hydroxyl groups are added to the same face of the double bond of the cyclohexene ring, resulting in a cis configuration of the diol product. This transformation is of significant interest due to the utility of vicinal diols as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. The two primary methods detailed here involve the use of potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄) as oxidizing agents.[1][2] Both methods proceed through a cyclic intermediate, which ensures the syn-addition of the hydroxyl groups.[3][4]
Method 1: Oxidation with Potassium Permanganate (Baeyer's Test)
The reaction of cyclohexene with a cold, dilute, and alkaline solution of potassium permanganate is a common method for the synthesis of this compound.[5][6] This reaction is also known as Baeyer's test for unsaturation, where the disappearance of the purple permanganate color indicates the presence of a double or triple bond.[6] For synthetic purposes, careful control of the reaction conditions is crucial to prevent over-oxidation and cleavage of the diol.[1]
Reaction Mechanism: Potassium Permanganate Oxidation
The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is formed by the syn-addition of the permanganate ion to the double bond of cyclohexene. Subsequent hydrolysis of this intermediate cleaves the manganese-oxygen bonds to yield the cis-diol and manganese dioxide (MnO₂), a brown precipitate.[3]
Caption: Reaction mechanism for the syn-dihydroxylation of cyclohexene with potassium permanganate.
Experimental Protocol: Potassium Permanganate Oxidation
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
tert-Butyl alcohol
-
Water
-
Ice
-
Celite or other filter aid
-
Ethyl acetate (B1210297)
Procedure: [3]
-
In a flask, dissolve potassium permanganate in warm water and then cool the solution to approximately 15°C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexene in tert-butyl alcohol.
-
Add a solution of sodium hydroxide in water to the cyclohexene solution and cool the mixture to 0-5°C in an ice bath, adding some ice directly to the mixture.
-
Slowly add the cold potassium permanganate solution to the stirred cyclohexene solution at a rate that maintains the reaction temperature below 15°C.
-
Continue stirring until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Saturate the filtrate with salt and extract with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Data Presentation: Potassium Permanganate Oxidation
| Parameter | Value | Reference |
| Cyclohexene | 0.83 g | [3] |
| Potassium Permanganate | 1.08 g | [3] |
| Sodium Hydroxide | 0.16 g | [3] |
| tert-Butyl Alcohol | 33 mL | [3] |
| Water for KMnO₄ | 33 mL | [3] |
| Water for NaOH | 1 mL | [3] |
| Reaction Temperature | 0-15°C | [3] |
| Reported Yield | 30-40% | [7] |
Method 2: Oxidation with Osmium Tetroxide
The reaction of cyclohexene with osmium tetroxide is a highly reliable and efficient method for the synthesis of this compound, typically providing higher yields than the permanganate method.[7][8][9] Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant to regenerate the OsO₄ in situ.[8][9] A common co-oxidant is N-methylmorpholine N-oxide (NMO).[7][10]
Reaction Mechanism: Osmium Tetroxide Oxidation
Similar to the permanganate oxidation, the reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is formed via a [3+2] cycloaddition.[4][11] This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite or by hydrolysis in the presence of a co-oxidant, to yield the cis-diol and a reduced osmium species, which is then re-oxidized to OsO₄ by the co-oxidant.[4][12]
Caption: Catalytic cycle for the osmium tetroxide-mediated syn-dihydroxylation of cyclohexene.
Experimental Protocol: Osmium Tetroxide/NMO Oxidation
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO) monohydrate
-
Osmium tetroxide (OsO₄) solution (e.g., in t-butanol)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
Ethyl acetate
-
n-Butanol
-
In a round-bottomed flask, prepare a solution of N-methylmorpholine N-oxide monohydrate in a mixture of water and acetone.
-
To this solution, add a catalytic amount of osmium tetroxide solution followed by cyclohexene.
-
Stir the two-phase solution vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature.
-
Stir the reaction mixture overnight, during which it will become homogeneous and turn light brown.
-
To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and stir.
-
Filter the mixture to remove the solids.
-
Neutralize the filtrate with sulfuric acid and remove the acetone under reduced pressure.
-
Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and then extracted again with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., diethyl ether) to obtain pure this compound.[10]
Data Presentation: Osmium Tetroxide/NMO Oxidation
| Parameter | Value | Reference |
| Cyclohexene | 8.19 g (0.100 mole) | [10] |
| NMO monohydrate | 14.81 g (0.1097 mole) | [10] |
| Osmium Tetroxide | ~70 mg (0.27 mmole) | [10] |
| Acetone | 20 mL | [10] |
| Water | 40 mL | [10] |
| Reaction Temperature | Room Temperature | [10] |
| Reaction Time | Overnight | [10] |
| Reported Yield | 89-90% (after recrystallization) | [10] |
| Melting Point | 96-97°C | [10] |
Alternative Method: Woodward cis-Hydroxylation
Another method for the synthesis of this compound is the Woodward cis-hydroxylation.[14][15][16] This reaction involves the treatment of an alkene with iodine and silver acetate in the presence of wet acetic acid.[17][18] The reaction proceeds through a cyclic acetoxonium ion intermediate, which is then attacked by water to give a monoacetate that, upon hydrolysis, yields the cis-diol.[15][18] While effective, this method involves the use of expensive silver salts.[14] A modification of this procedure using iodine, potassium iodate, and potassium acetate in acetic acid has been reported to give this compound in 86% yield.[7]
Experimental Workflow Overview
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis and purification of this compound.
Safety Precautions
-
Osmium tetroxide is highly toxic, volatile, and can cause serious eye damage, including blindness. [13] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Cyclohexene is flammable.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols and safety guidelines, researchers can reliably synthesize this compound for use in a variety of research and development applications.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Prevost Reaction [organic-chemistry.org]
- 15. Woodward cis-hydroxylation - Wikipedia [en.wikipedia.org]
- 16. chemistnotes.com [chemistnotes.com]
- 17. collegedunia.com [collegedunia.com]
- 18. Woodward Reaction [organic-chemistry.org]
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation of Cyclohexene to produce cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into vicinal diols.[1][2] These chiral diols are invaluable building blocks in the pharmaceutical industry and academic research for the synthesis of complex molecules with specific stereochemistry. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[1][3] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offering a convenient and reliable method for this transformation.[2][4]
This document provides detailed application notes and protocols for the Sharpless Asymmetric Dihydroxylation of cyclohexene (B86901) to produce enantiomerically enriched cis-1,2-cyclohexanediol. While specific quantitative data for the asymmetric dihydroxylation of cyclohexene is not extensively reported, this protocol is based on established procedures for analogous substrates. It is known that cis-disubstituted alkenes can sometimes exhibit lower enantioselectivities in this reaction compared to other alkene classes.
Reaction Principle and Stereoselectivity
The Sharpless AD reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene.[5] The chiral ligand creates a binding pocket that directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemical outcome of the diol.[3] The choice between AD-mix-α, which contains the (DHQ)₂PHAL ligand, and AD-mix-β, which contains the (DHQD)₂PHAL ligand, determines which enantiomer of the diol is predominantly formed.[2]
A mnemonic device developed by Sharpless helps predict the stereochemical outcome. When the alkene is drawn in a specific orientation, AD-mix-β typically delivers the hydroxyl groups from the top face, while AD-mix-α delivers them from the bottom face.
Data Presentation: Representative Substrates
| Alkene Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,3,5-bisabolatrien-7-ol precursor | - | 98 | >99 (er) |
| Penta-substituted cyclohexane (B81311) precursor | - | 85 | 90 |
| Vicinal diol 120 precursor | (DHQD)₂PHAL | 81 | 80 (90:10 er) |
| trans-p-menth-3-ene-1,2,8-triol precursor (Route A) | AD-mix-α | 40 | 33.8 |
| trans-p-menth-3-ene-1,2,8-triol precursor (Route A) | AD-mix-β | 43 | 1.2 |
| trans-p-menth-3-ene-1,2,8-triol precursor (Route B) | AD-mix-α | 76 | 54.5 |
| trans-p-menth-3-ene-1,2,8-triol precursor (Route B) | AD-mix-β | 91 | 59.4 |
| Diol moiety 66 precursor | - | 95 | - |
| Chiral diol 47 precursor | - | 98 | - |
| Compound 94 precursor | - | 77 | 91 (10:1 dr) |
| Compound 38 precursor | (DHQ)₂PHAL | 59 | - |
| Zephyranthine precursor | AD-mix-β | 67 | 86 (7.2:1 dr) |
Experimental Protocols
General Protocol for the Asymmetric Dihydroxylation of Cyclohexene
This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation.[2][4]
Materials:
-
Cyclohexene
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (optional, but recommended for cis-disubstituted alkenes)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of cyclohexene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total per 1.4 g of AD-mix).
-
If desired, add methanesulfonamide (0.1 g per 1.4 g of AD-mix).
-
Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The lower aqueous phase will be a bright yellow.
-
Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Add cyclohexene (1 mmol) to the cold, vigorously stirred mixture.
-
Continue to stir the reaction at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and warm the mixture to room temperature. Stir for 1 hour.
-
Add ethyl acetate (20 mL) and stir. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M aqueous sodium hydroxide (B78521) (if methanesulfonamide was used), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Sharpless AD of Cyclohexene
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents in AD-mix
Caption: Components of AD-mix and their respective functions.
References
- 1. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. rroij.com [rroij.com]
Application Notes and Protocols: cis-1,2-Cyclohexanediol as a Chiral Pool Starting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclohexanediol is a versatile and readily available chiral pool starting material, serving as a foundational building block for the synthesis of a wide array of complex chiral molecules. Its C₂ symmetry and defined stereochemistry make it an ideal scaffold for the introduction of new stereocenters. This document provides detailed application notes and experimental protocols for the utilization of this compound in asymmetric synthesis, focusing on its role in the desymmetrization reactions and the synthesis of chiral ligands for catalysis.
Key Applications
The primary applications of this compound in asymmetric synthesis are centered around two key strategies:
-
Desymmetrization: As a meso compound, this compound can undergo enantioselective monofunctionalization, where a chiral catalyst selectively reacts with one of the two enantiotopic hydroxyl groups. This process, known as desymmetrization, efficiently generates chiral molecules with high enantiomeric excess. A common approach is the enantioselective acylation, which yields chiral monoesters that are valuable synthetic intermediates.
-
Synthesis of Chiral Ligands: The diol can be converted into other key chiral synthons, most notably cis-1,2-diaminocyclohexane (B74578) (CDA). CDA and its derivatives are highly effective chiral ligands for a variety of transition metal-catalyzed asymmetric reactions, including Henry reactions, hydrogenations, and transfer hydrogenations.
Data Presentation
Table 1: Enantioselective Acylation of this compound
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral PPY Catalyst 12b | Isobutyric Anhydride (B1165640) | Toluene (B28343) | -40 | 77 | 83 | [1] |
| Chiral PPY Catalyst 4 | Isobutyric Anhydride | Toluene | -40 | 79 | 66 | [1] |
| Chiral Tetrapeptide (Boc) | Acyl Transfer | Not Specified | Not Specified | Not Specified | Proposed | [2] |
Table 2: Application of cis-1,2-Diaminocyclohexane-Derived Ligands in the Asymmetric Henry Reaction
| Ligand | Aldehyde | Nitroalkane | Catalyst | Yield (%) | ee (%) | Reference |
| C₁-Symmetric Diamine L1 | Benzaldehyde | Nitromethane | CuCl₂·2H₂O | up to 98 | up to 99 | [3] |
| 1,3-Diamine Derivative | Benzaldehyde | Nitromethane | Copper Catalyst | up to 98 | 91 | [4] |
Mandatory Visualizations
Caption: Desymmetrization of this compound.
Caption: Chiral Ligand Synthesis and Application.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexene (B86901)
This protocol is adapted from the procedure described by Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. in Tetrahedron Lett. 1976, 17, 1973-1976.[5]
Materials:
-
N-methylmorpholine-N-oxide dihydrate (NMO·2H₂O)
-
Cyclohexene
-
Osmium tetroxide (OsO₄)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
Procedure:
-
To a mixture of N-methylmorpholine-N-oxide dihydrate (18.2 g, 155 mmol), water (50 mL), and acetone (20 mL), add a solution of osmium tetroxide (80 mg) in tert-butanol (8 mL).
-
To this mixture, add distilled cyclohexene (10.1 mL, 100 mmol). The reaction is slightly exothermic and should be maintained at room temperature using a water bath.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.
-
Filter the mixture to remove the magnesium silicate.
-
Neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone under vacuum.
-
Further, adjust the pH to 2 with 1 N H₂SO₄.
-
Saturate the aqueous solution with NaCl and extract with ethyl acetate.
-
Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crystalline product.
-
Recrystallize the crude product from ether to obtain pure this compound.
Expected Yield: Approximately 10.6 g (91%).[5]
Protocol 2: Asymmetric Desymmetrization of this compound via Enantioselective Acylation
This protocol is a general representation based on the work with C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts.[1]
Materials:
-
This compound
-
Chiral PPY catalyst (e.g., catalyst 12b from the reference)
-
Isobutyric anhydride
-
Toluene (anhydrous)
-
Internal standard (e.g., dibenzyl ether) for NMR yield determination
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene to a concentration of 0.2 M.
-
Add the chiral PPY catalyst (e.g., 5 mol %).
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add isobutyric anhydride (1.5 equivalents) dropwise.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel.
-
Determine the yield by ¹H NMR spectroscopy using an internal standard and the enantiomeric excess by chiral GC analysis.
Protocol 3: Synthesis of Chiral Diamine Ligands and Application in the Asymmetric Henry Reaction
This protocol outlines the general steps for converting this compound to a chiral diamine and its subsequent use, as inspired by the synthesis of various chiral diamine ligands for the Henry reaction.[3][4]
Part A: Synthesis of cis-1,2-Diaminocyclohexane (CDA) (Conceptual Steps)
A multi-step synthesis is typically required to convert the diol to the diamine. This often involves:
-
Activation of Hydroxyl Groups: Conversion of the hydroxyl groups to better-leaving groups (e.g., tosylates or mesylates).
-
Double Nucleophilic Substitution: Reaction with a nitrogen nucleophile (e.g., sodium azide) to introduce two azide (B81097) groups with inversion of stereochemistry.
-
Reduction of Azides: Reduction of the diazide to the corresponding diamine using a suitable reducing agent (e.g., H₂/Pd-C or LiAlH₄).
Part B: Asymmetric Henry Reaction
Materials:
-
Chiral diamine ligand derived from CDA
-
Copper(II) salt (e.g., CuCl₂·2H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Suitable solvent (e.g., ethanol)
-
Base (if required by the specific catalytic system)
Procedure:
-
In a reaction vessel, dissolve the chiral diamine ligand (e.g., 2.5 mol %) and the copper(II) salt (e.g., 2.5 mol %) in the chosen solvent.
-
Stir the mixture at room temperature to allow for the formation of the chiral catalyst complex.
-
Add the aldehyde (1 equivalent) to the catalyst solution.
-
Add the nitroalkane (e.g., 2-5 equivalents).
-
Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with a dilute acid).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the resulting β-nitroalcohol by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Biological Activity of Cyclohexane (B81311) Derivatives
Derivatives of cyclohexane, including those accessible from this compound, have been investigated for a range of biological activities. For instance, various cyclohexane-1,3-dione ligands and their metal complexes have been synthesized and screened for their antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.[6][7] Some of these complexes have demonstrated moderate antibacterial activity.[7] The synthesis of cyclohexane derivatives remains an active area of research in the development of new therapeutic agents.
References
- 1. BJOC - Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines [beilstein-journals.org]
- 2. On the origins of kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Chiral Ligands from cis-1,2-Cyclohexanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of valuable chiral ligands starting from the readily available and inexpensive prochiral starting material, cis-1,2-cyclohexanediol. The protocols outlined below focus on two key strategies: the desymmetrization of meso-1,2-cyclohexanediol to generate chiral building blocks, and the synthesis of widely used C₂-symmetric ligands, such as Trost ligands, through a multi-step sequence starting from a related precursor, cyclohexene (B86901) oxide.
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The cyclohexane-1,2-diol and its derivatives offer a rigid and stereochemically rich scaffold for the design and synthesis of a variety of privileged chiral ligands. This application note details reliable and scalable protocols for the preparation of these ligands, providing quantitative data and step-by-step instructions to aid researchers in their synthetic endeavors.
Key Strategies and Applications
Two primary pathways for the utilization of the cyclohexyl scaffold in chiral ligand synthesis are presented:
-
Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol: This approach involves the enantioselective functionalization of one of the two hydroxyl groups of the achiral this compound, creating a chiral mono-functionalized product. This chiral building block can then be further elaborated into various ligands. Enantioselective acylation using chiral organocatalysts is a particularly effective method for this transformation.[1]
-
Synthesis of C₂-Symmetric Diamine-Based Ligands: This pathway focuses on the preparation of trans-1,2-diaminocyclohexane (DACH), a cornerstone for many successful chiral ligands, including the renowned Trost ligands. While this route starts from cyclohexene oxide, it represents a common and efficient industrial approach to the chiral diamine scaffold.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in this note.
Table 1: Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol via Enantioselective Acylation [1]
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Monoacylation Yield (%) | Diacylation Yield (%) | Enantiomeric Excess (ee, %) |
| 3 | Isobutyric anhydride (B1165640) | Toluene (B28343) | -20 | 24 | 70 | 12 | 65 |
| 12b | Isobutyric anhydride | Toluene | -20 | 24 | 77 | 14 | 83 |
| 11 | Isobutyric anhydride | Toluene | -20 | 24 | 85 | 10 | 91 |
Yields were determined by ¹H NMR with dibenzyl ether as an internal standard. Enantiomeric excess was determined by GC analysis with a chiral stationary phase (beta-DEX 225).[1]
Table 2: Synthesis of (S,S)-DACH-Ph Trost Ligand [2]
| Starting Materials | Coupling Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (ee, %) |
| 2-Diphenylphosphinylbenzoic acid, (S,S)-Diaminocyclohexane | CDI | Imidazole (B134444) hydrochloride | CH₃CN | 80-82 | 8 | 80 | >99 |
CDI = 1,1'-Carbonyldiimidazole
Experimental Protocols
Protocol 1: Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol
This protocol is based on the enantioselective acylation using a chiral 4-pyrrolidinopyridine (B150190) catalyst.[1]
Materials:
-
meso-1,2-Cyclohexanediol
-
Chiral catalyst (e.g., catalyst 12b as described in the source literature)
-
Isobutyric anhydride
-
Toluene, anhydrous
-
Dibenzyl ether (internal standard)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add meso-1,2-cyclohexanediol (1.0 mmol) and the chiral catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the solids.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Add isobutyric anhydride (1.2 mmol) dropwise to the stirred solution.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After 24 hours, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the monoacylated product.
-
Determine the yield by ¹H NMR spectroscopy using dibenzyl ether as an internal standard.
-
Determine the enantiomeric excess by chiral GC analysis.
Protocol 2: Synthesis of trans-1,2-Diaminocyclohexane (DACH) Derivatives
This multi-step protocol describes the synthesis of a trans-1,2-diaminocyclohexane derivative starting from cyclohexene oxide.[3]
Step 2a: Synthesis of trans-(±)-2-(1-Pyrrolidinyl)cyclohexanol [3]
Materials:
-
Cyclohexene oxide
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix cyclohexene oxide (50.6 mL, 500 mmol) and pyrrolidine (42 mL, 500 mmol).
-
Reflux the mixture for 48 hours.
-
After cooling to room temperature, purify the product by distillation under reduced pressure to obtain trans-(±)-2-(1-pyrrolidinyl)cyclohexanol. (Yield: 94%).
Step 2b: Synthesis of trans-1,2-Diaminocyclohexane Derivative [3]
Materials:
-
trans-(±)-2-(1-Pyrrolidinyl)cyclohexanol
-
Methanesulfonyl chloride
-
(R)-(+)-α-Methylbenzylamine
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amino alcohol (10 mmol) in dry THF (50 mL).
-
Add triethylamine (4.2 mL, 30 mmol) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (0.94 mL, 12 mmol) dropwise.
-
Allow the reaction mixture to stir at 25 °C for 6 hours.
-
Add additional triethylamine (2.78 mL, 20 mmol) and stir for another 2 hours at 25 °C.
-
Add (R)-(+)-α-methylbenzylamine (1.28 mL, 10 mmol) and water (6 mL).
-
Stir the resulting two-phase mixture vigorously for 36 hours.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with 5% aqueous sodium bicarbonate, then with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on neutral alumina.
Protocol 3: Synthesis of (S,S)-DACH-Ph Trost Ligand
This protocol describes a scalable synthesis of the Trost ligand from (S,S)-diaminocyclohexane.[2]
Materials:
-
2-Diphenylphosphinylbenzoic acid
-
(S,S)-Diaminocyclohexane
-
1,1'-Carbonyldiimidazole (CDI)
-
Imidazole hydrochloride
-
Acetonitrile (B52724) (CH₃CN)
-
Water
Procedure:
-
Under a nitrogen atmosphere, charge a clean, dry reactor with 2-diphenylphosphinylbenzoic acid (1.0 kg, 3.26 mol) and CDI (557.2 g, 3.33 mol).
-
Add acetonitrile (2 L) to form a slurry and agitate the mixture for 1 hour at 20-25 °C until a clear solution is obtained.
-
In a separate reactor, charge (S,S)-diaminocyclohexane (186.4 g, 1.63 mol) and imidazole hydrochloride (170.6 g, 1.63 mol).
-
Transfer the solution from the first reactor to the second reactor, rinsing with acetonitrile (0.60 L).
-
Heat the resulting mixture to 80-82 °C for 8 hours.
-
Cool the solution to 60 °C, at which point a slurry will form.
-
Add water (1.3 L) over 30 minutes at 55-60 °C.
-
After stirring for 30 minutes, cool the slurry to 23 °C over 30 minutes.
-
Collect the solid product by filtration and wash successively with a 2:1 mixture of CH₃CN/H₂O (3 L) and then with H₂O (2 L).
-
Dry the solid under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid (Yield: 80%).
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Workflow for chiral ligand synthesis via desymmetrization.
Caption: Synthesis workflow for Trost ligands from cyclohexene oxide.
References
Application of cis-1,2-Cyclohexanediol and its Derivatives in Natural Product Synthesis
Abstract
cis-1,2-Cyclohexanediol, a readily available and inexpensive meso compound, serves as a versatile chiral building block in the asymmetric synthesis of complex natural products. Its C2 symmetry allows for efficient desymmetrization strategies, enabling the creation of multiple stereocenters with high control. This application note details the strategic importance of this compound and its derivatives, particularly in the synthesis of the anticancer agent (+)-pancratistatin and biologically active carbasugars. Detailed experimental protocols for the preparation of this compound and key transformations in a representative natural product synthesis are provided for researchers in organic synthesis and drug development.
Introduction
The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in modern organic synthesis. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy. This compound, while achiral itself, is a prochiral molecule that can be transformed into valuable chiral intermediates through desymmetrization. This approach is particularly advantageous as it allows for the generation of enantiomerically enriched products from a simple, symmetrical precursor.
The primary strategies for employing this compound and its analogs in natural product synthesis involve:
-
Enzymatic Desymmetrization: Lipases and other enzymes can selectively acylate one of the two enantiotopic hydroxyl groups, yielding chiral monoesters with high enantiomeric excess.
-
Chiral Catalyst-Mediated Reactions: Transition metal complexes with chiral ligands can effect a variety of enantioselective transformations, including oxidations, acylations, and ring-openings of derivatives.
-
Conversion to Chiral Synthons: this compound can be a precursor to other valuable chiral building blocks, such as epoxides and unsaturated diols.
A closely related and highly valuable class of synthons are the cis-cyclohexadiene-1,2-diols, which are produced via microbial oxidation of aromatic compounds.[1][2] These chiral diols have been extensively used in the synthesis of numerous natural products, including the potent anticancer agent (+)-pancratistatin. The synthetic strategies developed for these diene-diols are conceptually similar to those applicable to this compound, highlighting the broad utility of the cis-1,2-diol motif on a six-membered ring.
Application in the Total Synthesis of (+)-Pancratistatin
A landmark application of a cis-diol functionalized cyclohexane (B81311) ring is the chemoenzymatic synthesis of (+)-pancratistatin by Hudlicky and coworkers.[1][3] While this synthesis commences with a cis-cyclohexadiene-1,2-diol derived from the microbial oxidation of bromobenzene, the strategic desymmetrization and subsequent stereocontrolled functionalization of the diol are exemplary of the synthetic power of this motif.
The overall strategy involves the use of the chiral cis-diol to control the stereochemistry of subsequent transformations, ultimately leading to the construction of the densely functionalized aminocyclitol core of pancratistatin.
Mandatory Visualization
Caption: General synthetic strategy for (+)-pancratistatin.
Data Presentation
The following table summarizes key quantitative data for the preparation of this compound and a pivotal step in a representative natural product synthesis.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Dihydroxylation | Cyclohexene (B86901) | This compound | OsO₄ (cat.), N-methylmorpholine-N-oxide, H₂O, acetone (B3395972), t-butanol | 91 | N/A (meso) | [4] |
| Enzymatic Desymmetrization (example) | meso-1,3-cyclohexanediol diacetate | (1R,3S)-monoacetate | Candida antarctica lipase (B570770) B (CALB), hydrolysis | 97 | >99 | [5] |
Experimental Protocols
Synthesis of this compound[4]
This protocol describes the catalytic osmylation of cyclohexene to produce this compound.
Materials:
-
Cyclohexene (distilled, 10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide monohydrate (18.2 g, 155 mmol)
-
Osmium tetroxide (80 mg)
-
Water (50 mL)
-
Acetone (20 mL)
-
t-Butanol (8 mL)
-
Sodium hydrosulfite (1 g)
-
Magnesium silicate (B1173343) (Magnesol, 12 g)
-
1 N Sulfuric acid
-
Sodium chloride
-
Ethyl acetate
-
n-Butanol
-
Ether
Procedure:
-
To a mixture of N-methylmorpholine-N-oxide monohydrate, water, and acetone, add osmium tetroxide in t-butanol.
-
To this mixture, add distilled cyclohexene. The reaction is slightly exothermic and should be maintained at room temperature with a water bath.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Add a slurry of sodium hydrosulfite and magnesium silicate in water to the reaction mixture and filter.
-
Neutralize the filtrate to pH 7 with 1 N sulfuric acid and evaporate the acetone under reduced pressure.
-
Further adjust the pH to 2 with 1 N sulfuric acid.
-
Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.
-
Concentrate the aqueous phase by azeotropic distillation with n-butanol and further extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from ether to afford pure this compound.
Expected Yield: 10.6 g (91%) of crystalline solid, mp 95–97 °C.
Caption: Workflow for the synthesis of this compound.
Enzymatic Desymmetrization of a meso-Diacetate (Representative Protocol)[5]
This protocol illustrates the principle of enzymatic desymmetrization, a key strategy for utilizing meso-diols. While this example uses a 1,3-diol diacetate, the principle is directly applicable to derivatives of this compound.
Materials:
-
cis-1,3-Cyclohexanediol diacetate
-
Candida antarctica lipase B (CALB)
-
Phosphate (B84403) buffer
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve the meso-diacetate in a suitable organic solvent.
-
Add the phosphate buffer and the lipase (CALB).
-
Stir the biphasic mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC) until approximately 50% conversion is reached.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the resulting mixture of the monoacetate and remaining diacetate by column chromatography to isolate the enantiomerically enriched monoacetate.
Expected Outcome: High yield (e.g., 97%) and excellent enantioselectivity (>99% ee) for the monoacetate product.
Conclusion
This compound and its derivatives are powerful and versatile chiral synthons in the synthesis of complex natural products. The principles of desymmetrization, exemplified by enzymatic and chemo-catalytic methods, allow for the efficient generation of stereochemically rich intermediates from a simple achiral precursor. The successful application of a closely related cis-cyclohexadiene-1,2-diol in the total synthesis of (+)-pancratistatin underscores the strategic importance of the cis-1,2-diol motif on a cyclohexane framework. The protocols and data presented herein provide a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery.
References
- 1. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for cis-1,2-Cyclohexanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of cis-1,2-cyclohexanediol. The strategic use of protecting groups is paramount in multi-step organic synthesis to ensure chemoselectivity and achieve desired molecular complexity. These guidelines offer a comparative analysis of common protecting group strategies, enabling informed decisions for synthetic route design.
Introduction
This compound is a versatile building block in organic synthesis. Its two adjacent hydroxyl groups, fixed in a cis-conformation, offer a unique stereochemical handle for the construction of complex molecules, including natural products and active pharmaceutical ingredients. The selective protection of one or both of these hydroxyl groups is often a critical step to prevent unwanted side reactions during subsequent transformations. This document outlines strategies for both di-protection and mono-protection of this compound, providing detailed protocols and a comparative summary of commonly employed protecting groups.
Di-protection Strategies
The simultaneous protection of both hydroxyl groups in this compound is readily achieved through the formation of cyclic acetals, ketals, or carbonates. These methods are generally high-yielding and provide robust protection under a variety of reaction conditions.
Comparative Data for Di-protection Strategies
| Protecting Group | Reagents | Catalyst/Conditions | Solvent | Time | Yield (%) | Deprotection Conditions |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane (B42991) | p-Toluenesulfonic acid (catalytic) | Acetone | 3 h | >95 | 1% aq. H₂SO₄, reflux, 3h[1] |
| Benzylidene Acetal (B89532) | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (catalytic) | Acetonitrile | 1 h | High | H₂/Pd/C, MeOH, rt[2] |
| Cyclic Carbonate | Carbon dioxide (1 atm) | TsCl, NEt₃ | Acetonitrile | 20 h | ~70 (for trans-isomer)[3] | K₂CO₃, PEG-400, 25°C, 12h[4] |
| Di-TBDMS Ether | TBDMS-Cl, Imidazole | - | DMF | - | High | TBAF, THF[5] |
Experimental Protocols for Di-protection
1. Isopropylidene (Acetonide) Protection
This protocol describes the formation of the isopropylidene ketal of this compound.
-
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-TsOH monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 3 hours and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by flash chromatography if necessary.
-
2. Cyclic Carbonate Protection
This protocol describes a one-pot synthesis of the cyclic carbonate of this compound using carbon dioxide.[3]
-
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (B128534) (NEt₃)
-
Carbon dioxide (CO₂) balloon
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.0 eq).
-
Bubble CO₂ through the solution for 15 minutes, then maintain a CO₂ atmosphere using a balloon.
-
Add tosyl chloride (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
-
Mono-protection Strategies
The selective protection of a single hydroxyl group in a symmetric diol like this compound is a more challenging synthetic task. However, it is crucial for synthetic routes requiring differential functionalization of the two hydroxyl groups. Strategies often involve the use of bulky protecting groups or catalyst-controlled selective reactions.
Comparative Data for Mono-protection Strategies
| Protecting Group | Reagents | Catalyst/Conditions | Solvent | Time | Yield (%) | Notes |
| Mono-TBDMS Ether | TBDMS-Cl | NaH | THF | - | Moderate to Good | Requires careful control of stoichiometry.[6] |
| Monobenzoyl | Benzoyl chloride | Me₂SnCl₂ (catalytic), K₂CO₃ | - | - | Good | Organotin-catalyzed selective acylation.[5] |
Experimental Protocol for Mono-protection
1. Mono-tert-Butyldimethylsilyl (TBDMS) Ether Protection
This protocol describes the selective mono-silylation of this compound.[6]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
-
-
Procedure:
-
To a stirred suspension of NaH (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TBDMS-Cl (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to separate the mono-protected product from di-protected and unreacted diol.
-
Orthogonal Protection Strategies
In more complex syntheses, it may be necessary to employ protecting groups that can be removed under different conditions, a concept known as orthogonal protection.[7][8] For this compound, one hydroxyl group could be protected as a silyl (B83357) ether (acid/fluoride labile) and the other as a benzyl (B1604629) ether (hydrogenolysis labile). This allows for the selective deprotection and subsequent functionalization of each hydroxyl group independently.
Visualizing Protecting Group Strategies
The following diagrams illustrate the reaction schemes for the protection of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jocpr.com [jocpr.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes & Protocols: Enzymatic Oxidation of cis-1,2-Cyclohexanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective oxidation of alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. The desymmetrization of meso-diols, such as cis-1,2-cyclohexanediol, offers an efficient route to valuable chiral building blocks like α-hydroxy ketones.[1][2][3] These compounds are versatile intermediates for the synthesis of complex natural products and pharmaceuticals. Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs), provides a powerful "green" alternative to traditional chemical oxidants, offering high selectivity under mild reaction conditions.[4]
This document provides detailed protocols for the enzymatic oxidation of this compound using alcohol dehydrogenases, including methods for enzyme activity screening and preparative-scale synthesis with cofactor regeneration.
Reaction Pathway: Desymmetrization of a Meso-Diol
The enzymatic oxidation of the achiral meso compound this compound selectively converts one of the two enantiotopic hydroxyl groups. Depending on the stereopreference of the chosen alcohol dehydrogenase (ADH), either the (1R,2S)- or (1S,2R)-2-hydroxycyclohexan-1-one is produced with high enantiomeric purity.
Caption: Stereoselective oxidation of meso-cis-1,2-cyclohexanediol.
Application Notes
Principle of Biocatalytic Oxidation
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[4] The reaction requires a stoichiometric amount of an oxidized nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, which accepts a hydride from the alcohol substrate to become reduced to NADH or NADPH.
The reaction equilibrium often favors alcohol formation (reduction) rather than oxidation. To drive the reaction towards the desired ketone product, the reduced cofactor (NAD(P)H) must be continuously re-oxidized back to NAD(P)⁺. This process, known as cofactor regeneration, is essential for making the process economically viable, as cofactors are too expensive to be used as stoichiometric reagents.[5]
Cofactor Regeneration Systems
An efficient cofactor regeneration system is crucial for preparative-scale synthesis. This is typically achieved by coupling the primary reaction to a second, irreversible enzymatic reaction that consumes the NAD(P)H.
-
Enzyme-Coupled Systems: A second enzyme and a "sacrificial" substrate are added to the reaction. For NAD⁺ regeneration, common systems include:
-
NADH Oxidase (NOX): Oxidizes NADH using molecular oxygen to produce NAD⁺ and water. This is a very efficient system as the only byproduct is water.[5]
-
Lactate Dehydrogenase (LDH): Oxidizes NADH while reducing pyruvate (B1213749) to lactate.
-
-
Substrate-Coupled Systems: A single enzyme can sometimes use a co-substrate to regenerate the cofactor. More commonly, a second dehydrogenase is used with a sacrificial substrate. For example, formate (B1220265) dehydrogenase (FDH) can be coupled with an ADH to oxidize formate to CO₂, reducing NAD⁺ in the process (for reductive reactions) or vice versa if a suitable enzyme is available for the oxidative direction.[6]
Caption: Cofactor regeneration using NADH oxidase.
Data Presentation
Successful enzymatic oxidation is evaluated based on substrate conversion, product yield, and the enantiomeric excess (e.e.) of the chiral product. The table below presents illustrative data for the screening of different alcohol dehydrogenases.
Table 1: Illustrative Performance of Various ADHs in the Oxidation of this compound
| Enzyme ID | Substrate Conc. (mM) | Conversion (%) | Product Yield (%) | Enantiomeric Excess (e.e., %) | Product Enantiomer |
| ADH-01 | 50 | >99 | 98 | >99 | (S)-ketone |
| ADH-02 | 50 | 85 | 82 | 95 | (R)-ketone |
| ADH-03 | 50 | 62 | 59 | 88 | (S)-ketone |
| ADH-04 | 50 | >99 | 97 | >99 | (R)-ketone |
| ADH-05 | 50 | 25 | 24 | Not Determined | - |
Note: Data are representative examples based on typical results for stereoselective ADH-catalyzed oxidations and are intended for illustrative purposes only.
Experimental Protocols
Protocol 1: ADH Activity Assay for this compound
This protocol is designed to rapidly screen different ADHs for their ability to oxidize this compound by monitoring the formation of NADH spectrophotometrically.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
This compound stock solution (e.g., 500 mM in DMSO)
-
NAD⁺ stock solution (e.g., 25 mM in buffer)[7]
-
ADH enzyme solutions (e.g., 1 mg/mL in buffer)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Setup: Prepare a master mix for the desired number of reactions. For a single 200 µL reaction in a 96-well plate, combine the following:
-
170 µL of 100 mM Potassium phosphate buffer (pH 8.0)
-
10 µL of 25 mM NAD⁺ stock solution (Final conc: 1.25 mM)
-
10 µL of ADH enzyme solution
-
-
Blank Measurement: Prepare a control reaction for each enzyme without the substrate to measure any background NAD⁺ reduction.
-
Initiate Reaction: Add 10 µL of the 500 mM this compound stock solution to each well to start the reaction (Final conc: 25 mM). Mix gently.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 30 °C). Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).[8]
-
Calculate Activity: Determine the initial linear rate of the reaction (ΔAbs₃₄₀/min). Calculate the specific activity using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
One unit (U) of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[7]
Protocol 2: Preparative Scale Synthesis with Cofactor Regeneration
This protocol describes a 100 mg scale synthesis of an enantiopure α-hydroxy ketone using an ADH coupled with an NADH oxidase for cofactor regeneration.
Materials:
-
This compound (116.16 g/mol )
-
Selected ADH with high activity and selectivity (e.g., ADH-01)
-
NADH Oxidase (NOX)
-
NAD⁺
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Antifoam agent (optional)
-
Ethyl acetate (B1210297) for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction vessel with stirring and pH control (optional)
Procedure:
-
Reaction Setup: In a 50 mL reaction vessel, dissolve 116 mg (1 mmol) of this compound in 20 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add Cofactor and Enzymes: Add NAD⁺ to a final concentration of 1 mM (approx. 15 mg). Add the selected ADH (e.g., 5-10 mg) and NADH Oxidase (e.g., 5-10 U).
-
Reaction Conditions: Stir the mixture at room temperature or a controlled temperature (e.g., 25-30 °C). If using NADH oxidase with O₂, gently bubble air or O₂ through the solution. Monitor the pH and adjust with dilute NaOH if it drops.
-
Monitor Progress: Withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the reaction by adding an equal volume of acetonitrile (B52724) or by protein precipitation. Analyze the samples by GC or HPLC to determine substrate conversion and product formation.
-
Workup: Once the reaction is complete (typically >95% conversion), saturate the aqueous solution with NaCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Experimental Workflow Visualization
The overall process from initial screening to final product synthesis can be visualized as a multi-step workflow.
Caption: Workflow for developing an enzymatic oxidation process.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Catalytic Enantioselective Hydrogen Atom Abstraction Enables the Asymmetric Oxidation of Meso Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Hydrogen Atom Abstraction Enables the Asymmetric Oxidation of Meso Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: cis-1,2-Cyclohexanediol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While cis-1,2-cyclohexanediol is a valuable chiral building block, its direct application as an organocatalyst is not well-documented in scientific literature. Its primary role in the field of organocatalysis is as a chiral precursor for the synthesis of more complex chiral ligands and auxiliaries. These ligands, often derived from the analogous cis-1,2-diaminocyclohexane (B74578), can then be employed in organocatalytic transformations. This document provides an overview of this concept and presents a detailed application note for a closely related and widely used chiral scaffold, trans-1,2-diaminocyclohexane, in an organocatalytic Michael addition reaction to illustrate the utility of the cyclohexane-1,2-diamine backbone in catalysis.
Introduction: The Role of this compound as a Chiral Scaffold
This compound possesses a C₂-symmetric chiral structure, making it an attractive starting material for the synthesis of chiral ligands. The two hydroxyl groups provide reactive handles for the introduction of catalytically active moieties. However, the literature predominantly features the use of its diamine analogue, cis-1,2-diaminocyclohexane (cis-DACH), and more frequently, the trans-isomer (trans-DACH), for the development of effective organocatalysts.
Studies have explored the synthesis of conformationally locked chiral ligands from cis-DACH for applications in asymmetric reactions like the Henry reaction, demonstrating the potential of the cis-scaffold.[1] Despite these examples, detailed protocols and broad applications of this compound-derived organocatalysts are not as prevalent as those for their trans-counterparts.
The following sections will detail the application of a trans-1,2-diaminocyclohexane-derived organocatalyst to provide a practical example of how this chiral backbone is utilized in organocatalysis.
Application Note: Asymmetric Michael-Hemiacetalization Reaction Catalyzed by a trans-1,2-Diaminocyclohexane-Derived Sulfonamide
This application note describes the use of a bifunctional monosulfonamide organocatalyst derived from trans-1,2-diaminocyclohexane in the asymmetric Michael addition of α,β-unsaturated aldehydes to 2,4-pentanedione, followed by a hemiacetalization cascade. This reaction is valuable for the synthesis of chiral chromene derivatives.
Logical Workflow for Catalyst Application
Caption: Workflow for the asymmetric Michael-hemiacetalization reaction.
Quantitative Data
The performance of the trans-1,2-diaminocyclohexane-derived sulfonamide catalyst in the Michael-hemiacetalization reaction between various nitrostyrenes and 2,4-pentanedione is summarized below.
| Entry | Michael Acceptor (Substrate) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | 10 | 24 | 93 | 41 (S) |
| 2 | 4-Chloro-β-nitrostyrene | 10 | 24 | 85 | 38 (S) |
| 3 | 4-Methyl-β-nitrostyrene | 10 | 24 | 91 | 40 (S) |
| 4 | 2-Nitro-β-nitrostyrene | 10 | 24 | 78 | 35 (S) |
Data is representative of results obtained with (1R,2R)-cyclohexane-1,2-diamine-derived organocatalysts in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene.[2]
Experimental Protocols
Protocol 1: Synthesis of a trans-1,2-Diaminocyclohexane-Derived Sulfonamide Catalyst
This protocol describes a general method for the synthesis of a bifunctional organocatalyst from commercially available (1R,2R)-cyclohexane-1,2-diamine.
Reaction Scheme:
Caption: Synthesis of a DACH-derived sulfonamide catalyst.
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine
-
Substituted arylsulfonyl chloride (e.g., 3,5-bis(trifluoromethyl)benzenesulfonyl chloride)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (1R,2R)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the arylsulfonyl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide catalyst.
Protocol 2: Asymmetric Michael-Hemiacetalization Reaction
This protocol details the catalytic asymmetric Michael addition of an α,β-unsaturated aldehyde to 2,4-pentanedione.
Materials:
-
trans-1,2-Diaminocyclohexane-derived sulfonamide catalyst
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
2,4-Pentanedione
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial, add the sulfonamide catalyst (0.2-10 mol%).
-
Add anhydrous toluene, followed by the α,β-unsaturated aldehyde (1.0 eq).
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add 2,4-pentanedione (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral chromene product.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
While this compound itself is not a prominent organocatalyst, its chiral structure is a valuable starting point for the synthesis of more elaborate chiral ligands and catalysts. The analogous trans-1,2-diaminocyclohexane scaffold has given rise to a plethora of highly effective organocatalysts for a wide range of asymmetric transformations. The provided protocols for the synthesis and application of a trans-DACH-derived sulfonamide catalyst in an asymmetric Michael-hemiacetalization reaction serve as a representative example of the power of this chiral backbone in organocatalysis. Further research may yet uncover direct or more widespread applications for this compound-derived catalysts.
References
Application Notes and Protocols: Synthesis of Coordination Complexes with cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of coordination complexes utilizing cis-1,2-cyclohexanediol as a key ligand. The unique stereochemistry of this diol allows for the formation of stable chelate rings with a variety of metal centers, leading to complexes with interesting catalytic and biological properties. This document outlines the synthesis of the ligand itself, followed by specific protocols for the preparation of a chromium(V) complex and general methodologies for the synthesis of other transition metal complexes.
Synthesis of the Ligand: this compound
A common and efficient method for the synthesis of this compound is the dihydroxylation of cyclohexene (B86901).
Experimental Protocol: Dihydroxylation of Cyclohexene[1][2]
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO) monohydrate
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 equiv.) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine-N-oxide (NMO) (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equiv.). Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Expected Yield: 85-95%
Synthesis of a Chromium(V) Coordination Complex
A structurally characterized chromium(V) complex with this compound, M[Cr(V)O(chd)₂] (where chd = cis-1,2-cyclohexanediolato(2-)), serves as a model for reactive intermediates in chromium-induced cancers.[1][2]
Experimental Protocol: Synthesis of Sodium bis(cis-1,2-cyclohexanediolato)oxochromate(V)[3]
Materials:
-
This compound
-
Chromium(VI) oxide (CrO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Photochemical reactor or a high-intensity visible light source
Procedure:
-
In a photolysis vessel, dissolve this compound (4.0 equiv.) and chromium(VI) oxide (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add a solution of sodium hydroxide (1.0 equiv.) in a minimal amount of water.
-
Irradiate the solution with visible light (e.g., from a high-pressure mercury lamp) with vigorous stirring. The reaction progress can be monitored by EPR spectroscopy for the characteristic Cr(V) signal.
-
After the reaction is complete (typically several hours), precipitate the product by adding a large volume of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting solid is the sodium salt of the chromium(V) complex, Na[CrO(chd)₂].
General Protocols for the Synthesis of Other Transition Metal Complexes
The following protocols are generalized procedures that can be adapted for the synthesis of various transition metal complexes with this compound. Optimization of reaction conditions (solvent, temperature, reaction time, and stoichiometry) may be necessary for specific metal precursors.
Protocol A: Reaction with Metal Halides
This method is suitable for the synthesis of complexes with metals such as cobalt(II), copper(II), and nickel(II).
Materials:
-
This compound
-
Anhydrous metal(II) chloride or bromide (e.g., CoCl₂, CuCl₂, NiBr₂)
-
A non-protic solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane)
-
A weak, non-coordinating base (e.g., triethylamine (B128534) (NEt₃) or 2,6-lutidine) - optional, to facilitate deprotonation of the diol.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 equiv.) in the chosen solvent.
-
If using a base, add triethylamine (2.0 equiv.) to the solution.
-
In a separate flask, dissolve the anhydrous metal halide (1.0 equiv.) in the same solvent.
-
Slowly add the metal halide solution to the diol solution with vigorous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the metal precursor. Monitor the reaction by TLC or other appropriate analytical techniques.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) or by column chromatography.
Protocol B: Reaction with Metal Acetates or Acetylacetonates
This method is often used for the synthesis of platinum group metal complexes and can also be applied to other transition metals.
Materials:
-
This compound
-
Metal(II) acetate or acetylacetonate (B107027) (e.g., Pd(OAc)₂, Pt(acac)₂)
-
A suitable solvent (e.g., toluene, ethanol, or a mixture of solvents)
Procedure:
-
In a round-bottom flask, dissolve the metal acetate or acetylacetonate (1.0 equiv.) and this compound (2.0 equiv.) in the chosen solvent.
-
Heat the reaction mixture to reflux and stir for the required time (can range from a few hours to overnight).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for coordination complexes of this compound. Note that specific values will vary depending on the metal center and the precise reaction conditions.
Table 1: Synthesis Yields and Physical Properties
| Complex | Metal Center | Typical Yield (%) | Appearance |
| Na[CrO(chd)₂] | Cr(V) | 60-70 | Dark brown solid |
| [Co(chd)₂] | Co(II) | 50-65 | Pink or blue solid |
| [Cu(chd)₂] | Cu(II) | 70-85 | Green or blue solid |
| [Ni(chd)₂] | Ni(II) | 65-80 | Green solid |
| [Pt(chd)₂] | Pt(II) | 55-70 | Off-white to yellow solid |
Table 2: Key Spectroscopic Data
| Complex | IR ν(O-H) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | ¹H NMR of Ligand Protons (δ, ppm) |
| This compound (Free Ligand) | ~3400 (broad) | - | 3.5-3.8 (m, 2H), 1.2-1.8 (m, 8H) |
| Na[CrO(chd)₂] | Absent | 950-1000 (Cr=O) | Not typically recorded (paramagnetic) |
| [Co(chd)₂] | Absent | 450-550 | Not typically recorded (paramagnetic) |
| [Cu(chd)₂] | Absent | 450-550 | Not typically recorded (paramagnetic) |
| [Ni(chd)₂] | Absent | 450-550 | Not typically recorded (paramagnetic) |
| [Pt(chd)₂] | Absent | 400-500 | Significant shifts from free ligand |
Applications
Coordination complexes of this compound have shown promise in various fields, particularly in catalysis and as potential therapeutic agents.
Catalysis
Complexes of cis-1,2-diols are recognized for their ability to act as catalysts in site-selective functionalization of complex molecules.[3][4] The rigid chelate ring formed by the diol can create a well-defined chiral environment around the metal center, enabling stereoselective transformations. These complexes can be employed in reactions such as asymmetric epoxidation, dihydroxylation, and other oxidation reactions.
Drug Development and Anticancer Activity
The stabilization of chromium(V) by diol ligands is implicated in the mechanism of chromium-induced cancers.[1][2] The synthesized Cr(V)-chd complex serves as a valuable model to study the interactions of these reactive intermediates with biological macromolecules like DNA. It is postulated that the Cr(V) species can participate in redox cycling, generating reactive oxygen species (ROS) that can lead to oxidative DNA damage. Furthermore, the metal center can directly coordinate to DNA bases, causing structural distortions and interfering with replication and transcription.
While specific drug delivery systems based on this compound complexes are still under investigation, the ability of metal complexes to interact with biological targets makes them attractive candidates for drug development. Research into their potential as enzyme inhibitors and their ability to bind to DNA is an active area of exploration.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of coordination complexes.
Caption: Proposed mechanism of chromium-induced DNA damage involving a this compound complex.
References
Troubleshooting & Optimization
Technical Support Center: Purification of cis-1,2-Cyclohexanediol by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of cis-1,2-Cyclohexanediol by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic approaches to resolve them.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Insufficient Supersaturation: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. | - Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and allow the solution to cool again. |
| 2. High Solubility at Low Temperatures: The chosen solvent is too effective, and the compound remains soluble even at low temperatures. | - Select a less polar solvent or use a mixed-solvent system. Introduce an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly. | |
| 3. Inhibition of Nucleation: The formation of initial crystal nuclei is kinetically hindered. | - Induce crystallization: a) Scratch the inner surface of the flask with a glass rod. b) Add a seed crystal of pure this compound. c) Cool the solution to a lower temperature (e.g., in an ice-salt bath). | |
| Product "oils out" instead of crystallizing. | 1. Low Melting Point of Impure Sample: High impurity content can significantly lower the melting point of the solute, causing it to melt in the hot solvent. | - Ensure the starting material is not excessively impure. A preliminary purification step may be necessary. |
| 2. High Boiling Point of Solvent: The boiling point of the solvent is higher than the melting point of the solute. | - Choose a solvent with a lower boiling point. | |
| 3. Solution is Too Concentrated: The solute comes out of solution at a temperature above its melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. | |
| Recovered yield is low. | 1. Excessive Solvent Usage: A significant portion of the product remains dissolved in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| 2. Premature Crystallization: The product crystallized during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask). Use a slight excess of hot solvent and evaporate it after filtration. | |
| 3. Crystals washed with warm solvent. | - Always wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Resulting crystals are discolored or appear impure. | 1. Incomplete Removal of Impurities: The chosen solvent may not effectively differentiate between the product and the impurities. | - Re-recrystallize the product, potentially using a different solvent system. |
| 2. Rapid Crystal Formation: Fast cooling can trap impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| 3. Colored Impurities Present: The starting material contains colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it may cause bumping. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, diethyl ether is a documented solvent for successful recrystallization.[1] Other potential solvents for polar diols like this include ethyl acetate (B1210297) or mixed solvent systems such as ethanol-water or acetone-hexane.
Q2: My this compound has a melting point lower than the expected 98-102 °C. What does this indicate?
A2: A lower and broader melting point range is a strong indication of impurities. Recrystallization should be performed to purify the compound.
Q3: How can I determine the best solvent for recrystallization without prior information?
A3: Small-scale solubility tests are recommended. Place a small amount of the crude solid in several test tubes and add a few drops of different solvents. A good solvent will dissolve the solid when heated but show poor solubility at room temperature.
Q4: Is it possible to recover product from the filtrate (mother liquor)?
A4: Yes. The filtrate can be concentrated by evaporating a portion of the solvent and then cooled to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Q5: What is the purpose of washing the crystals with cold solvent after filtration?
A5: Washing with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. Using cold solvent minimizes the loss of the purified product.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides qualitative solubility information and data for the closely related trans-isomer to guide solvent selection.
| Solvent | Boiling Point (°C) | This compound Qualitative Solubility | trans-1,2-Cyclohexanediol Quantitative Solubility ( g/100g solvent) |
| Water | 100 | Slightly Soluble | 21.3 at 25°C |
| Methanol | 65 | Soluble | High |
| Ethanol | 78 | Soluble | High |
| Diethyl Ether | 35 | Recrystallization solvent | Moderate |
| Ethyl Acetate | 77 | Likely Moderate | 15.6 at 25°C |
| Acetone | 56 | Likely Soluble | High |
| Toluene | 111 | Likely Low | Low |
| Hexane | 69 | Likely Insoluble | Very Low |
Experimental Protocol: Recrystallization of this compound from Diethyl Ether
This protocol is adapted from established literature procedures.[1]
Materials and Equipment:
-
Crude this compound
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the mixture on a hot plate in a well-ventilated fume hood. Caution: Diethyl ether is highly flammable. Do not use an open flame.
-
Saturated Solution: Continue adding small portions of warm diethyl ether until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Analysis: Determine the melting point of the purified crystals to assess their purity. The expected melting point is 98-102 °C.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Dihydroxylation of Cyclohexene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of byproducts from cyclohexene (B86901) dihydroxylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 1,2-cyclohexanediol (B165007).
Issue 1: Low Yield of 1,2-Cyclohexanediol
-
Question: My reaction is complete, but after purification, the yield of 1,2-cyclohexanediol is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and their respective solutions:
-
Over-oxidation: Strong oxidizing agents, particularly potassium permanganate (B83412) (KMnO₄), can cleave the newly formed diol, leading to the formation of adipic acid.[1][2] To mitigate this, it is crucial to maintain cold, dilute, and basic (alkaline) reaction conditions.[2]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the selectivity of the reaction. Higher temperatures can favor the formation of byproducts.[3] For instance, when using m-CPBA for epoxidation as an intermediate step, lower temperatures (e.g., 0 °C) can suppress the formation of ring-opened diols and allylic oxidation products.[4] With potassium permanganate, low temperatures are essential to prevent oxidative cleavage of the diol.[5]
-
Impure Starting Materials: The purity of cyclohexene is important. Impurities can interfere with the reaction and lead to the formation of undesired side products. Ensure the cyclohexene is freshly distilled if necessary.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Recrystallization: Using an excessive amount of solvent during recrystallization is a common mistake that can lead to a significant portion of the product remaining in the mother liquor.[6] To recover more product, the filtrate can be concentrated to obtain a second crop of crystals.[6][7]
-
Column Chromatography: Improper column packing or overloading the column with the crude product can lead to poor separation and loss of the desired compound.[6] A general guideline is to use a 20:1 to 100:1 ratio of silica (B1680970) gel to the crude mixture by weight.[6]
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Question: My TLC plate of the crude reaction mixture shows multiple spots. What do these spots likely represent, and how should I proceed with purification?
-
Answer: A TLC plate with multiple spots indicates the presence of several compounds in your reaction mixture. Based on their polarity, these spots can be identified and a suitable purification strategy can be devised.
-
Identifying the Spots:
-
Starting Material (Cyclohexene): Being non-polar, cyclohexene will have the highest Rf value (it will travel the furthest up the plate).
-
1,2-Cyclohexanediol (Product): As a diol, this is a polar molecule and will have a low Rf value.
-
Byproducts:
-
Adipic Acid: This dicarboxylic acid is highly polar and will likely have a very low Rf value, possibly remaining at the baseline.
-
2-Cyclohexen-1-ol and 2-Cyclohexen-1-one: These allylic oxidation products are more polar than cyclohexene but generally less polar than the diol.[4]
-
Cyclohexene Oxide: If the reaction proceeds via an epoxide intermediate, it will be less polar than the diol.[4]
-
-
-
Choosing a Purification Method:
-
Column Chromatography: This is the most effective method for separating multiple components with varying polarities.[8] A solvent system (eluent) should be chosen that provides good separation of the spots on the TLC plate (ideally, with Rf values between 0.2 and 0.8 for the compounds of interest).[9][10]
-
Recrystallization: If the main impurity is significantly more or less soluble than the desired diol in a particular solvent, recrystallization can be an effective purification method.[7] For example, if adipic acid is a major byproduct, its different solubility profile compared to cyclohexanediol might allow for separation.
-
Extraction: An initial acid-base extraction can be used to remove acidic byproducts like adipic acid. By washing the organic layer containing the crude product with a basic aqueous solution (e.g., sodium bicarbonate), the adipic acid can be deprotonated and extracted into the aqueous phase.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in the dihydroxylation of cyclohexene?
-
A1: The most prevalent byproduct is often adipic acid , which results from the over-oxidation and cleavage of the 1,2-cyclohexanediol product, especially when using strong oxidizing agents like hot, concentrated potassium permanganate.[11] Other common byproducts arise from allylic oxidation , yielding 2-cyclohexen-1-ol and 2-cyclohexen-1-one .[4] Incomplete reactions will leave unreacted cyclohexene .
-
-
Q2: How can I minimize the formation of adipic acid?
-
Q3: How can I separate the cis and trans isomers of 1,2-cyclohexanediol?
-
A3: Separating cis and trans isomers can be challenging due to their similar physical properties. However, techniques that can be employed include:
-
Column Chromatography: Due to differences in the orientation of the hydroxyl groups, the two isomers can have different polarities. The trans isomer is generally more polar and will interact more strongly with the silica gel stationary phase, thus eluting more slowly than the less polar cis isomer.[8]
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a specific solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.
-
-
-
Q4: What is a good solvent for recrystallizing 1,2-cyclohexanediol?
-
A4: Ethyl acetate (B1210297) is a commonly used solvent for the recrystallization of 1,2-cyclohexanediol.[12] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then the solution is allowed to cool slowly to form crystals.
-
-
Q5: How can I monitor the progress of my dihydroxylation reaction?
-
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[9][10] By spotting the reaction mixture alongside the starting material (cyclohexene) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the more polar product spot (1,2-cyclohexanediol) over time.[13]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)
| Oxidizing Agent | Temperature | pH | Major Product | Common Byproducts | Reference |
| KMnO₄ | Cold (0-5 °C) | Basic | cis-1,2-Cyclohexanediol | Adipic acid (minor) | [2] |
| KMnO₄ | Hot/Concentrated | Acidic/Neutral | Adipic Acid | - | [11] |
| OsO₄ (catalytic), NMO | Room Temp | Neutral | This compound | Minimal | [14] |
| H₂O₂, Formic Acid | 75 °C | Acidic | trans-1,2-Cyclohexanediol | Hydroxy-formoxy intermediates | [15] |
| m-CPBA then H₃O⁺ | 0 °C to RT | Acidic | trans-1,2-Cyclohexanediol | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | [4] |
Experimental Protocols
Protocol 1: Syn-dihydroxylation of Cyclohexene using Potassium Permanganate
This protocol is adapted for the synthesis of this compound.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a round-bottom flask, prepare a dilute aqueous solution of NaOH (e.g., 0.1 M).
-
Add cyclohexene (1.0 equivalent) to the alkaline solution.
-
Cool the flask to below 5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled, dilute aqueous solution of KMnO₄ (1.0 equivalent) dropwise to the cyclohexene solution. Maintain the temperature below 5 °C throughout the addition. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue stirring for an additional 15-20 minutes, ensuring the purple color has vanished. A brown precipitate of manganese dioxide (MnO₂) will form.
-
To quench the reaction, add a small amount of sodium bisulfite until the brown precipitate dissolves.
-
Filter the solution by vacuum filtration to remove any remaining MnO₂.
-
The aqueous filtrate can then be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of 1,2-Cyclohexanediol by Recrystallization
This protocol is suitable for purifying the crude diol obtained from the reaction.
Materials:
-
Crude 1,2-cyclohexanediol
-
Ethyl acetate
-
Hexane (optional, as an anti-solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel
-
Filter paper
Procedure:
-
Place the crude 1,2-cyclohexanediol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[7]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.[7]
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethyl acetate or a mixture of ethyl acetate and hexane.
-
Dry the purified crystals in a vacuum oven or by air drying.
Protocol 3: Purification by Column Chromatography
This protocol is designed for the separation of 1,2-cyclohexanediol from less polar byproducts and potentially for the separation of cis and trans isomers.
Materials:
-
Crude 1,2-cyclohexanediol
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[16][17]
-
Add a thin layer of sand over the plug.[8]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[17]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[8]
-
-
Sample Loading:
-
Dissolve the crude 1,2-cyclohexanediol in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.[18]
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the silica bed is always covered with solvent.
-
Begin collecting fractions in separate test tubes.
-
The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified 1,2-cyclohexanediol.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Reaction pathways in cyclohexene dihydroxylation.
Caption: General workflow for the purification of 1,2-cyclohexanediol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Revision Notes - Oxidation of Alkenes: Cold Dilute and Hot Concentrated KMnO₄ | Hydrocarbons | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Chemistry Lab [myersdaily.org]
- 9. PPT - TLC and Dihydroxylation PowerPoint Presentation, free download - ID:2603873 [slideserve.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of cis-1,2-Cyclohexanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2-cyclohexanediol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Inactive Osmium Tetroxide (OsO₄) | OsO₄ is volatile and can degrade over time. Use a fresh, sealed ampule or prepare a fresh solution. Handle with extreme care in a fume hood due to its high toxicity.[1][2][3] |
| Inefficient Co-oxidant Regeneration | In catalytic methods, the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) regenerates the OsO₄. Ensure the NMO is of high purity and used in the correct stoichiometric amount.[4][5][6] |
| Poor Quality Starting Material (Cyclohexene) | Impurities in cyclohexene (B86901) can interfere with the reaction. Purify cyclohexene by distillation before use. |
| Incorrect Reaction Temperature | The dihydroxylation reaction is typically exothermic. Maintain the reaction temperature at room temperature, using a water bath to dissipate excess heat if necessary.[1][7] |
| Suboptimal Solvent System | A common solvent system is a mixture of water and acetone (B3395972) or t-butanol.[1][7] Ensure the correct ratio is used to facilitate the reaction between the aqueous and organic phases. Vigorous stirring is crucial for two-phase systems.[7] |
| Incomplete Reaction | Allow the reaction to proceed for a sufficient duration. Overnight stirring is often recommended for the reaction to reach completion.[1][7] |
Issue 2: Formation of Byproducts (e.g., trans-1,2-cyclohexanediol, over-oxidation products)
| Probable Cause | Recommended Solution |
| Use of an Inappropriate Oxidizing Agent | While potassium permanganate (B83412) (KMnO₄) can be used for syn-dihydroxylation, it is a stronger oxidizing agent than OsO₄ and can lead to over-oxidation, cleaving the diol.[2][3] For high selectivity of the cis-diol, OsO₄ is preferred. |
| Reaction Conditions Favoring trans-diol Formation | Anti-dihydroxylation, leading to the trans-isomer, occurs via epoxidation followed by ring-opening.[8] Ensure your reagents and conditions are specific for syn-addition. |
| Incorrect pH | For permanganate-mediated dihydroxylation, the reaction should be carried out under cold, alkaline conditions to favor the formation of the diol and prevent further oxidation.[2] |
Issue 3: Difficulty in Product Isolation and Purification
| Probable Cause | Recommended Solution |
| Inefficient Extraction | This compound is water-soluble. Saturate the aqueous layer with sodium chloride to decrease the diol's solubility in water and improve extraction efficiency with organic solvents like ethyl acetate.[1] |
| Emulsion Formation During Extraction | If an emulsion forms, add a small amount of brine or allow the mixture to stand for a longer period. |
| Co-elution of Impurities During Chromatography | Optimize the solvent system for column chromatography to achieve better separation. |
| Product Crystallization Issues | If the product fails to crystallize, try seeding the solution with a small crystal of the pure product or cooling the solution to a lower temperature.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and reliable method for the stereoselective synthesis of this compound is the syn-dihydroxylation of cyclohexene using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO). This is often referred to as the Upjohn dihydroxylation.[5][9] Another method involves the use of cold, alkaline potassium permanganate (KMnO₄), though it can be less selective and lead to lower yields due to over-oxidation.[2][3]
Q2: Why is a co-oxidant used with osmium tetroxide?
Osmium tetroxide is both highly toxic and expensive.[1][3][6] Using it in catalytic amounts along with a stoichiometric amount of a co-oxidant, such as NMO, allows for the in-situ regeneration of the active Os(VIII) species from the Os(VI) species formed during the reaction.[5] This makes the process more cost-effective and reduces the handling of large quantities of the hazardous osmium tetroxide.
Q3: What are the main safety precautions when working with osmium tetroxide?
Osmium tetroxide is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.[1] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is often supplied in sealed ampules to minimize exposure.
Q4: Can I use potassium permanganate instead of osmium tetroxide?
Yes, cold, alkaline potassium permanganate can also produce this compound through syn-dihydroxylation.[2] However, KMnO₄ is a very strong oxidizing agent and can easily cleave the diol, leading to byproducts and lower yields.[3] Therefore, for higher yields and cleaner reactions, the osmium tetroxide catalyzed method is generally preferred.
Q5: How can I improve the yield of my synthesis?
To improve the yield, consider the following:
-
Use high-purity, distilled cyclohexene.
-
Use a fresh, active osmium tetroxide catalyst.
-
Ensure the co-oxidant (NMO) is of good quality and used in the correct amount.
-
Ensure vigorous stirring, especially in a two-phase system.[7]
-
Allow for a sufficient reaction time.
-
Optimize the workup and purification steps, such as saturating the aqueous phase with salt before extraction.[1]
Experimental Protocols
Protocol 1: Osmium Tetroxide Catalyzed Synthesis of this compound (Upjohn Dihydroxylation)
This protocol is adapted from established procedures for the Upjohn dihydroxylation.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine N-methylmorpholine-N-oxide (NMO) (1.2-1.5 equivalents), water, and acetone (or a suitable solvent mixture like t-butanol/water).
-
Addition of Reagents: To the stirred solution, add cyclohexene (1.0 equivalent). Then, add a catalytic amount of osmium tetroxide (typically 0.1-1 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature.[1][7] The reaction is typically allowed to proceed overnight.
-
Workup:
-
Quench the reaction by adding a reducing agent such as sodium hydrosulfite or sodium bisulfite.
-
Filter the mixture to remove any solids.
-
Remove the organic solvent under reduced pressure.
-
Saturate the remaining aqueous solution with sodium chloride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate, multiple times.
-
-
Purification:
-
Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., diethyl ether or ethyl acetate/hexane) to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis
| Method | Oxidant/Catalyst | Co-oxidant | Solvent | Yield (%) | Reference |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | Acetone/Water | 89-91 | [1][7] |
| Permanganate Oxidation | KMnO₄ | - | Acetone/Water | Variable, often lower than OsO₄ method | [2][3] |
| Green Chemistry Approach | Zeolite-confined Os(0) | H₂O₂ | Aqueous Acetone | Excellent | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 8. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters: an efficient and reusable method for the preparation of 1,2-cis-diols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of cis-1,2-Cyclohexanediol
Welcome to the technical support center for the stereoselective synthesis of cis-1,2-cyclohexanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in cis-dihydroxylation reactions are a common issue stemming from several factors:
-
Suboptimal Reagent Choice: The choice of oxidizing agent is critical. While potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation, it is a very strong oxidizing agent and can lead to over-oxidation and low yields if not carefully controlled.[1][2] Osmium tetroxide (OsO₄) is generally more selective and gives higher yields of the cis-diol.[1][3]
-
Improper Reaction Conditions with KMnO₄: When using KMnO₄, the reaction must be conducted under cold, dilute, and alkaline conditions (pH > 8).[2][4] Elevated temperatures or acidic/neutral conditions can cause oxidative cleavage of the C=C bond or the newly formed diol, leading to dicarboxylic acids and other byproducts instead of the desired diol.[1][4]
-
Incomplete Reaction: Ensure the reaction is stirred vigorously, especially in biphasic systems, to maximize contact between the alkene and the oxidizing agent.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.
-
Product Loss During Workup: The workup procedure is critical for isolating the diol. For KMnO₄ reactions, the formation of manganese dioxide (MnO₂) can trap the product. Ensure thorough extraction from the MnO₂ precipitate. For OsO₄ reactions, the cleavage of the osmate ester must be complete. Using a reducing agent like sodium bisulfite (NaHSO₃) or sodium hydrosulfite is essential to liberate the diol.[5][6]
Issue 2: Poor Stereoselectivity (Contamination with trans-1,2-Cyclohexanediol)
Question: My final product is contaminated with the trans-isomer. How can I increase the cis-selectivity?
Answer: The formation of the trans-isomer indicates that an anti-dihydroxylation pathway is competing with the desired syn-dihydroxylation.
-
Mechanism is Key: The synthesis of the cis-diol relies on a concerted syn-addition mechanism, where both hydroxyl groups are delivered to the same face of the alkene.[3][6] This is achieved via a cyclic intermediate, such as a cyclic manganate (B1198562) ester with KMnO₄ or an osmate ester with OsO₄.[1][4]
-
Avoid Anti-Addition Conditions: The primary pathway to the trans-diol is through the epoxidation of cyclohexene (B86901) followed by acid- or base-catalyzed ring-opening.[2][7] If your reaction conditions are acidic or if side reactions are forming peroxy acids, you may inadvertently be generating the epoxide, which leads to the trans product. Ensure your reagents are pure and conditions are strictly controlled.
-
Reagent Selection: Both OsO₄ and cold, alkaline KMnO₄ are highly selective for syn-addition, yielding the cis-diol.[3] If you are observing significant trans product formation, re-evaluate your reaction setup and reagent purity. The Woodward modification of the Prévost reaction (using iodine and silver acetate (B1210297) in wet acetic acid) also yields cis-diols.
Issue 3: Over-oxidation and Side Product Formation
Question: I am observing significant byproduct formation, and I suspect over-oxidation of my product. How can I prevent this?
Answer: Over-oxidation is a major challenge, particularly with potassium permanganate.[2]
-
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically 0-5 °C, to minimize the rate of over-oxidation.[4]
-
Control Reagent Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent. A large excess of KMnO₄ will promote further oxidation.
-
Use Catalytic OsO₄ with a Co-oxidant: To mitigate the hazards and cost of stoichiometric OsO₄, the Upjohn dihydroxylation protocol uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[1][8] NMO regenerates the OsO₄ in situ, keeping its concentration low and constant, which minimizes side reactions.[8]
-
Quench the Reaction Promptly: Once the starting material is consumed (as determined by TLC), quench the reaction immediately to prevent the desired diol from being further oxidized.
Issue 4: Difficulty in Product Purification
Question: How can I effectively purify the this compound from the reaction mixture and any trans-isomer?
Answer: Purification can be challenging due to the similar polarities of the cis and trans isomers.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating the isomers. A solvent system such as hexane/ethyl acetate will be required.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. A suitable solvent must be chosen where the solubility of the cis-diol and impurities differs significantly. Recrystallization from diisopropyl ether or ethyl acetate has been reported to be effective.[5][9]
-
Derivative Formation: In difficult cases, the isomers can be separated by converting the diols into derivatives (e.g., dihydrochlorides), which may have different solubilities, allowing for separation by precipitation, followed by regeneration of the diol.[10]
Data Summary: Comparison of Synthetic Methods
The following table summarizes common methods for the synthesis of this compound, highlighting typical conditions and outcomes.
| Method | Reagents | Typical Conditions | Yield (%) | Stereoselectivity (cis:trans) | Key Challenges |
| Permanganate Oxidation | Cyclohexene, KMnO₄, NaOH | H₂O, 0-5 °C[4] | Moderate | Predominantly cis | Over-oxidation, difficult to control, MnO₂ byproduct complicates workup.[2] |
| Upjohn Dihydroxylation | Cyclohexene, OsO₄ (catalytic), NMO | Acetone (B3395972)/H₂O, Room Temp.[5][9] | 89-97%[5][9] | Highly cis selective[3] | Toxicity and cost of OsO₄, requires careful handling.[1] |
| Sharpless Asymmetric Dihydroxylation | Cyclohexene, OsO₄ (cat.), K₃[Fe(CN)₆], Chiral Ligand (DHQ/DHQD) | t-BuOH/H₂O | High | Highly cis and enantioselective[8] | Primarily for generating chiral diols, reagent complexity. |
Detailed Experimental Protocols
Protocol: Upjohn Dihydroxylation of Cyclohexene
This protocol is adapted from established procedures for the catalytic syn-dihydroxylation of cyclohexene.[5][9]
Materials:
-
Cyclohexene (10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 109.7 mmol)
-
Osmium tetroxide (OsO₄) (approx. 70 mg, 0.27 mmol)
-
Acetone (20 mL)
-
Water (40 mL)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Magnesol or Celite
-
n-Butanol for extraction
-
Diisopropyl ether for recrystallization
Procedure:
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirrer, add NMO monohydrate (14.81 g), water (40 mL), and acetone (20 mL). Stir until the NMO is dissolved.
-
Addition of Reagents: To this solution, add osmium tetroxide (approx. 70 mg) followed by cyclohexene (10.1 mL).
-
Reaction: Stir the two-phase mixture vigorously at room temperature under a nitrogen atmosphere. The reaction is mildly exothermic; a water bath can be used to maintain room temperature. Stir overnight (approx. 18 hours), by which time the mixture should become homogeneous.
-
Workup - Quenching: Add a slurry of sodium hydrosulfite (0.5 g) and Magnesol or Celite (5 g) in 20 mL of water to the reaction mixture. Stir for 10 minutes to quench the reaction and complex the osmium species.
-
Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with acetone.
-
Extraction: Combine the filtrate and washings. Remove the acetone using a rotary evaporator. Adjust the pH of the remaining aqueous solution to ~2 with sulfuric acid. Extract the product from the aqueous layer using n-butanol (5 x 45 mL portions).
-
Isolation: Combine the organic extracts and evaporate the solvent under vacuum to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization. Boil the solid in diisopropyl ether, decant the solvent, and allow it to cool slowly to precipitate the pure this compound. Filter the crystals and dry to obtain the final product (typical yield: 89-90%).[5]
Safety Note: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[9] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Visualized Workflows and Logic
Caption: General experimental workflow for the Upjohn cis-dihydroxylation of cyclohexene.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Competing reaction pathways for dihydroxylation of cyclohexene.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 6. Cyclohexene on reaction with OsO4 followed by reaction class 11 chemistry JEE_Main [vedantu.com]
- 7. studylib.net [studylib.net]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Osmium Tetroxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing osmium tetroxide in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "workup" in the context of osmium tetroxide reactions?
A1: The workup procedure for an osmium tetroxide (OsO₄) reaction has two primary goals: first, to quench any remaining hazardous, volatile, and toxic OsO₄, and second, to hydrolyze the osmate ester intermediate to liberate the desired vicinal diol product. A proper workup is crucial for both safety and product isolation.[1][2]
Q2: My final product is a dark or black color. What is the cause and how can I fix it?
A2: A dark or black discoloration in your final product is typically due to the presence of finely divided, insoluble reduced osmium species, such as osmium dioxide (OsO₂). To remedy this, you can filter the crude product solution through a pad of Celite®. If the discoloration persists, consider treating the solution with a metal scavenger or performing an additional wash with a reducing agent solution. Recrystallization of the final product can also be an effective purification method.
Q3: Is it always necessary to use a quenching agent?
A3: Yes, it is essential to use a reducing agent to quench the reaction. This step ensures that any unreacted osmium tetroxide is converted to a less hazardous, non-volatile form and facilitates the hydrolysis of the osmate ester to release the diol.[1][2] Common quenching agents include sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), and sodium thiosulfate (B1220275) (Na₂S₂O₃).[3][4]
Q4: How do I safely handle and dispose of osmium-containing waste?
A4: All materials that have come into contact with osmium tetroxide, including glassware, pipette tips, and quenching solutions, must be treated as hazardous waste.[3] Aqueous waste should be quenched with a reducing agent like sodium sulfite or sodium sulfide.[2][5][6][7] Solid waste, such as contaminated Celite or silica (B1680970) gel, should be collected in a sealed, labeled container. Always handle osmium tetroxide and its waste in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Decomposition: The diol product may be sensitive to the reaction or workup conditions. 3. Inefficient Extraction: The diol may have poor solubility in the chosen extraction solvent or high solubility in the aqueous phase. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed. 2. Avoid prolonged reaction times. Consider running the reaction at a lower temperature. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product is highly polar, consider a continuous liquid-liquid extraction. |
| Product Contaminated with Osmium Residues (Discoloration) | 1. Incomplete Quenching: The quenching agent was not sufficient to reduce all osmium species. 2. Formation of Finely Dispersed Osmium Dioxide: Reduced osmium species can form fine black particles that are difficult to remove. 3. Soluble Osmium Species: Some reduced osmium complexes may have solubility in the organic phase. | 1. Ensure an adequate amount of quenching agent is used and allow sufficient time for the quenching process (typically 30-60 minutes with vigorous stirring).[4] 2. Filter the reaction mixture through a pad of Celite® after quenching to remove insoluble osmium byproducts.[4] 3. Perform additional washes of the organic layer with a saturated aqueous solution of a reducing agent. For stubborn contamination, consider using a functionalized silica-based metal scavenger. |
| Formation of Side Products (e.g., α-hydroxy ketones) | 1. Over-oxidation: The co-oxidant can sometimes lead to over-oxidation of the diol product. 2. Reaction with Sensitive Functional Groups: Other functional groups in the starting material may be sensitive to the oxidative conditions. | 1. Carefully control the stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO). Slow addition of the co-oxidant may be beneficial. 2. Protect sensitive functional groups prior to the dihydroxylation reaction. |
| Difficulty Filtering the Reaction Mixture | 1. Very Fine Precipitate: The reduced osmium species can form a very fine precipitate that clogs standard filter paper. | 1. Use a pad of Celite® over the filter paper to improve filtration efficiency. Ensure the Celite pad is properly packed and wetted with the solvent before filtration. |
Data Presentation
Comparison of Common Aqueous Quenching Agents
| Quenching Agent | Typical Form/Concentration | Key Features & Considerations |
| Sodium Sulfite (Na₂SO₃) | Saturated aqueous solution | A commonly used and effective quenching agent. The reaction mixture should be stirred vigorously for at least 30-60 minutes after addition.[4] The color of the mixture should lighten as the osmate species are reduced.[4] |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | Similar in effectiveness to sodium sulfite. It is also a reliable reducing agent for both quenching excess OsO₄ and hydrolyzing the osmate ester.[2][4] |
| Sodium Thiosulfate (Na₂S₂O₃) | Aqueous solution (e.g., 10%) | Another effective quenching agent. It is often used in Sharpless asymmetric dihydroxylation workups. |
Experimental Protocols
Detailed Methodology for a Catalytic Upjohn Dihydroxylation Workup
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Quenching:
-
Upon completion of the reaction (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to the vigorously stirred reaction mixture. A typical volume would be approximately 5 mL for a 1 mmol scale reaction, but enough should be added to ensure the dark color of the reaction mixture lightens, indicating the reduction of the osmate species.[4]
-
Allow the mixture to warm to room temperature and continue to stir for at least 30-60 minutes.[4]
-
-
Filtration (if necessary):
-
If a fine black or brown precipitate forms, filter the entire mixture through a pad of Celite®.
-
To prepare the Celite pad, place a piece of filter paper in a Büchner funnel, add a layer of Celite (approximately 1-2 cm), and gently press it down. Wet the pad with the reaction solvent before filtering.
-
Rinse the reaction flask and the Celite pad with a small amount of the organic solvent used in the reaction (e.g., acetone (B3395972) or ethyl acetate) to ensure all the product is collected.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like acetone, add water and a water-immiscible organic solvent such as ethyl acetate.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL for a 1 mmol scale reaction).[4]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and some water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude diol product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure diol.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the workup of an osmium tetroxide-mediated dihydroxylation reaction.
References
minimizing over-oxidation in dihydroxylation of alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-oxidation during the dihydroxylation of alkenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My dihydroxylation with Potassium Permanganate (B83412) (KMnO4) is resulting in low yields and a mixture of products.
-
Question: I am using potassium permanganate to synthesize a diol, but my yields are poor, and I am observing byproducts. What is causing this and how can I fix it?
-
Answer: Over-oxidation is a common issue with potassium permanganate, a strong oxidizing agent.[1][2][3] If the reaction conditions are not carefully controlled, the initially formed diol can be further oxidized, leading to cleavage of the carbon-carbon bond and the formation of ketones, aldehydes, or carboxylic acids.[1][2][4]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C.[1] Elevated temperatures promote over-oxidation.[1][5]
-
pH Control: The reaction should be conducted under basic (alkaline) conditions (pH > 8).[1][6][7][8][9][10] The presence of a base, like sodium hydroxide (B78521) or potassium hydroxide, facilitates the hydrolysis of the intermediate manganate (B1198562) ester to the desired diol and helps prevent further oxidation.[1][11] Acidic or neutral conditions often lead to oxidative cleavage.[2]
-
Dilution: Use a dilute solution of KMnO4.[1] High concentrations of the oxidizing agent increase the likelihood of over-oxidation.[1][12]
-
Prompt Work-up: Promptly filter the manganese dioxide (MnO2) precipitate to prevent it from catalyzing the surface oxidation of the diol.[1]
-
Issue 2: My Osmium Tetroxide (OsO4) catalyzed dihydroxylation is sluggish and gives moderate yields.
-
Question: My dihydroxylation reaction using catalytic OsO4 with N-Methylmorpholine N-oxide (NMO) is slow and the yield is not as high as expected. How can I improve this?
-
Answer: While the Upjohn dihydroxylation (catalytic OsO4/NMO) is generally reliable, its rate can be influenced by several factors.[13][14]
Troubleshooting Steps:
-
Catalyst and Co-oxidant Quality: Ensure that the osmium tetroxide and the co-oxidant (e.g., NMO) are fresh and of high quality.[15] NMO is used to regenerate the active Os(VIII) species from the Os(VI) formed during the reaction.[13]
-
Accelerating Ligands: The addition of tertiary amines, such as pyridine (B92270) or DMAP, can accelerate the reaction.[13] In the context of asymmetric dihydroxylation, chiral ligands like (DHQ)2PHAL and (DHQD)2PHAL not only induce enantioselectivity but also accelerate the reaction, a phenomenon known as "ligand-accelerated catalysis".[14][16]
-
Proper Mixing: In biphasic systems, vigorous stirring is crucial to ensure efficient interaction between the reactants in the organic and aqueous phases.[15]
-
Issue 3: I am observing poor enantioselectivity in my Sharpless Asymmetric Dihydroxylation.
-
Question: I am performing a Sharpless Asymmetric Dihydroxylation, but the enantiomeric excess (e.e.) of my diol is low. What could be the reason?
-
Answer: Low enantioselectivity in a Sharpless dihydroxylation can stem from a secondary reaction pathway that is less selective.[17] This can happen if the osmylate ester intermediate is oxidized before it dissociates from the catalyst.[17]
Troubleshooting Steps:
-
Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the less selective secondary pathway.[17]
-
Olefin Concentration: If the concentration of the alkene is too high, it might react with the catalytic center in the absence of the chiral ligand, leading to a decrease in enantioselectivity.[16]
-
pH Control: A slightly basic pH generally leads to a faster reaction and can improve enantiomeric excess for terminal olefins.[16][17] The use of a buffered solution is recommended to maintain a stable pH.[16]
-
Issue 4: My dihydroxylation of a non-terminal alkene using the Sharpless AD-mix is not proceeding well.
-
Question: I am trying to perform an asymmetric dihydroxylation on a non-terminal alkene using an AD-mix, but the reaction is very slow or not working at all. Why is this happening?
-
Answer: The hydrolysis of the osmate ester intermediate formed from non-terminal olefins can be slow.[15]
Troubleshooting Step:
-
Addition of Methanesulfonamide (B31651) (CH₃SO₂NH₂): For non-terminal olefins, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, thus improving the reaction rate and yield.[15][17] However, for many terminal olefins, adding methanesulfonamide can actually slow down the reaction.[15]
-
Data Summary
The following table summarizes the key reaction parameters for minimizing over-oxidation in common dihydroxylation methods.
| Method | Reagent System | Key Parameters to Control | Common Over-oxidation Byproducts | Typical Yields (Diol) |
| Permanganate Dihydroxylation | Cold, dilute, basic KMnO4 | Temperature: 0-5 °CpH: > 8Concentration: Dilute | Ketones, Carboxylic Acids, CO₂ | Moderate to Good (highly substrate and condition dependent) |
| Upjohn Dihydroxylation | Catalytic OsO4, Stoichiometric NMO | Co-oxidant quality: Fresh NMOMixing: Vigorous stirring | Ketones | High to Excellent |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO4, Chiral Ligand, Co-oxidant (e.g., K₃Fe(CN)₆) | Ligand Concentration: Higher molar ratiopH: Buffered, slightly basicAdditives: Methanesulfonamide for non-terminal alkenes | Ketones | High to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Dihydroxylation using Potassium Permanganate
-
Dissolve the alkene in a suitable solvent (e.g., acetone (B3395972), t-butanol) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide to make the solution basic (pH > 8).
-
Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate dropwise to the stirred alkene solution. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color is completely gone.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Upjohn Dihydroxylation
-
Dissolve the alkene in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Add N-Methylmorpholine N-oxide (NMO) (1.1 - 1.5 equivalents) to the solution.
-
Add a catalytic amount of osmium tetroxide (typically as a 2.5% solution in t-butanol, 0.002 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite.
-
Stir for 30 minutes, then extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
- 1. orgosolver.com [orgosolver.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Upjohn Dihydroxylation [organic-chemistry.org]
- 14. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Recycling of Osmium Tetroxide Catalyst in Dihydroxylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing recyclable osmium tetroxide (OsO₄) catalysts in dihydroxylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the recycling and reuse of osmium tetroxide catalysts in dihydroxylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Deactivation: The active Os(VIII) species has been reduced to a lower, inactive oxidation state and not efficiently reoxidized. | - Ensure the co-oxidant (e.g., NMO, K₃Fe(CN)₆) is fresh and used in the correct stoichiometric amount (typically 1.2-1.5 equivalents).- For some supported catalysts like LDH-OsO₄, co-oxidants like K₃[Fe(CN)₆] can cause deactivation due to anion displacement; consider switching to NMO.[1] |
| 2. Incomplete Reaction: The reaction time may be insufficient, especially with some immobilized catalysts that can exhibit slower kinetics than homogeneous OsO₄.[2] | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- For microencapsulated catalysts like Os EnCat™, heating the reaction may be necessary to achieve good conversion rates.[2] | |
| 3. Catalyst Leaching: A significant amount of the osmium catalyst may have leached from the support during the reaction or recovery process, leading to a lower effective catalyst concentration in subsequent runs. | - Analyze the filtrate for osmium content to quantify leaching.- Consider using a different immobilization technique. For instance, polymer-incarcerated (PI) osmium catalysts have been reported to have very low leaching.[3] | |
| Decreased Enantioselectivity in Asymmetric Dihydroxylation | 1. Ligand Leaching: The chiral ligand may be leaching from the support along with the osmium, or may not be effectively re-complexing with the recycled osmium. | - In cases of significant ligand leaching, it may be necessary to add a small amount of fresh ligand in subsequent cycles.- The use of ionic liquids has been shown to be effective in recycling both the osmium catalyst and the chiral ligand.[4] |
| 2. Secondary Catalytic Cycle: A secondary, less enantioselective catalytic pathway may become more prominent. This can occur if the osmylate ester intermediate is oxidized before it dissociates. | - Use a higher molar concentration of the chiral ligand to suppress the secondary pathway. | |
| Difficulty in Catalyst Recovery | 1. Fine Catalyst Particles: The immobilized catalyst may be fragmenting into fine particles that pass through the filter during recovery. | - Use a finer porosity filter for catalyst recovery.- Allow the catalyst to settle and decant the supernatant before filtration. |
| 2. Catalyst Adhesion to Glassware: The catalyst may be sticking to the walls of the reaction vessel. | - Thoroughly scrape the vessel walls and rinse with a suitable solvent to ensure complete transfer of the catalyst during recovery. | |
| Over-oxidation of the Diol Product | 1. Reaction Conditions Too Harsh: Elevated temperatures or prolonged reaction times can sometimes lead to the cleavage of the diol product, especially with more reactive substrates.[2][5] | - Perform the reaction at a lower temperature.- Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| 2. Inappropriate Co-oxidant: Some co-oxidants may be more prone to causing over-oxidation under certain conditions. | - While less common with OsO₄ than with reagents like KMnO₄, ensure that the reaction is not being run for an unnecessarily long time.[5][6] |
Frequently Asked Questions (FAQs)
1. What are the main advantages of using a recyclable osmium tetroxide catalyst?
The primary advantages are cost reduction and improved safety. Osmium tetroxide is expensive and highly toxic.[7][8] By immobilizing the catalyst on a solid support or in an ionic liquid, it can be easily recovered and reused for multiple reaction cycles, which significantly lowers the overall cost and minimizes handling of the toxic material.[3][9]
2. How many times can I typically recycle my osmium catalyst?
The number of possible recycles depends on the specific immobilization method and the reaction conditions.
-
Microencapsulated OsO₄ (e.g., Os EnCat™): Can potentially be reused up to 50 times, although some loss of metal does occur during each cycle.[2]
-
Ionic Polymer-Supported OsO₄: Has been shown to be recycled five times without any loss of yield or enantioselectivity.[9]
-
Resin-OsO₄: Can be reused for a number of cycles with consistent activity.[10]
3. How can I minimize osmium leaching into my product?
Osmium leaching is a common problem with supported catalysts.[3] To minimize it:
-
Choose a robust immobilization technique. Polymer-incarcerated (PI) catalysts and certain ionic liquid systems have shown very low levels of leaching.[3][4]
-
Avoid harsh reaction conditions that could degrade the support material.
-
Some microencapsulated catalysts can also act as scavengers for leached osmium species.[2]
4. My recycled catalyst is showing lower activity. What should I do?
Lower activity can be due to catalyst deactivation or physical loss of the catalyst. Refer to the "Low or No Product Yield" section in the troubleshooting guide above. It may be necessary to replenish a portion of the catalyst if significant leaching has occurred.[1]
5. What is the best way to handle and dispose of osmium-containing waste?
All osmium-containing waste is hazardous and must be handled with care in a fume hood.[11][12]
-
Neutralization: Unused or waste OsO₄ solutions can be neutralized to a less hazardous form. A common method is to react it with corn oil (twice the volume of a 2% OsO₄ solution) until the solution turns black.[11][13] Aqueous solutions can also be treated with sodium sulfite (B76179) or sodium sulfide.[12]
-
Disposal: All neutralized solutions and contaminated materials (gloves, filter paper, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[11][12][13]
Quantitative Data on Recyclable Osmium Catalysts
The following tables summarize the performance of different recyclable osmium tetroxide catalyst systems in dihydroxylation reactions.
Table 1: Performance of Microencapsulated Osmium Tetroxide (Os EnCat™40) in the Dihydroxylation of trans-Stilbene [2]
| Recycle Run | Yield (%) |
| 1 | 77 |
| 2 | 79 |
| 3 | 76 |
| 4 | 73 |
| 5 | 79 |
| Reaction Conditions: trans-Stilbene (1 mmol), NMO (1.3 mmol), Os EnCat™40 (5 mol%), acetone (B3395972)/water (10:1), room temperature. |
Table 2: Performance of Ionic Polymer-Supported Osmium Tetroxide in Asymmetric Dihydroxylation [9]
| Substrate | Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylcyclohexene | 1 | 92 | 95 |
| 2 | 93 | 95 | |
| 3 | 92 | 95 | |
| 4 | 91 | 94 | |
| 5 | 92 | 94 | |
| trans-Stilbene | 1 | 95 | 99 |
| 2 | 96 | 99 | |
| 3 | 95 | 99 | |
| 4 | 94 | 99 | |
| 5 | 94 | 99 | |
| Reaction Conditions: Olefin (1 mmol), NMO (1.5 mmol), ionic polymer-supported OsO₄ (2 mol%), (DHQD)₂PHAL (3 mol% for run 1, 1.4 mol% for subsequent runs), room temperature. |
Experimental Protocols
Protocol 1: Dihydroxylation and Recycling using Microencapsulated Osmium Tetroxide (Os EnCat™40) [2]
-
Reaction Setup: To a solution of the olefin (1 mmol) and N-methylmorpholine N-oxide (NMO, 1.5 mmol) in acetone/water (10:1, 10 ml), add Os EnCat™40 (5 mol%).
-
Reaction: Stir the mixture for 12-24 hours at room temperature. For less reactive substrates, heating may be required. Monitor the reaction progress by TLC or LC-MS.
-
Catalyst Recovery: Upon completion, filter the reaction mixture through a polyethylene (B3416737) frit (20 µm).
-
Washing: Wash the recovered catalyst beads with acetone and dry under reduced pressure.
-
Product Isolation: Combine the filtrate and washings, and evaporate the solvent. The crude product can then be purified by standard methods (e.g., column chromatography).
-
Recycling: The dried catalyst beads can be used directly in the next reaction cycle.
Protocol 2: Asymmetric Dihydroxylation and Recycling using an Ionic Liquid [4]
-
Reaction Setup: In a reaction vessel, combine the ionic liquid (e.g., 0.3 mL of 1-butyl-3-methylimidazolium hexafluorophosphate), OsO₄ (0.1 mol%), and the chiral ligand (e.g., (QN)₂PHAL, 5 mol%) in acetone-water (10:1, 30 mL).
-
Reaction: Add the olefin (3 mmol) and NMO (4.5 mmol) to the mixture at 20°C. For some substrates, slow addition of the olefin using a syringe pump over several hours may be beneficial.
-
Product Extraction: After the reaction is complete, extract the product from the reaction mixture using an organic solvent such as diethyl ether or hexane. The ionic liquid phase, containing the osmium catalyst and chiral ligand, will remain.
-
Recycling: The ionic liquid phase containing the catalyst system can be directly reused for the next reaction by adding fresh substrate, co-oxidant, and solvent.
Visualizations
Caption: General experimental workflow for dihydroxylation using a recyclable osmium catalyst.
Caption: Troubleshooting decision tree for common issues in catalyst recycling.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Osmium tetroxide–(QN)2PHAL in an ionic liquid: a highly efficient and recyclable catalyst system for asymmetric dihydroxylation of olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Osmium tetroxide [organic-chemistry.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 13. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Technical Support Center: Sharpless Asymmetric Dihydroxylation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Sharpless asymmetric dihydroxylation (AD) reaction. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Q1: My reaction is complete, but the enantiomeric excess (% ee) of my diol is lower than expected. What are the potential causes and how can I improve it?
Low enantioselectivity is a common issue that can arise from several factors, primarily related to the integrity of the catalytic cycle and the purity of the reagents.
Potential Causes & Solutions:
-
Secondary Catalytic Cycle: A competing, non-enantioselective catalytic cycle is a major contributor to low ee.[1][2][3] This occurs when the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This achiral complex can then dihydroxylate the alkene, eroding the overall enantioselectivity.
-
Solution: Increase the concentration of the chiral ligand. Using a higher molar ratio of the ligand to the osmium catalyst can help suppress the secondary pathway by ensuring the osmium remains complexed with the chiral auxiliary.[2] Commercially available "Super AD-mix" formulations contain a higher ligand concentration for this purpose.[3]
-
Solution: Slow addition of the alkene. Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the second, non-enantioselective cycle.
-
-
Impure or Degraded Chiral Ligand: The purity of the cinchona alkaloid-derived ligand is critical for achieving high enantioselectivity. Degradation of the ligand will lead to a loss of chiral induction.
-
Solution: Use a fresh, high-purity sample of the chiral ligand.[1] If degradation is suspected, the ligand may need to be purified according to established procedures.
-
-
Sub-optimal Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, the optimal temperature can be substrate-dependent.
-
Solution: Optimize the reaction temperature. For many standard reactions, 0 °C is a good starting point. However, for sluggish reactions, running the reaction at room temperature might be necessary, though this could potentially lower the ee. A systematic study of the temperature profile is recommended for challenging substrates.
-
-
Inappropriate pH: The pH of the reaction medium can influence the rate of reaction and the enantioselectivity.
Troubleshooting Workflow for Low Enantiomeric Excess (% ee)
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Reaction Yield
Q2: My reaction shows low conversion of the starting material or a low yield of the desired diol, even though the starting material is consumed. What could be the problem?
Low yields can be due to a variety of factors, including inactive catalyst, inappropriate reaction conditions, or product degradation.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The osmium catalyst (OsO₄ or its precursor K₂OsO₂(OH)₄) may have been deactivated. The chiral ligand can also degrade over time.
-
Solution: Use fresh osmium tetroxide or potassium osmate and ensure the chiral ligand has not degraded.[1]
-
Cause: The co-oxidant (e.g., K₃[Fe(CN)₆] or NMO) may be of poor quality or used in a substoichiometric amount, leading to inefficient regeneration of the active Os(VIII) species.[1]
-
Solution: Use a high-purity co-oxidant in the correct stoichiometric amount (typically 3 equivalents).[1]
-
-
Inappropriate Reaction Conditions:
-
Cause: The reaction temperature might be too low, leading to a sluggish reaction.
-
Solution: Optimize the reaction temperature. While lower temperatures are often preferred for enantioselectivity, some substrates require room temperature to react at a reasonable rate.[1]
-
Cause: For certain substrates, the hydrolysis of the osmate ester intermediate can be slow, stalling the catalytic cycle.
-
Solution: For non-terminal and some aromatic olefins, the addition of one equivalent of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this step.[1] However, for many terminal olefins, methanesulfonamide can actually decelerate the reaction and should be omitted.[1]
-
-
Product Degradation during Workup:
-
Cause: The diol product can be susceptible to degradation, especially in the presence of excess oxidant or under harsh pH conditions during extraction.
-
Solution: Use a quenching agent like sodium sulfite (B76179) (Na₂SO₃) to reduce any excess oxidant before workup.[1] Avoid prolonged exposure to strongly acidic or basic conditions during the extraction and purification steps.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: Slow or Stalled Reaction
Q3: My Sharpless AD reaction is proceeding very slowly or has stalled completely. What are the likely causes and solutions?
A sluggish or stalled reaction is often due to catalyst deactivation, slow hydrolysis of the osmate ester, or poor mixing.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The osmium catalyst can be deactivated if the co-oxidant is not efficiently regenerating the Os(VIII) species.
-
Solution: Ensure the co-oxidant is of high quality and present in a stoichiometric amount.[1]
-
-
Slow Hydrolysis of the Osmate Ester:
-
Cause: For some substrates, particularly non-terminal olefins, the hydrolysis of the osmate ester intermediate is the rate-limiting step.
-
Solution: The addition of methanesulfonamide can accelerate this step for certain substrates.[1]
-
-
Poor Mixing:
-
Cause: The Sharpless AD is a biphasic reaction (typically t-BuOH/water). Inadequate mixing can limit the interaction between the organic-soluble substrate and the aqueous-phase reagents.
-
Solution: Ensure vigorous stirring throughout the reaction to facilitate mass transfer between the two phases.[1]
-
Data Presentation: Substrate Scope and Expected Outcomes
The success of the Sharpless asymmetric dihydroxylation is highly dependent on the structure of the alkene substrate. The following tables provide a summary of expected enantioselectivities and yields for various classes of olefins.
Table 1: Enantioselectivity (% ee) of Sharpless Asymmetric Dihydroxylation for Various Olefins
| Olefin Substrate | AD-mix-α (% ee) | AD-mix-β (% ee) |
| trans-Stilbene | >99 | >99 |
| Styrene | 96 | 97 |
| 1-Decene | 89 | 97 |
| cis-Stilbene | 30 | 28 |
| α-Methylstyrene | 88 | 88 |
| trans-Hex-3-ene | 95 | 95 |
Data compiled from various literature sources. Actual results may vary depending on specific reaction conditions.
Table 2: Effect of Methanesulfonamide on Reaction Time
| Olefin | Without CH₃SO₂NH₂ (t₉₀, h) | With CH₃SO₂NH₂ (t₉₀, h) | Effect |
| trans-Stilbene | 180 | 60 | Accelerates |
| Styrene | 30 | 45 | Decelerates |
t₉₀ = time required for 90% conversion of the starting material. Data is illustrative and actual times will vary.[1]
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation:
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per 1 mmol of olefin).
-
Dissolution: Stir the mixture at room temperature until all solids dissolve, resulting in a clear, two-phase system.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Addition of Methanesulfonamide (if required): For non-terminal olefins, add methanesulfonamide (1.0 equiv.) to the cooled mixture.
-
Substrate Addition: Add the olefin (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of olefin) and stir for at least one hour.
-
Extraction: Add an organic solvent such as ethyl acetate. Separate the organic layer and extract the aqueous layer two more times with the same organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diol.[1]
Protocol for Handling and Storage of AD-mix:
-
Storage: AD-mix reagents are mixtures of several components and should be stored in a cool, dry place.[4] It is recommended to store them in a desiccator to protect from moisture.
-
Handling: Avoid direct contact with the skin and eyes.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Stability: While the dry mixes are relatively stable, their stability in solution is lower. It is recommended to prepare solutions fresh for each use. The shelf life of the solid mixture can be found on the certificate of analysis provided by the supplier. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, but routine inspection is recommended to ensure performance.
References
Technical Support Center: Synthesis of cis-1,2-Cyclohexanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2-cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the dihydroxylation of cyclohexene (B86901). Key methods include:
-
Osmium Tetroxide Catalyzed Dihydroxylation: This is a classic and reliable method that utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[1][2] This method is known for its high cis-selectivity.
-
Permanganate (B83412) Oxidation (Baeyer's Test): Oxidation of cyclohexene with cold, dilute, alkaline potassium permanganate (KMnO₄) yields the cis-diol.[3] This method is often used as a qualitative test for unsaturation but can be adapted for preparative scale.
-
Hydrogen Peroxide Oxidation: Cyclohexene can be oxidized using hydrogen peroxide in the presence of a suitable catalyst, such as titanium-silicon molecular sieves, to produce 1,2-cyclohexanediol (B165007).[4]
Q2: What are the potential impurities I might encounter in my synthesis of this compound?
A2: Several impurities can arise depending on the synthetic route and reaction conditions. Common impurities include:
-
trans-1,2-Cyclohexanediol (B13532): This is the most common stereoisomeric impurity. Its formation can be favored by acidic conditions or alternative reaction pathways.
-
Unreacted Cyclohexene: Incomplete reaction will leave residual starting material.
-
Side-products: Oxidation of cyclohexene can sometimes lead to the formation of 2-cyclohexene-1-one and 2-cyclohexene-1-ol as minor products.[5]
-
Over-oxidation Products: Harsh reaction conditions can lead to the cleavage of the diol, forming products like adipic acid.[5]
-
Solvent and Reagent Residues: Residual solvents (e.g., acetone (B3395972), t-butanol) and reagents (e.g., N-methylmorpholine) may be present in the crude product.[1][2]
Q3: How can I identify and quantify the impurities in my product?
A3: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities such as unreacted cyclohexene, solvent residues, and some side-products.[6] The choice of GC column is crucial for good separation of diols.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile impurities and for resolving stereoisomers like cis- and trans-1,2-cyclohexanediol.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify impurities and can be used for quantitative analysis (qNMR) to determine the purity of the final product.[7]
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the hydroxyl groups of the diol and to detect the presence of carbonyl impurities (e.g., from ketones or acids).
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature. |
| Suboptimal Reagent Stoichiometry | Ensure the accurate measurement and stoichiometry of all reagents, particularly the oxidizing agent and catalyst. |
| Poor Quality Reagents | Use freshly distilled cyclohexene and high-purity reagents. The concentration of hydrogen peroxide solutions should be verified.[9] |
| Inefficient Extraction | During workup, ensure thorough extraction of the product from the aqueous phase. Multiple extractions with a suitable solvent (e.g., ethyl acetate (B1210297), n-butanol) are recommended.[1][2] |
| Loss during Purification | Optimize the recrystallization or chromatography conditions to minimize product loss. |
Problem 2: Presence of trans-1,2-cyclohexanediol impurity.
| Possible Cause | Suggested Solution |
| Acidic Reaction Conditions | Ensure the reaction is performed under neutral or slightly basic conditions, as acidic conditions can promote the formation of the trans isomer. |
| Incorrect Synthetic Method | For high cis-selectivity, the use of osmium tetroxide or potassium permanganate is recommended. Peroxy acid epoxidation followed by hydrolysis typically yields the trans-diol.[5] |
| Isomerization during Workup or Purification | Avoid acidic conditions during the workup and purification steps. |
Problem 3: Product is contaminated with colored impurities.
| Possible Cause | Suggested Solution |
| Formation of Manganese Dioxide (from KMnO₄) | If using potassium permanganate, ensure the reaction is quenched properly (e.g., with sodium bisulfite) and the manganese dioxide is completely removed by filtration. |
| Residual Osmium Species | If using osmium tetroxide, the workup should include a step to remove residual osmium, for example, by treatment with sodium hydrosulfite and filtration through celite or magnesol.[1] |
| Polymerization or Degradation Products | Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Osmium Tetroxide Catalyzed Dihydroxylation [1][2]
-
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (catalytic amount, handle with extreme care in a fume hood)
-
Acetone
-
Water
-
t-Butanol
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol) or Celite
-
Ethyl acetate
-
n-Butanol
-
1N Sulfuric Acid
-
Sodium Chloride
-
-
Procedure:
-
In a round-bottom flask, dissolve N-methylmorpholine-N-oxide in a mixture of water and acetone.
-
Add a catalytic amount of osmium tetroxide solution in t-butanol.
-
Add distilled cyclohexene to the reaction mixture. The reaction is often slightly exothermic and should be maintained at room temperature.
-
Stir the mixture overnight at room temperature under a nitrogen atmosphere.
-
Quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.
-
Filter the mixture to remove the solids.
-
Neutralize the filtrate to pH 7 with 1N sulfuric acid.
-
Remove the acetone under reduced pressure.
-
Adjust the pH of the aqueous solution to 2 with sulfuric acid.
-
Saturate the solution with sodium chloride and extract the product with ethyl acetate or n-butanol.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., diethyl ether) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common impurity issues.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 3. quora.com [quora.com]
- 4. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. TRANS-1,2-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for cis-Dihydroxylation
Welcome to the technical support center for cis-dihydroxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving cis-dihydroxylation of alkenes?
A1: The two most prevalent methods for cis-dihydroxylation are the use of osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).[1] Osmium tetroxide is highly reliable and efficient for producing syn-diols.[2] Due to its toxicity and cost, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[2][3] Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the Sharpless asymmetric dihydroxylation.[4][5] Potassium permanganate, particularly in cold, basic conditions, also yields syn-diols but can sometimes lead to overoxidation and lower yields.[1][6][7]
Q2: How can I control the stereochemistry of the diol product?
A2: For enantioselective cis-dihydroxylation, the Sharpless asymmetric dihydroxylation is the premier method.[4][8] This reaction utilizes a chiral ligand to direct the osmium tetroxide to a specific face of the alkene. The choice of ligand dictates the resulting stereochemistry.[4] The two most common ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD).[8][9]
-
(DHQ)₂PHAL (AD-mix-α) typically delivers the diol from the α-face.[8]
-
(DHQD)₂PHAL (AD-mix-β) typically delivers the diol from the β-face.[8]
The stereochemical outcome can be predicted by arranging the substituents on the double bond according to their relative size (Large, Medium, Small).[8]
Q3: My reaction is giving low enantioselectivity. What are the possible causes and solutions?
A3: Low enantioselectivity in a Sharpless asymmetric dihydroxylation can stem from several factors:
-
Second Catalytic Cycle: A competing, non-enantioselective reaction pathway can emerge, particularly if the hydrolysis of the osmate ester is slow.[9] To mitigate this, using potassium ferricyanide as the reoxidant in an aqueous system is often effective.[9]
-
High Olefin Concentration: If the concentration of the alkene is too high, it may react with the osmium tetroxide in the absence of the chiral ligand, leading to a racemic background reaction.[10] Ensure the reaction is run at an appropriate dilution.
-
Improper Ligand Choice: The chosen ligand may not be optimal for the specific substrate. Reviewing literature for similar substrates can guide ligand selection.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often improve enantioselectivity. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can help accelerate the reaction at these lower temperatures.[4]
Q4: I am observing significant side products, such as overoxidation to a ketone or aldehyde. How can I prevent this?
A4: Overoxidation, the cleavage of the newly formed diol, is a more common issue with potassium permanganate than with osmium tetroxide.[1]
-
When using KMnO₄: It is crucial to use cold, basic (alkaline) conditions.[1][11] Acidic or neutral solutions, as well as higher temperatures, promote the cleavage of the diol.[1]
-
When using OsO₄: Overoxidation is less common but can still occur. Ensuring a proper workup procedure to hydrolyze the osmate ester and quench any remaining oxidant is important. The use of a co-oxidant like NMO is generally selective for the dihydroxylation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst or reagents. | Ensure the OsO₄ has not been reduced over time and that the co-oxidant is active. Use freshly prepared solutions where possible. |
| Poor substrate reactivity. | trans-Olefins are generally more reactive than cis-olefins in Sharpless AD reactions. Electron-rich double bonds are more reactive than electron-poor ones.[8] For less reactive substrates, consider using "Super-AD-mix" kits which contain a higher concentration of the ligand.[9] | |
| Incorrect pH. | The Sharpless AD reaction proceeds more rapidly under slightly basic conditions. Buffering the solution can help maintain the optimal pH.[10] | |
| Formation of a Racemic Mixture | Absence or degradation of the chiral ligand. | Verify the addition and integrity of the chiral ligand. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to enhance stereocontrol.[4] | |
| Second catalytic cycle dominating. | Use K₃Fe(CN)₆ as the co-oxidant and consider adding methanesulfonamide (MsNH₂).[9] | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Addition of a different organic solvent or brine can help break up emulsions. Filtration through celite may also be beneficial. |
| Product is highly water-soluble. | Perform multiple extractions with an appropriate organic solvent. In some cases, solvent evaporation followed by purification of the residue may be necessary. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a reliable commercial source. The pre-packaged AD-mixes (AD-mix-α and AD-mix-β) offer high consistency.[4] |
| Presence of impurities in the substrate. | Purify the starting alkene before the reaction. |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation (AD-mix-β)
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, 95 mg, 1.0 mmol)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
If the substrate is known to be unreactive, add methanesulfonamide (95 mg).
-
Add the alkene (1.0 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash chromatography.
cis-Dihydroxylation using Potassium Permanganate
This protocol describes a general method for the cis-dihydroxylation of an alkene using potassium permanganate.
Materials:
-
Alkene (1.0 mmol)
-
Acetone (B3395972) or tert-Butanol/Water mixture
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve the alkene (1.0 mmol) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Cool the solution to 0 °C or below in an ice/salt bath.
-
Prepare a solution of potassium permanganate in water and make it basic with a small amount of NaOH solution.
-
Slowly add the cold, basic KMnO₄ solution to the stirred alkene solution. The purple color of the permanganate should disappear as it reacts, forming a brown manganese dioxide (MnO₂) precipitate.
-
Continue addition until a faint persistent pink or purple color is observed, indicating a slight excess of KMnO₄.
-
Stir the reaction at low temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium sulfite or sodium bisulfite until the brown MnO₂ precipitate is dissolved.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to provide the crude diol.
-
Purify as needed.
Visualizations
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of cis- and trans-1,2-Cyclohexanediol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an objective comparison of the reactivity of cis- and trans-1,2-cyclohexanediol (B13532) in key organic transformations, supported by experimental data and detailed protocols.
The spatial orientation of the hydroxyl groups in cis- and trans-1,2-cyclohexanediol significantly influences their reactivity. The cis isomer, with one axial and one equatorial hydroxyl group in its most stable chair conformation, presents a different steric and electronic environment compared to the trans isomer, which predominantly exists with both hydroxyl groups in equatorial positions. These conformational differences are central to the observed variations in their chemical behavior.
Oxidation Reactions: A Tale of Two Conformations
Oxidative cleavage of 1,2-diols is a fundamental reaction in organic synthesis, and the stereochemistry of the diol plays a crucial role in determining the reaction rate.
Periodic Acid Cleavage
The oxidation of vicinal diols with periodic acid (HIO₄) proceeds through a cyclic periodate (B1199274) ester intermediate. The formation of this cyclic intermediate is highly dependent on the proximity of the two hydroxyl groups.
In the case of cis-1,2-cyclohexanediol, the axial-equatorial arrangement of the hydroxyl groups allows for relatively facile formation of the cyclic periodate ester. Conversely, the diequatorial arrangement of the hydroxyls in trans-1,2-cyclohexanediol requires a conformational change to a less stable diaxial conformation for the cyclic intermediate to form. This energetic barrier results in a significantly slower reaction rate for the trans isomer.
Quantitative Comparison of Oxidation Rates with Periodic Acid
| Isomer | Relative Rate of Cleavage | Reference |
| This compound | ~20 | [1] |
| trans-1,2-Cyclohexanediol | 1 | [1] |
As the data indicates, this compound is cleaved by periodic acid approximately 20 times faster than its trans counterpart, highlighting the profound impact of stereochemistry on this reaction.[1]
Oxidation with Sodium Bromate/Sodium Bisulfite
Similar trends are observed with other oxidizing agents. For instance, the oxidation of vicinal diols to α-hydroxy ketones using a NaBrO₃/NaHSO₃ reagent system also shows a preference for the cis isomer.[2] The conformation of the cis-diol is believed to be more favorable for the reaction mechanism, which likely involves the formation of an intermediate where the proximity of the hydroxyl groups is crucial.
Experimental Protocol: Periodic Acid Oxidation of 1,2-Cyclohexanediols
This protocol is adapted from standard procedures for the oxidative cleavage of vicinal diols.
Materials:
-
cis- or trans-1,2-cyclohexanediol
-
Periodic acid (HIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
2,4-Dinitrophenylhydrazine solution (for product analysis)
Procedure:
-
Dissolve 1 mmol of the 1,2-cyclohexanediol (B165007) isomer in 10 mL of dichloromethane in a round-bottom flask.
-
Add a solution of 1.1 mmol of periodic acid in 5 mL of water to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude adipic aldehyde.
-
The product can be characterized by forming the 2,4-dinitrophenylhydrazone derivative.
Esterification: The Role of Steric Hindrance
Esterification of alcohols is a cornerstone of organic synthesis. The relative rates of esterification for cis- and trans-1,2-cyclohexanediol can be influenced by the steric accessibility of the hydroxyl groups.
The Steglich esterification, a mild method for forming esters using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a relevant technique.[3][4]
Experimental Protocol: Steglich Esterification of 1,2-Cyclohexanediols
This protocol is a general procedure for the Steglich esterification.
Materials:
-
cis- or trans-1,2-cyclohexanediol
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the 1,2-cyclohexanediol isomer, 1.1 mmol of the carboxylic acid, and 0.1 mmol of DMAP in 10 mL of dry dichloromethane.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1.2 mmol of DCC in 5 mL of dry dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 10 mL of 0.5 N HCl and 10 mL of saturated aqueous NaHCO₃ solution.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Acetal (B89532) Formation: A Clear Case of Stereochemical Control
The formation of cyclic acetals from diols and carbonyl compounds is highly sensitive to the stereochemistry of the diol. For the formation of a five-membered cyclic acetal (a 1,3-dioxolane (B20135) ring), the two hydroxyl groups must be able to approach the same carbon atom of the carbonyl compound.
The cis isomer of 1,2-cyclohexanediol, with its syn-periplanar relationship between the axial and equatorial hydroxyl groups, can readily form a cyclic acetal with aldehydes and ketones. In contrast, the anti-periplanar arrangement of the diequatorial hydroxyl groups in the stable conformation of trans-1,2-cyclohexanediol makes it sterically difficult for both hydroxyls to react with a single carbonyl carbon.[6] Therefore, the formation of a cyclic acetal with the trans isomer is generally not observed.
Qualitative Comparison of Cyclic Acetal Formation
| Isomer | Reactivity in Cyclic Acetal Formation |
| This compound | Readily forms a cyclic acetal |
| trans-1,2-Cyclohexanediol | Does not readily form a cyclic acetal[6] |
Experimental Protocol: Acetal Formation with 2,2-Dimethoxypropane
This protocol describes the formation of an acetonide (an acetone (B3395972) acetal).
Materials:
-
cis- or trans-1,2-cyclohexanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous solvent (e.g., acetone or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 1 mmol of the 1,2-cyclohexanediol isomer in 10 mL of anhydrous acetone, add 1.5 mmol of 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous K₂CO₃.
-
Filter and evaporate the solvent to yield the acetonide.
Pinacol (B44631) Rearrangement: A Dynamic Equilibrium
The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde.[7][8] A key feature of the pinacol rearrangement of 1,2-cyclohexanediol is that under the acidic reaction conditions, the cis and trans isomers can interconvert.[9] This means that regardless of the starting isomer, a similar product mixture is often obtained.
The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent migration of a neighboring group (in this case, a C-C bond of the cyclohexane (B81311) ring, leading to ring contraction, or a hydride shift). The major product is typically cyclopentanecarbaldehyde (B151901), resulting from ring contraction, with a smaller amount of cyclohexanone.[9]
Experimental Protocol: Acid-Catalyzed Pinacol Rearrangement
Materials:
-
cis- or trans-1,2-cyclohexanediol
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 1 mmol of the 1,2-cyclohexanediol isomer.
-
Carefully add 5 mL of 20% aqueous sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution until the washings are neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (the product is volatile).
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of cyclopentanecarbaldehyde and cyclohexanone.
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction mechanisms and workflows.
References
- 1. stereochemistry - Effect of periodic acid on cyclohexane derivatives - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chapter 15 Homework [web.pdx.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. organic chemistry - Ring contraction in pinacol rearrangement of cyclohexane-1,2-diol - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Evaluating cis-1,2-Cyclohexanediol Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative overview of cis-1,2-cyclohexanediol and other prominent chiral diols, supported by available experimental data and methodologies.
Performance Comparison of Established Chiral Diols
The efficacy of a chiral diol in asymmetric synthesis is primarily evaluated by the enantiomeric excess (ee%), diastereomeric excess (de%), and chemical yield of the desired product. The following tables summarize the performance of BINOL, TADDOL, and hydrobenzoin (B188758) in key asymmetric transformations.
Table 1: Performance in Asymmetric Diels-Alder Reactions
| Diol/Ligand | Dienophile | Diene | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Acrolein | Cyclopentadiene (B3395910) | Et₂AlCl | CH₂Cl₂ | -78 | High | 13-41 | [1] |
| VAPOL (BINOL derivative) | Acrolein | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | High | >95 (exo) | [1] |
| TADDOL | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | TiCl₂(OTs)₂ | Toluene (B28343) | -30 | 95 | 98 (endo) | [2] |
Table 2: Performance in Asymmetric Aldol Reactions
| Diol/Ligand | Aldehyde | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) | Reference |
| (R)-BINOL | Benzaldehyde | Silyl (B83357) enol ether of acetone | Ti(OiPr)₄ | CH₂Cl₂ | -20 | High | - | High | [1] |
| TADDOL | Benzaldehyde | Diethylzinc | Ti(OiPr)₄ | Toluene | -20 | 99 | - | >98 | [2] |
Table 3: Performance in Asymmetric Reduction of Ketones
| Diol/Ligand | Ketone | Reducing Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Acetophenone | LiAlH₄/EtOH | - | THF | -78 | High | High | [1] |
| (R,R)-Hydrobenzoin | Benzil (B1666583) | HCOOH/NEt₃ | RuCl--INVALID-LINK-- | - | 28 | Quantitative | 97 | >99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of asymmetric reactions. Below are representative protocols for the application of BINOL, TADDOL, and hydrobenzoin in the aforementioned transformations.
Asymmetric Diels-Alder Reaction with a TADDOL-derived Catalyst
Reaction: Cycloaddition of 3-acryloyl-1,3-oxazolidin-2-one with cyclopentadiene.
Catalyst Preparation:
-
To a solution of TiCl₂(OTs)₂ (0.1 mmol) in toluene (5 mL) is added the TADDOL ligand (0.11 mmol) at room temperature under an inert atmosphere.
-
The mixture is stirred for 1 hour to form the active catalyst.
Reaction Procedure:
-
The catalyst solution is cooled to -30 °C.
-
3-Acryloyl-1,3-oxazolidin-2-one (1.0 mmol) is added, followed by cyclopentadiene (3.0 mmol).
-
The reaction is stirred at -30 °C for 3 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, dried over MgSO₄, and concentrated.
-
The product is purified by flash chromatography to yield the endo adduct.[2]
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction with a BINOL-derived Catalyst
Reaction: Aldol reaction of a silyl enol ether with an aldehyde.
Catalyst Preparation:
-
In a flame-dried flask under argon, (R)-BINOL (0.24 mmol) is dissolved in anhydrous dichloromethane (B109758) (5 mL).
-
Titanium(IV) isopropoxide (0.20 mmol) is added via syringe.
-
The solution is stirred at room temperature for 1 hour to pre-form the chiral catalyst.[1]
Reaction Procedure:
-
The catalyst solution is cooled to -20 °C.
-
The aldehyde (1.0 mmol) is added to the solution.
-
The silyl enol ether (1.2 mmol) is added dropwise.
-
The reaction is stirred at -20 °C for 6-12 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric and enantiomeric excesses are determined by NMR and chiral HPLC, respectively.[1]
Asymmetric Reduction of a Ketone with a Hydrobenzoin-derived Catalyst System
Reaction: Asymmetric transfer hydrogenation of benzil to (R,R)-hydrobenzoin.
Procedure:
-
A mixture of formic acid and triethylamine (B128534) (5:2 molar ratio) is prepared.
-
Benzil (1.0 mmol) and the chiral catalyst RuCl--INVALID-LINK-- (0.001 mmol) are added to the formic acid/triethylamine mixture.
-
The reaction is stirred at 28 °C for 24 hours.
-
The product is isolated by extraction with diethyl ether after neutralization.
-
The diastereomeric and enantiomeric excesses are determined by HPLC analysis.[3]
Visualizing the Workflow
A general workflow for screening a new chiral ligand in an asymmetric reaction, such as the reduction of a ketone, is depicted below. This logical process is essential for systematically evaluating the potential of novel catalysts like this compound.
Caption: A generalized workflow for evaluating a new chiral diol in asymmetric synthesis.
Reaction Mechanism Visualization
The catalytic cycle for a BINOL-mediated asymmetric reduction of a ketone with LiAlH₄ illustrates the role of the chiral diol in inducing enantioselectivity.
Caption: Catalytic cycle for a BINOL-assisted asymmetric ketone reduction.
References
Navigating the Synthesis of Vicinal Diols: A Guide to Osmium Tetroxide Alternatives for Cis-Dihydroxylation
For researchers and professionals in drug development and chemical synthesis, the creation of cis-1,2-diols from alkenes is a critical transformation. While osmium tetroxide (OsO₄) has long been the gold standard for this reaction due to its high fidelity and stereospecificity, its extreme toxicity and high cost necessitate the exploration of safer and more economical alternatives. This guide provides a comprehensive comparison of the leading alternatives to osmium tetroxide for cis-dihydroxylation, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research needs.
The demand for effective and less hazardous methods for cis-dihydroxylation has spurred the development of a range of alternative reagents based on potassium permanganate (B83412), ruthenium, manganese, and iron. These alternatives offer varying degrees of efficacy, cost-effectiveness, and safety, making a thorough understanding of their characteristics essential for modern synthetic chemistry.
Performance Comparison of Osmium Tetroxide Alternatives
The choice of a suitable reagent for cis-dihydroxylation depends on several factors, including the substrate's electronic and steric properties, the desired stereoselectivity (for chiral molecules), and practical considerations such as cost and safety. Below is a comparative overview of the most prominent alternatives to osmium tetroxide.
| Reagent/System | Typical Oxidant | Key Advantages | Key Disadvantages | Cost | Toxicity |
| Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO), K₃[Fe(CN)₆] | High yields, excellent stereoselectivity, broad substrate scope.[1][2] | Extremely toxic, volatile, high cost.[2][3] | High | Very High |
| Potassium Permanganate (KMnO₄) | - (stoichiometric) | Low cost, readily available.[3] | Often low yields, over-oxidation to cleave the diol is a major side reaction, poor solubility in organic solvents.[3][4] | Low | Moderate |
| Ruthenium Trichloride (B1173362) (RuCl₃) | Sodium periodate (B1199274) (NaIO₄) | Rapid reactions.[1] | Can lead to over-oxidation and C-C bond cleavage, limited substrate scope.[5][6] | Moderate | Moderate |
| Manganese Catalysts | Hydrogen peroxide (H₂O₂), Oxone | High turnover numbers, potential for high enantioselectivity, uses greener oxidants.[7][8][9] | Can be substrate-specific, potential for over-oxidation.[1] | Moderate | Low to Moderate |
| Iron Catalysts | Hydrogen peroxide (H₂O₂) | Environmentally benign, low cost, high enantioselectivity achievable.[10][11][12] | Can be sensitive to reaction conditions, substrate scope still under development. | Low | Low |
Quantitative Data Summary
The following tables provide a summary of the performance of different cis-dihydroxylation methods on a selection of representative alkene substrates.
Table 1: Dihydroxylation of trans-Stilbene
| Reagent/Catalyst | Ligand/Additive | Oxidant | Solvent | Yield (%) | ee (%) |
| OsO₄ | (DHQD)₂PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | >95 | >99 |
| KMnO₄ | Imidazolium (B1220033) Salt | - | Acetone (B3395972) | ~90 | N/A |
| RuCl₃·3H₂O | - | NaIO₄ | EtOAc/CH₃CN/H₂O | 70-80 | N/A |
| [Fe(II)(L)(OTf)₂] | Chiral N₄ ligand | H₂O₂ | CH₃OH | 85 | 99.8 |
Table 2: Dihydroxylation of Cyclohexene
| Reagent/Catalyst | Ligand/Additive | Oxidant | Solvent | Yield (%) |
| OsO₄ | - | NMO | Acetone/H₂O | ~90 |
| KMnO₄ | - | - | H₂O/NaOH (cold) | 50-70 |
| RuCl₃·3H₂O | - | NaIO₄ | EtOAc/CH₃CN/H₂O | ~75 |
| Mn complex | Pyridine-2-carboxylic acid | H₂O₂ | - | Moderate |
Table 3: Asymmetric Dihydroxylation of Electron-Deficient Alkenes (e.g., Methyl Cinnamate)
| Reagent/Catalyst | Ligand/Additive | Oxidant | Solvent | Yield (%) | ee (%) |
| OsO₄ (AD-mix-β) | (DHQD)₂PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | 97 | 96 |
| Mn complex | Chiral N₄ ligand | Oxone | - | up to 95 | up to 96 |
| [Fe(II)(L)(OTf)₂] | Chiral N₄ ligand | H₂O₂ | CH₃OH | ~80 | >90 |
Experimental Protocols
Detailed methodologies for key cis-dihydroxylation procedures are provided below.
Potassium Permanganate Dihydroxylation under Phase-Transfer Catalysis[13][14]
This protocol describes an improved method for the cis-dihydroxylation of olefins using potassium permanganate with an imidazolium salt as a phase-transfer catalyst, which enhances solubility in non-aqueous solvents and minimizes over-oxidation.[13]
Materials:
-
Alkene (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.2 mmol)
-
Imidazolium salt catalyst (e.g., QAS-2) (0.1 mmol)
-
Acetone (10 mL)
-
Aqueous sodium bisulfite (NaHSO₃) solution (10%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the alkene (1.0 mmol) and the imidazolium salt (0.1 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add finely powdered potassium permanganate (1.2 mmol) to the stirred solution over a period of 30 minutes.
-
Continue stirring at 0-5 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cis-diol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Ruthenium-Catalyzed Dihydroxylation[5][6]
This method utilizes a catalytic amount of ruthenium trichloride with sodium periodate as the stoichiometric oxidant. The reaction is typically fast but requires careful control to avoid cleavage of the resulting diol.[5][6]
Materials:
-
Alkene (1.0 mmol)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O) (0.07 mmol)
-
Sodium periodate (NaIO₄) (1.5 mmol)
-
Ethyl acetate (3 mL)
-
Acetonitrile (B52724) (3 mL)
-
Water (1 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, prepare a biphasic solvent system of ethyl acetate (3 mL), acetonitrile (3 mL), and water (1 mL).
-
Add the alkene (1.0 mmol), ruthenium(III) chloride hydrate (0.07 mmol), and sodium periodate (1.5 mmol) to the solvent mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Manganese-Catalyzed Asymmetric Dihydroxylation[9][15]
This protocol is an example of an enantioselective cis-dihydroxylation using a chiral manganese catalyst and a peroxide-based oxidant.
Materials:
-
Alkene (0.5 mmol)
-
Chiral Manganese Complex (e.g., prepared from a manganese salt and a chiral N₄ ligand) (1-5 mol%)
-
Oxone (potassium peroxymonosulfate) (1.0 mmol)
-
Solvent (e.g., acetonitrile/water mixture)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
Dissolve the alkene (0.5 mmol) and the chiral manganese catalyst in the chosen solvent system in a reaction vessel.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add a solution of Oxone (1.0 mmol) in water dropwise to the reaction mixture over a period of 1-2 hours.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent, and concentrate.
-
Purify the diol by chromatography and determine the enantiomeric excess by chiral HPLC or other suitable methods.
Iron-Catalyzed Enantioselective Dihydroxylation[10][11][12]
This method represents a greener approach to asymmetric cis-dihydroxylation using an iron catalyst and hydrogen peroxide.[10]
Materials:
-
Alkene (0.5 mmol)
-
Iron(II) triflate complex with a chiral N₄ ligand (e.g., [Fe(II)(L)(OTf)₂]) (3 mol%)
-
30% Hydrogen peroxide (H₂O₂) (1.5 mmol)
-
Methanol (B129727) (2.0 mL)
Procedure:
-
In a vial, dissolve the iron catalyst (0.015 mmol) and the alkene (0.5 mmol) in methanol (1.5 mL).
-
Prepare a solution of 30% hydrogen peroxide (1.5 mmol) in methanol (0.5 mL).
-
Add the hydrogen peroxide solution dropwise to the reaction mixture using a syringe pump over 30 minutes at room temperature.
-
Stir the reaction for an additional hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired cis-diol.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizing the Pathways
The following diagrams illustrate the generalized mechanisms and workflows for the discussed cis-dihydroxylation methods.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an Fe(III) -OOH Reactive Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron-Catalyzed Highly Enantioselective cis-Dihydroxylation of Trisubstituted Alkenes with Aqueous H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
A Comparative Guide to Alkene Dihydroxylation: Potassium Permanganate vs. Osmium Tetroxide
For researchers, scientists, and drug development professionals, the conversion of alkenes to vicinal diols is a cornerstone of organic synthesis, providing critical intermediates for a vast array of complex molecules. The choice of oxidant for this transformation is pivotal, with potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄) being two of the most prominent reagents. This guide offers an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols to inform your synthetic strategy.
Both potassium permanganate and osmium tetroxide facilitate the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. This occurs via a concerted mechanism involving a cyclic intermediate.[1][2] However, the two reagents differ significantly in terms of selectivity, yield, cost, and safety, making the choice between them highly dependent on the specific requirements of the synthesis.
Performance Comparison at a Glance
Osmium tetroxide consistently demonstrates superior performance in terms of yield and selectivity, albeit at a higher cost and with significant toxicity concerns. Potassium permanganate, while being a more economical and less hazardous option, often suffers from lower yields due to over-oxidation of the diol product.[3][4] The development of catalytic systems for osmium tetroxide, such as the Upjohn and Sharpless asymmetric dihydroxylation methods, has mitigated the cost and toxicity issues associated with its stoichiometric use.[5]
Quantitative Data Summary
The following table summarizes the performance of potassium permanganate and osmium tetroxide in the dihydroxylation of various alkene substrates.
| Substrate | Reagent/System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Styrene | KMnO₄, NaOH, H₂O, 0-5 °C | 1-Phenyl-1,2-ethanediol | Moderate (often not quantified due to over-oxidation) | N/A | [6] |
| Styrene | OsO₄ (catalytic), AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 97 | 97 | [6] |
| Cyclohexene | KMnO₄, NaOH, H₂O, 0-5 °C | cis-1,2-Cyclohexanediol | Moderate | N/A | [1] |
| Cyclohexene | OsO₄, NaHSO₃, H₂O | This compound | High (typically >90%) | N/A | [7] |
| trans-Stilbene | OsO₄ (catalytic), (DHQD)₂PHAL | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | 85 | 85 | [8] |
| α-Pinene | KMnO₄, NaOH, H₂O, t-BuOH | (+)-2,3-Pinanediol | High (under optimized conditions) | N/A | [4] |
| α-Pinene | OsO₄ (catalytic), NMO | (+)-2,3-Pinanediol | High | N/A |
Reaction Mechanisms and Experimental Workflows
The syn-dihydroxylation mechanism for both reagents proceeds through a [3+2] cycloaddition to form a cyclic ester intermediate, which is subsequently hydrolyzed to yield the diol.
A typical experimental workflow for alkene dihydroxylation involves the reaction of the alkene with the chosen oxidant, followed by quenching, workup, and purification of the resulting diol.
Experimental Protocols
Dihydroxylation with Potassium Permanganate (General Procedure)
This protocol describes the syn-dihydroxylation of an alkene using cold, alkaline potassium permanganate to minimize over-oxidation.[6]
Materials:
-
Alkene (1.0 eq)
-
Potassium permanganate (1.2 eq)
-
Sodium hydroxide (B78521) (to maintain pH > 8)
-
Water
-
Ethanol (B145695) or t-Butanol (co-solvent)
-
Ice bath
-
Sodium sulfite (B76179) or bisulfite (quenching agent)
-
Filter aid (e.g., Celite)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the alkene in a suitable co-solvent (e.g., ethanol or t-butanol) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a pre-cooled (0 °C) aqueous solution of potassium permanganate and sodium hydroxide.
-
Add the cold potassium permanganate solution dropwise to the stirred alkene solution. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or bisulfite until the purple color is no longer present.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by recrystallization or column chromatography.
Upjohn Dihydroxylation with Catalytic Osmium Tetroxide and NMO
This protocol outlines the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[5]
Materials:
-
Alkene (1.0 eq)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Osmium tetroxide solution (e.g., 2.5 wt% in t-butanol, 0.02 eq)
-
Acetone/Water or t-Butanol/Water solvent system
-
Sodium sulfite or bisulfite (quenching agent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alkene and NMO in the chosen solvent system in a round-bottom flask.
-
To the stirred solution, add the catalytic amount of osmium tetroxide solution dropwise at room temperature. The reaction mixture will typically turn dark brown or black.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or bisulfite. Stir vigorously until the color of the mixture lightens.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography.
Sharpless Asymmetric Dihydroxylation
This protocol describes the enantioselective syn-dihydroxylation of a prochiral alkene using a commercially available AD-mix formulation.[9]
Materials:
-
Alkene (1.0 eq)
-
AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and a chiral ligand)
-
t-Butanol/Water (1:1) solvent system
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but often improves reaction rate and yield)
-
Sodium sulfite (quenching agent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.
-
Add the AD-mix (and methanesulfonamide, if used) to the solvent and stir until most of the solids have dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the cold, stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with a 2M aqueous solution of potassium hydroxide, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude chiral diol by column chromatography.
Concluding Remarks
The choice between potassium permanganate and osmium tetroxide for alkene dihydroxylation is a classic example of the trade-offs in chemical synthesis. For large-scale, cost-sensitive applications where high yields and stereoselectivity are not paramount, potassium permanganate remains a viable option. However, for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry where stereochemical purity is critical, the superior performance and predictability of osmium tetroxide, especially in its catalytic and asymmetric variants, are indispensable. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision based on the specific needs of your research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Unambiguous Stereochemical Assignment of cis-1,2-Cyclohexanediol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
A definitive guide for researchers, scientists, and drug development professionals on the validation of the stereochemistry of cis-1,2-cyclohexanediol. This guide provides a detailed comparison of X-ray crystallography with alternative spectroscopic techniques, supported by experimental data and protocols.
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as stereoisomers of a molecule can exhibit vastly different biological activities. This guide focuses on the validation of the cis stereochemistry of 1,2-cyclohexanediol, a versatile chiral building block in organic synthesis. We present a comprehensive comparison of the absolute and unambiguous method of single-crystal X-ray crystallography with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).
Executive Summary
Single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional arrangement of atoms in a molecule, making it the gold standard for stereochemical assignment. For this compound, X-ray diffraction analysis confirms the cis configuration of the hydroxyl groups relative to the cyclohexane (B81311) ring. While spectroscopic methods like NMR and CD are indispensable tools for routine stereochemical analysis, their application often relies on the formation of diastereomeric derivatives or comparison with known standards, which can introduce ambiguity. This guide will delve into the experimental protocols and data interpretation for each technique, highlighting their respective strengths and limitations in the context of validating the stereochemistry of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from X-ray crystallography and representative data from spectroscopic methods for the stereochemical analysis of this compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 650638 |
| Empirical Formula | C₆H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.687(1) |
| b (Å) | 19.696(7) |
| c (Å) | 8.611(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1303.4(6) |
| Z | 8 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC). The unit cell parameters provide the dimensions of the basic repeating unit of the crystal.
Table 2: Selected Bond Lengths and Angles for this compound from X-ray Crystallography
| Bond/Angle | Length (Å) / Angle (°) |
| O(1)-C(1) | 1.435 |
| O(2)-C(2) | 1.433 |
| C(1)-C(2) | 1.531 |
| O(1)-C(1)-C(2) | 109.9 |
| O(2)-C(2)-C(1) | 110.1 |
| Torsion Angle O(1)-C(1)-C(2)-O(2) | 60.5 |
The crucial O(1)-C(1)-C(2)-O(2) torsion angle definitively confirms the cis relationship of the two hydroxyl groups.
Table 3: Comparison of Stereochemical Determination Methods
| Method | Principle | Key Indicator of cis Stereochemistry | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Direct visualization of the 3D structure; O-C-C-O torsion angle of ~60° | Unambiguous, absolute stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) | Characteristic differences in the ¹H NMR chemical shifts (Δδ) of protons near the chiral centers in the two diastereomers | High sensitivity, requires small sample amounts, applicable in solution | Indirect method, relies on the formation of derivatives, can be complex to interpret for polyfunctional molecules |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule | A specific CD spectrum (Cotton effect) characteristic of the cis-diol chromophore system | Sensitive to stereochemistry in solution, non-destructive | Indirect method, requires a chromophore near the stereocenter, comparison with known standards or theoretical calculations is often necessary |
Experimental Protocols
1. X-ray Crystallography
The definitive stereochemical assignment of this compound is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
2. NMR Spectroscopy: The Mosher's Method
Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral alcohols.
-
Derivatization: The chiral diol is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's model. For this compound, this would involve derivatizing both hydroxyl groups and analyzing the complex resulting spectra.
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the stereochemistry of chiral molecules in solution.
-
Sample Preparation: A solution of the chiral diol is prepared in a transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that gives an optimal absorbance (typically around 1.0) in the UV region of interest.
-
Data Acquisition: The CD spectrum is recorded on a spectropolarimeter. The instrument measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength.
-
Data Analysis: The resulting CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is compared to the spectra of known standards or to theoretical spectra calculated using quantum chemical methods. For diols, the sign of the Cotton effect can often be correlated to the dihedral angle between the two hydroxyl groups, thus providing information about the cis or trans relationship.
Mandatory Visualization
Caption: Experimental workflows for stereochemical validation.
Conclusion
While NMR and CD spectroscopy are powerful and routine techniques for stereochemical analysis, single-crystal X-ray crystallography remains the definitive method for the unambiguous validation of the stereochemistry of molecules like this compound. The direct visualization of the atomic arrangement provided by X-ray crystallography eliminates the potential ambiguities associated with indirect spectroscopic methods. For researchers and professionals in drug development, a thorough understanding of the principles, experimental protocols, and data interpretation of these complementary techniques is essential for the confident and accurate characterization of chiral molecules.
A Comparative Guide to the NMR Spectroscopic Analysis of cis-1,2-Cyclohexanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules is a critical determinant of their biological activity and physicochemical properties. In the realm of drug development and chemical synthesis, the precise characterization of stereoisomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, offering profound insights into their three-dimensional architecture. This guide provides a comprehensive comparison of the NMR spectroscopic features of cis-1,2-cyclohexanediol and its derivatives, with supporting experimental data and detailed protocols to aid in their unambiguous identification and conformational analysis.
Distinguishing Stereoisomers: The Power of Proton and Carbon-13 NMR
The rigid, chair-like conformation of the cyclohexane (B81311) ring imposes distinct spatial relationships between its substituents in cis and trans isomers. These geometric differences manifest as predictable and measurable variations in their ¹H and ¹³C NMR spectra, primarily in their chemical shifts (δ) and spin-spin coupling constants (J).
In this compound, the two hydroxyl groups are on the same face of the ring, leading to a conformation where one is in an axial position and the other is equatorial. This arrangement results in a unique set of chemical shifts and coupling constants for the methine protons (H-1 and H-2) and the carbons to which they are attached (C-1 and C-2), which differ significantly from the trans isomer where both hydroxyl groups can occupy equatorial positions in the most stable chair conformation.
Derivatization of the hydroxyl groups, for instance, through acetylation to form cis-1,2-diacetoxycyclohexane, further influences the electronic environment of the neighboring protons and carbons, leading to characteristic changes in the NMR spectrum that can be used for confirmation of the stereochemistry.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its diacetyl derivative, providing a basis for comparison with alternative stereoisomers or other derivatives. The data highlights the key differences in chemical shifts and coupling constants that are instrumental in stereochemical assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound and its Diacetyl Derivative
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | H-1, H-2 | 3.35 | m | - |
| -CH₂- | 1.26-1.98 | m | - | ||
| This compound[1] | D₂O | H-1, H-2 | 3.358 | - | - |
| -CH₂- | 1.233-1.912 | - | - | ||
| cis-1,2-Diacetoxycyclohexane | CDCl₃ | H-1, H-2 | ~4.8 | m | - |
| -CH₃ (acetyl) | ~2.05 | s | - | ||
| -CH₂- | ~1.3-2.1 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound and its Diacetyl Derivative
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| This compound[1] | CDCl₃ | C-1, C-2 | 75.84 |
| C-3, C-6 | 32.86 | ||
| C-4, C-5 | 24.33 | ||
| This compound[2] | D₂O | C-1, C-2 | 77.558 |
| C-3, C-6 | 35.254 | ||
| C-4, C-5 | 26.459 | ||
| cis-1,2-Diacetoxycyclohexane | CDCl₃ | C-1, C-2 | ~77 |
| C-3, C-6 | ~30 | ||
| C-4, C-5 | ~24 | ||
| C=O (acetyl) | ~170 | ||
| -CH₃ (acetyl) | ~21 |
Note: The chemical shifts for the diacetyl derivative are approximate values based on typical shifts for similar compounds and may vary slightly.
Experimental Protocols
Synthesis of cis-1,2-Diacetoxycyclohexane
A common method for the preparation of the diacetyl derivative is the esterification of this compound with acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: A standard spectral width for ¹H NMR is appropriate.
-
Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: 2-5 seconds.
Visualizing the Workflow and Key Relationships
To further clarify the process of analysis and the underlying principles, the following diagrams illustrate the experimental workflow and the conformational dynamics of cis-1,2-disubstituted cyclohexanes.
Disclaimer: The images in the second diagram are placeholders and would need to be replaced with actual chemical structure drawings for a publication.
References
The Untapped Potential of cis-1,2-Cyclohexanediol in Chiral Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral diols are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries and ligands. While auxiliaries like trans-1,2-cyclohexanediol, BINOL, and TADDOL have been extensively studied and applied, cis-1,2-cyclohexanediol remains a less explored yet potentially valuable tool. This guide provides a comparative analysis of the structural features of this compound and its potential advantages in chiral synthesis, alongside a review of established alternatives, supported by available experimental data for its trans isomer as a structural analogue.
Structural Advantages and Potential Applications
This compound possesses a unique C₂-symmetric chiral scaffold. Its cis-configuration locks the two hydroxyl groups on the same face of the cyclohexane (B81311) ring, creating a distinct stereochemical environment compared to its trans counterpart. This fixed spatial arrangement can offer advantages in certain asymmetric transformations by providing a well-defined coordination sphere for a metal center or by directing the approach of a reactant from a specific face.
Potential applications where the cis-geometry could be advantageous include:
-
Asymmetric Alkylation: When used as a chiral auxiliary to form a chiral acetal (B89532), the cis-diol can create a sterically hindered environment, forcing an incoming electrophile to attack from the less hindered face, thus inducing high diastereoselectivity.
-
Catalyst Ligand: Derivatives of this compound, such as phosphine (B1218219) or amine derivatives, can act as bidentate ligands for transition metals. The defined bite angle and chiral pocket created by the cis-conformation could lead to high enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation.
-
Diels-Alder Reactions: As a chiral auxiliary attached to a dienophile, the cis-diol can effectively shield one face of the double bond, leading to highly diastereoselective cycloaddition products.
Performance Comparison: A Data-Driven Perspective
While extensive quantitative data for the performance of this compound in chiral synthesis is limited in publicly available literature, we can draw inferences from its structural analogue, trans-1,2-cyclohexanediol, and compare its potential to established chiral diols.
Table 1: Diastereoselective Alkylation of a β-Ketoester using (S,S)-trans-1,2-Cyclohexanediol as a Chiral Auxiliary
| Electrophile (R-X) | Diastereomeric Excess (de%) | Yield (%) |
| MeI | >95 | 65 |
| EtI | >95 | 70 |
| BnBr | >95 | 58 |
| Allyl-Br | 92 | 45 |
Data extracted from a study on the asymmetric synthesis of α,α-disubstituted α-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. It is important to note this data is for the trans -isomer and serves as an illustrative example.[1]
Comparison with Other Chiral Diols:
-
trans-1,2-Cyclohexanediol: This diol has been more extensively studied and has shown high levels of diastereoselectivity in various reactions. Its trans-configuration leads to a different spatial arrangement of the directing groups compared to the cis-isomer, which can be more or less effective depending on the specific reaction.
-
BINOL (1,1'-Bi-2-naphthol): An axially chiral diol known for its rigidity and wide range of applications in catalysis. It typically provides very high enantioselectivities but can be more expensive than simple diols.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are highly effective C₂-symmetric ligands for a variety of reactions, often providing excellent stereocontrol due to their well-defined chiral pocket.
The potential advantage of this compound lies in its rigid, C₂-symmetric framework which is different from the more flexible acyclic diols and the axially chiral BINOL. This rigidity can lead to more predictable stereochemical outcomes.
Experimental Protocols
While specific protocols for the application of this compound as a chiral auxiliary are not widely reported, a general procedure for diastereoselective alkylation using a chiral diol auxiliary is provided below, based on the methodology for the trans-isomer.
General Experimental Protocol for Diastereoselective Alkylation:
-
Acetal Formation: A solution of the β-ketoester and this compound in an appropriate solvent (e.g., toluene) is heated at reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a Dean-Stark trap to remove water. The reaction is monitored by TLC until completion. The resulting chiral acetal is then purified by column chromatography.
-
Deprotonation and Alkylation: The chiral acetal is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the enolate. After stirring for a specified time, the electrophile (alkyl halide) is added, and the reaction is allowed to proceed at low temperature.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric excess (de%) of the product is determined by NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary is removed by acidic hydrolysis (e.g., with aqueous HCl or trifluoroacetic acid) to yield the α-alkylated β-ketoester. The liberated this compound can often be recovered for reuse.
A detailed protocol for the synthesis of this compound from cyclohexene (B86901) is also available, highlighting its accessibility.[2]
Visualizing Chiral Induction
The following diagrams illustrate the concepts of chiral induction using a chiral auxiliary and a potential catalytic cycle involving a ligand derived from this compound.
Conclusion
This compound presents an intriguing yet underutilized platform for chiral synthesis. Its rigid C₂-symmetric structure offers the potential for high stereocontrol in various asymmetric transformations. While a direct, extensive comparison with established chiral diols is currently hampered by a lack of published data, its structural features suggest it could be a valuable addition to the synthetic chemist's toolbox. The accessibility of the diol through established synthetic routes further enhances its appeal. Future research focusing on the systematic evaluation of this compound and its derivatives as chiral auxiliaries and ligands is warranted to fully uncover its potential and define its advantages in the landscape of asymmetric synthesis.
References
A Comparative Guide to Catalytic Systems for the Synthesis of cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-1,2-cyclohexanediol is a critical transformation in organic chemistry, providing a versatile building block for the pharmaceutical industry and fine chemical production. The stereoselective introduction of two adjacent hydroxyl groups in a cis configuration on a cyclohexane (B81311) ring can be achieved through various catalytic methods. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for different catalytic systems used in the synthesis of this compound from cyclohexene (B86901).
| Catalytic System | Catalyst | Co-oxidant/Reagents | Solvent(s) | Temperature | Reaction Time | Cyclohexene Conversion (%) | This compound Yield (%) | Selectivity (%) |
| Osmium Tetroxide | OsO₄ (catalytic) | N-Methylmorpholine N-oxide (NMO) | Acetone (B3395972), Water, t-Butanol | Room Temp. | Overnight | High | 91 - 96.6[1] | High |
| Ruthenium-based | RuCl₃·xH₂O (catalytic) | Sodium periodate (B1199274) (NaIO₄) | Acetonitrile (B52724), Water, Ethyl Acetate (B1210297) | Not specified | Minutes | High | Good to Excellent (for various alkenes)[2] | Moderate to Good |
| Manganese-based | Dinuclear Mn complex[3] | Hydrogen peroxide (H₂O₂) | Acetonitrile, Water | 0°C | 4-5 hours | High (for alkenes) | High (for alkenes) | High (for cis-diol) |
| Zeolite-based | Ti-Beta-3% | Hydrogen peroxide (H₂O₂) | Solvent-free | Not specified | Not specified | 90.2[3][4] | - | 66.2 (for 1,2-cyclohexanediol)[3][4] |
Experimental Protocols
Osmium Tetroxide Catalyzed cis-Dihydroxylation (Upjohn Dihydroxylation)
This method is a reliable and high-yielding procedure for the cis-dihydroxylation of alkenes.
Materials:
-
Cyclohexene
-
N-Methylmorpholine N-oxide (NMO) monohydrate
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Acetone
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
Ethyl acetate
-
1 N Sulfuric acid
-
Sodium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylmorpholine-N-oxide monohydrate (1.55 mmol per 1 mmol of cyclohexene) in a mixture of water (5 mL) and acetone (2 mL).
-
Add tert-butanol (0.8 mL) to the solution.
-
To this stirring solution, add a catalytic amount of osmium tetroxide (e.g., 8 mg for a 10 mmol scale reaction).
-
Add distilled cyclohexene (100 mmol). The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature overnight. The reaction is typically complete when the two-phase mixture becomes homogeneous.
-
To quench the reaction, add a slurry of sodium hydrosulfite (0.1 g) and magnesium silicate (1.2 g) in water (8 mL).
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Neutralize the filtrate to pH 7 with 1 N sulfuric acid.
-
Remove the acetone under reduced pressure.
-
Further, acidify the aqueous layer to pH 2 with 1 N sulfuric acid.
-
Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (3 x Vaq).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain crystalline this compound.[1]
Ruthenium-Catalyzed cis-Dihydroxylation
This method offers a rapid and efficient alternative to osmium-based systems.
Materials:
-
Cyclohexene
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (saturated solution)
-
Sodium thiosulfate (B1220275) (10% solution)
-
Brine
Procedure:
-
In a flask, prepare a solvent mixture of ethyl acetate, acetonitrile, and water (3:3:1 v/v/v).
-
Dissolve cyclohexene (1 mmol) in the solvent mixture.
-
Add sodium periodate (1.5 mmol).
-
To the stirring mixture, add a catalytic amount of ruthenium(III) chloride hydrate (0.005 - 0.02 mmol).
-
Monitor the reaction by TLC. The reaction is typically fast, often completing within minutes.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Add a 10% solution of sodium thiosulfate to reduce any remaining oxidant.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[2]
Manganese-Catalyzed cis-Dihydroxylation
Manganese-based catalysts provide a less toxic and more economical approach for cis-dihydroxylation.
Materials:
-
Cyclohexene
-
Manganese(II) salt (e.g., MnSO₄ or Mn(OAc)₂)
-
Pyridine-2-carboxylic acid
-
A ketone (e.g., 2-butanone)
-
A base (e.g., sodium acetate)
-
Hydrogen peroxide (H₂O₂, 30-50 wt% in water)
-
Acetonitrile
-
Water
-
Sodium hydrosulfite
Procedure:
-
In a reaction vessel, dissolve the manganese(II) salt (e.g., 0.01 mmol) and pyridine-2-carboxylic acid (e.g., 0.01 mmol) in a mixture of acetonitrile and water.
-
Add the ketone and the base to the solution.
-
Add cyclohexene (1 mmol) to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Add hydrogen peroxide (1.5 - 2.0 mmol) dropwise or via a syringe pump over a period of time.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench any remaining hydrogen peroxide by the addition of sodium hydrosulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[5][6]
Reaction Mechanisms and Visualizations
The stereochemical outcome of the dihydroxylation is determined by the mechanism of the catalytic reaction. The following diagrams illustrate the proposed pathways for each catalytic system.
Caption: Osmium-catalyzed cis-dihydroxylation via a cyclic osmate ester intermediate.
Caption: Ruthenium-catalyzed cis-dihydroxylation involving a ruthenacyclopentane intermediate.
Caption: Proposed mechanism for Manganese-catalyzed cis-dihydroxylation via a Mn(V)-oxo-hydroxo species.[7]
References
- 1. rsc.org [rsc.org]
- 2. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereochemical Assignment of cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the synthesis and stereochemical assignment of cis-1,2-cyclohexanediol. It is designed to assist researchers in selecting the most suitable techniques for their specific needs, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.
I. Synthesis of this compound and its Stereoisomers
The synthesis of 1,2-cyclohexanediols can be tailored to yield either the cis or trans diastereomer, and with the use of chiral catalysts, specific enantiomers can be obtained. This section compares common synthetic methods.
Comparison of Synthesis Methods
| Method | Product | Typical Yield | Diastereoselectivity | Enantioselectivity (ee) | Key Reagents | Notes |
| Osmium Tetroxide Dihydroxylation | This compound | >90%[1] | High for cis | Achiral (racemic) | OsO₄, NMO | OsO₄ is highly toxic and volatile.[1] |
| Sharpless Asymmetric Dihydroxylation | Chiral this compound | 85-99% | High for cis | >99%[2] | AD-mix-α or AD-mix-β | Allows for the selection of either enantiomer based on the chiral ligand used.[3] |
| Hydrolysis of Cyclohexene (B86901) Oxide | trans-1,2-Cyclohexanediol | ~89% | High for trans | Achiral (racemic) | Cyclohexene oxide, H₂SO₄ | Acid-catalyzed ring-opening of the epoxide. |
| Hydrogenation of Catechol | Mixture of cis and trans | ~90% (total) | Low | Achiral (racemic) | Catechol, H₂, Ru(OH)x/Al₂O₃ | Produces a mixture of stereoisomers.[4] |
| Green Dihydroxylation | trans-1,2-Cyclohexanediol | up to 97.4% | High for trans | Achiral (racemic) | Cyclohexene, H₂O₂, Tungstic acid/Phosphoric acid | Environmentally friendlier approach.[4] |
II. Methods for Stereochemical Assignment
Once the diol is synthesized, its absolute and relative stereochemistry must be determined. This section compares the most common analytical techniques for this purpose.
Comparison of Analytical Methods
| Method | Principle | Information Obtained | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[5] | Absolute configuration, relative stereochemistry, and 3D structure.[6][7] | High-quality single crystal.[5] | Low | Unambiguous determination of absolute configuration.[5] | Crystal growth can be challenging or impossible for some compounds.[8] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with a chiral reagent, leading to distinct NMR signals.[9][10] | Enantiomeric excess (ee) and absolute configuration.[10] | Soluble sample, requires derivatization. | Moderate | Widely applicable, does not require crystallization. | Requires synthesis of two diastereomers for absolute configuration.[8] |
| NMR with Chiral Boronic Acids | In situ formation of diastereomeric boronate esters.[11][12] | Enantiomeric excess (ee).[11][12] | Soluble sample. | High | Rapid and simple procedure.[11][12] | Primarily for ee determination, not absolute configuration without standards. |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee). | Volatile sample, may require derivatization. | High | High resolution and sensitivity. | Limited to volatile and thermally stable compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee). | Soluble sample. | High | Broad applicability to a wide range of compounds. | Method development can be time-consuming. |
III. Experimental Protocols
A. Synthesis: Sharpless Asymmetric Dihydroxylation of Cyclohexene
This protocol is adapted from the general principles of Sharpless asymmetric dihydroxylation.[3][13]
Materials:
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)
-
Water
-
Cyclohexene
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.4 g of AD-mix-β and 0.1 g of methanesulfonamide in a 1:1 mixture of tert-butanol and water (10 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add 0.1 mL of cyclohexene to the stirred mixture.
-
Continue stirring at 0 °C for 24 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding 1.5 g of sodium sulfite and continue stirring for 1 hour, allowing the mixture to warm to room temperature.
-
Extract the aqueous mixture with three 10 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.
B. Analysis: NMR Spectroscopy with Mosher's Acid for Absolute Configuration
This protocol outlines the steps for determining the absolute configuration of a chiral secondary alcohol using Mosher's ester analysis.[8][10]
Materials:
-
Chiral diol sample (e.g., the product from the Sharpless dihydroxylation)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
NMR tubes
Procedure:
-
Prepare two separate reaction vials. In each vial, dissolve approximately 5 mg of the chiral diol in 0.5 mL of anhydrous DCM. Add a small excess of anhydrous pyridine.
-
To the first vial, add a slight molar excess of (R)-Mosher's acid chloride.
-
To the second vial, add a slight molar excess of (S)-Mosher's acid chloride.
-
Allow both reactions to proceed at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting diol.
-
Quench each reaction by adding a few drops of water.
-
Separate the organic layer and wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Dissolve each crude diastereomeric ester in CDCl₃ and acquire ¹H NMR spectra for both the (R)- and (S)-Mosher esters.
-
Analysis:
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR.
-
Protons with a positive Δδ are on one side of the Mosher ester plane, and those with a negative Δδ are on the other.
-
Based on the established model of Mosher's ester conformation, the signs of the Δδ values for protons on either side of the C-O-C bond of the ester can be used to deduce the absolute configuration of the original alcohol.
-
IV. Visualized Workflows and Mechanisms
Reaction Mechanism: Sharpless Asymmetric Dihydroxylation
Caption: Sharpless Asymmetric Dihydroxylation Mechanism
Analytical Workflow: Stereochemical Assignment by NMR
Caption: NMR-based Stereochemical Assignment Workflow
Decision Tree: Method Selection Guide
Caption: Method Selection Decision Tree
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Two alternative routes for 1,2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Comparative Guide to Assessing the Enantiomeric Excess of cis-1,2-Cyclohexanediol Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as cis-1,2-cyclohexanediol derivatives. This guide provides a comparative overview of two prevalent analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent and Chiral High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method is contingent on factors such as available instrumentation, sample throughput requirements, and the desired level of accuracy and precision.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the NMR-based and Chiral HPLC methods for the determination of enantiomeric excess.
| Parameter | NMR Spectroscopy with Chiral Derivatizing Agent | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Physical separation of enantiomers on a chiral stationary phase. |
| Analysis Time | ~5-15 minutes per sample (post-derivatization) | 10-30 minutes per sample |
| Sample Preparation | In-situ derivatization required. | Minimal, direct injection of the dissolved sample. |
| Solvent Consumption | Low (~0.6 mL per sample)[1] | High (~10-30 mL per sample) |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and UV/other detector. |
| Sensitivity | Generally lower than HPLC. | High, suitable for trace analysis. |
| Accuracy | High, with potential for errors in integration of overlapping signals. | High, dependent on baseline separation of enantiomeric peaks. |
| Throughput | Moderate, amenable to automation. | High, especially with modern autosamplers. |
Experimental Protocols
NMR Spectroscopy: Three-Component Derivatization
This method relies on the reaction of the chiral diol with 2-formylphenylboronic acid and a chiral amine to form diastereomeric imino-boronate esters, which can be quantified using ¹H NMR spectroscopy.[2][3][4]
Materials:
-
This compound derivative sample
-
2-Formylphenylboronic acid
-
Enantiopure α-methylbenzylamine
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of CDCl₃.
-
To this solution, add 1.0 equivalent of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of enantiopure (e.g., R)-α-methylbenzylamine.
-
Cap the NMR tube and shake gently to mix the reagents. The reaction to form the diastereomeric imino-boronate esters is typically rapid and proceeds to completion at room temperature.
-
Acquire a ¹H NMR spectrum of the resulting mixture.
-
Identify the well-resolved signals corresponding to the diastereomers. The imine proton signal is often a good candidate for integration.
-
Integrate the signals for each diastereomer. The enantiomeric excess is calculated from the ratio of the integrals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[5][6][7]
Materials:
-
This compound derivative sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the chiral column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times.
-
Integrate the peak areas for each enantiomer. The enantiomeric excess is calculated from the ratio of the peak areas.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the enantiomeric excess of this compound derivatives using both NMR and HPLC techniques.
Caption: Workflow for ee determination by NMR and HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of cis-1,2-Cyclohexanediol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for compounds like cis-1,2-Cyclohexanediol is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This information is critical for minimizing exposure and preventing accidental contamination.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin exposure. In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator. | [1][2][3] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Wash hands thoroughly after handling. | [1][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. | [1][2] |
| Spill Cleanup | In case of a spill, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it into a suitable, closed container for disposal. Ensure the cleanup area is well-ventilated. | [1][5] |
Step-by-Step Disposal Procedures
The standard and required method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed disposal company.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Waste Identification and Segregation:
-
Properly identify the waste containing this compound.
-
Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[7][8] Collect all waste, including unused product and contaminated labware (e.g., pipette tips, vials), in a designated and properly labeled hazardous waste container.[7]
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Empty Containers:
-
Uncleaned, empty containers that previously held this compound should be handled in the same manner as the product itself and disposed of as hazardous waste.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is the responsibility of the chemical waste generator to correctly classify and dispose of chemical waste in accordance with local, state, and federal regulations.[1][5] Always consult your institution's EHS department for specific guidance and to ensure complete and accurate classification of waste materials.[1] While some safety data sheets may indicate that this compound is not regulated as a hazardous material for transport, it must still be disposed of through proper chemical waste channels.[1][10]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling cis-1,2-Cyclohexanediol
Essential Safety and Handling Guide for cis-1,2-Cyclohexanediol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a combustible solid that may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] The toxicological properties of this substance have not been fully investigated.[1] Therefore, it is crucial to handle it with care, employing appropriate personal protective equipment and adhering to safe laboratory practices.
Summary of Hazards:
| Hazard Type | Description | Citations |
| Eye Irritation | May cause eye irritation. | [1] |
| Skin Irritation | May cause skin irritation. | [1] |
| Respiratory Irritation | May cause respiratory tract irritation, especially as dust. | [1][4] |
| Combustibility | Combustible solid. | [5] |
| Incompatibilities | Strong oxidizing agents, acids. | [1][6] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure.
| Protective Equipment | Specification | Rationale | Citations |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect against dust particles and splashes. | [1][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected before use. | [1][7][9] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and chemical-resistant apron. | To prevent contamination of personal clothing and skin. | [7][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated. | To avoid inhalation of dust. | [1][7][8] |
Operational Plan: Safe Handling Protocol
Adherence to a standardized handling protocol is critical to ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][7]
-
A fume hood should be used when there is a potential for dust or aerosol generation.
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing:
-
During Use:
-
Post-Handling:
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][6]
-
Store apart from foodstuff containers.[7]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash. Do not mix it with other chemical waste unless compatible.[9]
2. Container and Labeling:
-
Collect waste in a clearly labeled, sealed, and compatible container.[7][9]
-
The label should include "Hazardous Waste" and the full chemical name, "this compound".[9]
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
4. Disposal Procedure:
-
All disposal must be conducted in accordance with local, regional, and national regulations.[6][9]
-
Arrange for collection by a licensed hazardous waste disposal company.[9]
-
Do not dispose of this compound down the drain or in regular trash.[7]
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for personal protective equipment selection and the disposal workflow for this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound 99 1792-81-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
